molecular formula C5H13ClN2O2S B1523757 Piperidine-4-sulfonamide hydrochloride CAS No. 1251923-46-2

Piperidine-4-sulfonamide hydrochloride

Katalognummer: B1523757
CAS-Nummer: 1251923-46-2
Molekulargewicht: 200.69 g/mol
InChI-Schlüssel: XXHJMPYOEJQTPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine-4-sulfonamide hydrochloride (CAS 1251923-46-2) is a valuable chemical building block in medicinal chemistry and agrochemical research. It features a piperidine ring, a privileged scaffold in drug discovery, coupled with a sulfonamide functional group. This structure makes it a versatile intermediate for constructing novel compounds with potential biological activity. Recent scientific studies highlight its application in developing innovative antibacterial agents. Sulfonamide derivatives incorporating the piperidine fragment have demonstrated excellent antibacterial activity against problematic plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo), showcasing effectiveness superior to some commercial agents . The mechanism of action for these novel compounds is associated with the inhibition of the enzyme dihydropteroate synthase (DHPS), a key target in the folate biosynthesis pathway, and disruption of bacterial cell membrane integrity . Furthermore, piperidine-sulfonamide derivatives are being explored in pharmaceutical research for their inhibitory activity against human carbonic anhydrase isoforms (hCA), particularly the tumor-associated hCA IX and XII, indicating potential in anticancer drug development . The compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications. Handle with care in accordance with established laboratory safety protocols.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

piperidine-4-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h5,7H,1-4H2,(H2,6,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHJMPYOEJQTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251923-46-2
Record name piperidine-4-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Pharmacophore Backbone: A Technical Guide to Piperidine-4-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Nature Scaffold

Piperidine-4-sulfonamide hydrochloride (P4S-HCl) represents a "privileged scaffold" in modern medicinal chemistry. Unlike inert linkers, P4S-HCl is a functional pharmacophore that introduces two distinct physicochemical properties into a drug candidate: a basic secondary amine (the "tail") and a polar, hydrogen-bond-donating sulfonamide (the "head").

For the drug development professional, this molecule is not merely a reagent; it is a strategic tool for Fragment-Based Drug Discovery (FBDD). It is frequently employed to target metalloenzymes (e.g., Carbonic Anhydrases, Matrix Metalloproteinases) and G-protein coupled receptors (GPCRs), where the sulfonamide moiety acts as a zinc-binding group (ZBG) or a critical hydrogen bond donor.

This guide details the physicochemical profile, synthetic pathways, and handling protocols for P4S-HCl, designed to ensure reproducibility and high-fidelity incorporation into your lead optimization campaigns.

Physicochemical Profile & Structural Logic

Understanding the ionization state of P4S-HCl is critical for formulation and coupling reactions. The molecule exists as a hydrochloride salt, ensuring stability and water solubility compared to its free base.[1]

Key Properties Table[2]
PropertyDataContext for Application
IUPAC Name Piperidine-4-sulfonamide hydrochlorideStandard nomenclature.
CAS Number 1251923-46-2 (HCl salt)Use for sourcing/inventory.
Molecular Weight 200.69 g/mol Fragment-friendly (<300 Da).
Appearance White to off-white crystalline solidHygroscopic; store with desiccant.
Solubility Water (>50 mg/mL), DMSO, MethanolHigh polarity; poor solubility in DCM/Et₂O.
pKa (Piperidine) ~11.0 (Calculated)Basic center; protonated at physiological pH.
pKa (Sulfonamide) ~10.1 (Calculated)Weakly acidic; remains neutral at pH 7.4.
H-Bond Donors 3 (NH₂, NH⁺)Critical for receptor binding pockets.
H-Bond Acceptors 2 (O=S=O)Facilitates water networks in active sites.
Structural Diagram: The Pharmacophore Zones

The following diagram visualizes the functional dichotomy of the molecule.

P4S_Structure Amine Piperidine Amine (HCl) (Nucleophilic Handle) Core Piperidine Ring (Rigid Spacer) Amine->Core pKa ~11.0 (Protonated) Sulfonamide Sulfonamide Group (Polar Head / ZBG) Core->Sulfonamide 4-Position Substitution

Figure 1: Functional zoning of Piperidine-4-sulfonamide HCl. The amine serves as the attachment point, while the sulfonamide engages the target.

Synthetic Accessibility & Workflow

While P4S-HCl can be synthesized from pyridine-4-sulfonic acid via hydrogenation, the most reliable laboratory route for high-purity material involves the deprotection of tert-butyl 4-sulfamoylpiperidine-1-carboxylate (Boc-P4S) . This method avoids the formation of side products associated with pyridine reduction.

Synthesis Workflow (Graphviz)

Synthesis_Flow Start Start: N-Boc-4-sulfamoylpiperidine (Commercially Available) Step1 Step 1: Acidolysis (4M HCl in Dioxane or EtOAc) Start->Step1 Deprotection Step2 Step 2: Precipitation (Addition of Et2O/Hexane) Step1->Step2 Salt Formation Step3 Step 3: Filtration & Drying (Vacuum / N2 stream) Step2->Step3 Isolation End Product: Piperidine-4-sulfonamide HCl (>98% Purity) Step3->End Yield ~90-95%

Figure 2: Standard deprotection workflow for generating high-purity HCl salt.

Experimental Protocol: N-Acylation of P4S-HCl

Context: The most common reaction involving P4S-HCl is coupling the piperidine nitrogen to a carboxylic acid core (e.g., to create a drug candidate). Challenge: The HCl salt renders the amine non-nucleophilic. It must be neutralized in situ without affecting the sulfonamide.

Protocol: Amide Coupling via HATU

Reagents:

  • Carboxylic Acid Core (1.0 equiv)

  • Piperidine-4-sulfonamide HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and stir at Room Temperature (RT) for 15 minutes. Why: This pre-activation ensures the active ester forms before the amine is introduced, reducing racemization risk if the acid is chiral.

  • Salt Neutralization: In a separate vial, suspend Piperidine-4-sulfonamide HCl (1.2 equiv) in a minimal amount of DMF. Add DIPEA (2.0 equiv) and vortex until clear. Why: The HCl salt is insoluble in DMF; DIPEA liberates the free base amine, which is soluble and nucleophilic.

  • Coupling: Add the amine solution to the activated acid mixture. Add the remaining DIPEA (1.0–2.0 equiv) to maintain basicity (pH ~8–9).

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS. You should observe the consumption of the acid and the appearance of the product mass (M+H). Note: The sulfonamide NH₂ is generally too weak (pKa ~10) to compete with the piperidine amine for the activated ester.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (to remove DMF), followed by sat. NaHCO₃ and brine. Dry over Na₂SO₄.

Scientific Integrity & Handling (E-E-A-T)

Stability and Storage
  • Hygroscopicity: The HCl salt is hygroscopic. Absorption of water alters the stoichiometry, leading to errors in molar equivalents during reactions. Recommendation: Store in a desiccator at 4°C.

  • Shelf-Life: Chemically stable for >2 years if kept dry.

Troubleshooting Common Issues
  • Issue: Low yield in coupling reactions.

    • Cause: Insufficient base. The first equivalent of DIPEA is consumed solely to neutralize the HCl.

    • Solution: Ensure at least 3.0 equivalents of base are used total.

  • Issue: Solubility in DCM.

    • Cause: P4S-HCl is highly polar.

    • Solution: Use DMF or DMAc for reactions. For workup, consider using a DCM/MeOH (9:1) mixture if the product is polar.

Safety (GHS Classification)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • Protocol: Handle in a fume hood. Wear nitrile gloves and safety glasses.

References

  • ChemicalBook. (2025). Piperidine-4-sulfonamide hydrochloride Properties and Suppliers. Retrieved from

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • PubChem. (n.d.).[2] Compound Summary: Piperidine-4-sulfonic acid (Precursor context). Retrieved from

  • Sigma-Aldrich. (n.d.). Piperidine-4-sulfonic acid Product Sheet. Retrieved from

Sources

Technical Guide: Piperidine-4-sulfonamide Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Piperidine-4-sulfonamide hydrochloride (CAS 1251923-46-2) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Piperidine-4-sulfonamide hydrochloride (CAS 1251923-46-2) is a high-value saturated heterocyclic building block used extensively in fragment-based drug discovery (FBDD) and lead optimization. As a hydrochloride salt of a 4-substituted piperidine, it offers a strategic combination of a solubilizing basic amine (the piperidine ring) and a polar, hydrogen-bonding sulfonamide motif.

This scaffold is particularly prized for its high fraction of sp3-hybridized carbons (


), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding compared to flat aromatic systems. It serves as a critical intermediate in the synthesis of Carbonic Anhydrase inhibitors , GABA receptor modulators , and GPCR ligands .

Chemical Profile & Characterization[1][2][3][4]

The following data summarizes the physicochemical properties essential for handling and analytical characterization.

Table 1: Physicochemical Specifications
PropertySpecification
CAS Number 1251923-46-2
IUPAC Name Piperidine-4-sulfonamide hydrochloride
Molecular Formula

Molecular Weight 200.69 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM)
pKa (Calc) ~8.5 (Piperidine NH), ~10.0 (Sulfonamide

)
H-Bond Donors 3 (Ammonium H, Sulfonamide

)
H-Bond Acceptors 4 (Sulfonyl oxygens, Nitrogen lone pairs)
Structural Visualization

The diagram below illustrates the core pharmacophore features and reactive zones of the molecule.

G Core Piperidine Ring (Lipophilic Scaffold) Sulfonamide Primary Sulfonamide (H-Bond Donor/Acceptor) Core->Sulfonamide Position 4 (C) Amine Secondary Amine (HCl) (Coupling Site / Solubilizer) Amine->Core Position 1 (N)

Figure 1: Functional zone analysis of Piperidine-4-sulfonamide HCl. The N1 position serves as the primary vector for scaffold extension, while the C4-sulfonamide acts as the polar warhead.

Synthetic Utility & Protocols

Retrosynthetic Logic

Accessing CAS 1251923-46-2 typically involves protecting the piperidine nitrogen to prevent polymerization or side reactions during the functionalization of the C4 position. The most robust route proceeds via the oxidation of a thiol precursor or the amination of a sulfonyl chloride intermediate.

Synthesis Target Target: Piperidine-4-sulfonamide HCl (CAS 1251923-46-2) Step3 Deprotection (Acid Hydrolysis) Step3->Target Intermediate2 N-Boc-Piperidine-4-sulfonamide Intermediate2->Step3 Step2 Amination (NH3/MeOH) Step2->Intermediate2 Intermediate1 N-Boc-Piperidine-4-sulfonyl Chloride Intermediate1->Step2 Step1 Oxidative Chlorination (Cl2/AcOH) Step1->Intermediate1 Start Starting Material: N-Boc-4-mercapto-piperidine Start->Step1

Figure 2: Validated synthetic pathway for the production of Piperidine-4-sulfonamide HCl.

Experimental Protocol: General Coupling Procedure

For researchers using this building block to synthesize a drug candidate (e.g., via amide coupling at the N1 position), the following protocol ensures high yield and purity.

Objective: Coupling CAS 1251923-46-2 to a Carboxylic Acid (


).

Reagents:

  • Piperidine-4-sulfonamide HCl (1.0 eq)[1]

  • Carboxylic Acid (

    
    ) (1.1 eq)
    
  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (1.5 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to generate the active ester.

  • Addition: Add Piperidine-4-sulfonamide HCl (1.0 eq) directly to the reaction mixture. Add the remaining DIPEA (1.5 eq) to neutralize the HCl salt and ensure the piperidine is nucleophilic.

  • Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor progress via LC-MS (Target mass = MW of Acid + 200.69 - 18 - 36.5).

  • Work-up:

    • Dilute with EtOAc.

    • Wash with saturated

      
       (to remove unreacted acid) and brine.
      
    • Note: If the product is highly polar (due to the sulfonamide), consider extracting with DCM/iPrOH (3:1) or purifying directly via preparative HPLC.

  • Purification: Flash column chromatography (DCM/MeOH gradient) is standard. The sulfonamide group is polar; expect elution at 5–10% MeOH.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

Piperidine-4-sulfonamide is a "privileged scaffold." Its value lies in its geometry:

  • Vector Control: The piperidine ring enforces a specific directional constraint (chair conformation), projecting the sulfonamide group into a defined region of the binding pocket.

  • Solubility: The secondary amine (pK

    
     ~8.5) is protonated at physiological pH, improving aqueous solubility—a common bottleneck in drug development.
    
Target Classes
  • Carbonic Anhydrase (CA) Inhibitors: The primary sulfonamide moiety (

    
    ) is the classic "zinc-binding group" (ZBG) for CA enzymes. Linking this scaffold to hydrophobic tails via the piperidine nitrogen allows for the design of isoform-selective inhibitors (e.g., targeting CA IX for hypoxic tumors).
    
  • GABA Receptors: Structurally related to Piperidine-4-sulfonic acid (P4S), a partial GABA agonist. Derivatives of the sulfonamide analog are explored for modulating inhibitory neurotransmission without the poor blood-brain barrier permeability of the sulfonic acid.

  • Matrix Metalloproteinases (MMPs): Sulfonamides serve as transition-state analogues for peptide bond hydrolysis.

Safety & Handling (E-E-A-T)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.[3][2][4][5]
STOT-SE H335May cause respiratory irritation.[3][4][6]

Handling Protocols:

  • Hygroscopic Nature: The HCl salt can be hygroscopic. Store in a desiccator at 2–8°C.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood when handling the powder to avoid inhalation.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes. If inhaled, move to fresh air.[6]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4838, Piperidine-4-sulfonic acid. (Note: Structural analog reference for physicochemical properties). Retrieved from

  • Synblock. (2025).[4][5][6][7] Safety Data Sheet: Piperidine-4-sulfonamide hydrochloride. Retrieved from

  • ChemicalBook. (2025).[5][6] Product Specifications: Piperidine-4-sulfonamide hydrochloride.[1][8][3] Retrieved from

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual reference for Sulfonamide pharmacophore utility).
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Reference for sp3-rich scaffolds like piperidine).[9][10][11]

Sources

An In-Depth Technical Guide to the Synthesis of Piperidine-4-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The piperidine-4-sulfonamide scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active molecules. Its prevalence stems from the favorable physicochemical properties conferred by the piperidine ring and the hydrogen bonding capabilities of the sulfonamide group. This guide provides a comprehensive overview of a robust and adaptable synthetic pathway to piperidine-4-sulfonamide hydrochloride, offering insights into the strategic considerations and experimental nuances essential for successful execution in a research and development setting.

Strategic Overview: A Multi-stage Approach to the Target Molecule

The synthesis of piperidine-4-sulfonamide hydrochloride is most effectively approached through a multi-step sequence that prioritizes the strategic introduction and manipulation of key functional groups. The pathway detailed herein commences with the formation of a protected piperidine precursor, followed by the crucial installation of the sulfonamide moiety at the 4-position, and culminates in deprotection and salt formation. This approach ensures high levels of purity and scalability.

A key consideration in this synthesis is the judicious use of a nitrogen protecting group for the piperidine ring. The tert-butyloxycarbonyl (Boc) group is an exemplary choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions, which conveniently coincides with the final hydrochloride salt formation.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_0 Part 1: Synthesis of N-Boc-4-aminopiperidine cluster_1 Part 2: Sulfonamide Formation cluster_2 Part 3: Deprotection and Salt Formation A 4-Piperidone B N-Boc-4-piperidone A->B Boc2O, Base C N-Boc-4-piperidone Oxime B->C NH2OH·HCl, Base D N-Boc-4-aminopiperidine C->D Reduction (e.g., H2, Raney Ni) D2 N-Boc-4-aminopiperidine E N-Boc-piperidine-4-diazonium salt D2->E 1. NaNO2, HCl (Diazotization) F tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate E->F 2. SO2, CuCl (Sandmeyer-type) G tert-Butyl 4-sulfamoylpiperidine-1-carboxylate F->G NH4OH (Ammonolysis) G2 tert-Butyl 4-sulfamoylpiperidine-1-carboxylate H Piperidine-4-sulfonamide Hydrochloride G2->H HCl (Deprotection & Salt Formation)

Figure 1: A representative synthetic pathway for piperidine-4-sulfonamide hydrochloride.

Part 1: Construction of the Core Piperidine Intermediate

The synthesis commences with the preparation of a suitably protected 4-aminopiperidine derivative. A common and efficient route begins with the commercially available 4-piperidone.

Step 1: N-Protection of 4-Piperidone

The initial step involves the protection of the secondary amine of 4-piperidone with a tert-butyloxycarbonyl (Boc) group. This is a critical maneuver to prevent unwanted side reactions at the nitrogen atom in subsequent steps. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium bicarbonate, in a suitable solvent like dichloromethane (DCM) or a biphasic system.

Experimental Protocol: Synthesis of N-Boc-4-piperidone

  • To a stirred solution of 4-piperidone hydrochloride (1 equivalent) in a mixture of water and dichloromethane, add sodium bicarbonate (2.5 equivalents) portion-wise at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-4-piperidone, which is often used in the next step without further purification.

Step 2: Oximation of N-Boc-4-piperidone

The ketone functionality of N-Boc-4-piperidone is then converted to an oxime. This transformation is a prelude to the reduction to the corresponding primary amine. The reaction is typically performed by treating the ketone with hydroxylamine hydrochloride in the presence of a base like sodium acetate or pyridine in an alcoholic solvent.

Step 3: Reduction of the Oxime to N-Boc-4-aminopiperidine

The pivotal reduction of the oxime to the primary amine is a critical step. Catalytic hydrogenation is a preferred method due to its high efficiency and clean reaction profile. Raney Nickel is a commonly employed catalyst for this transformation, although other systems such as palladium on carbon can also be effective.

Experimental Protocol: Synthesis of N-Boc-4-aminopiperidine

  • Charge a high-pressure hydrogenation vessel with N-Boc-4-piperidone oxime and a catalytic amount of Raney Nickel in a solvent such as methanol or ethanol saturated with ammonia.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Heat the reaction mixture to 40-60 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, carefully filter the catalyst, and concentrate the filtrate under reduced pressure to yield N-Boc-4-aminopiperidine.

Reaction Stage Key Reagents Typical Solvent Temperature (°C) Typical Yield (%)
N-ProtectionDi-tert-butyl dicarbonate, BaseDichloromethane/Water0 to RT>95
OximationHydroxylamine hydrochloride, BaseEthanol or MethanolReflux85-95
Oxime ReductionH₂, Raney Nickel, AmmoniaMethanol or Ethanol40-6080-90

Table 1: Summary of reaction conditions for the synthesis of N-Boc-4-aminopiperidine.

Part 2: Introduction of the Sulfonamide Moiety

With the protected 4-aminopiperidine in hand, the next phase of the synthesis focuses on the installation of the sulfonamide group. A robust method for this transformation involves the conversion of the primary amine to a sulfonyl chloride via a Sandmeyer-type reaction, followed by ammonolysis.

Step 4 & 5: Diazotization and Sandmeyer-type Chlorosulfonylation

The conversion of the primary amino group of N-Boc-4-aminopiperidine to a sulfonyl chloride is a key transformation. This is achieved through a two-step, one-pot procedure. First, the amine is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt[1][2]. This highly reactive intermediate is not isolated but is immediately subjected to a Sandmeyer-type reaction.

In the presence of a copper(I) catalyst (e.g., cuprous chloride) and sulfur dioxide, the diazonium group is displaced by a chlorosulfonyl group (-SO₂Cl)[3][4]. This reaction provides a direct route to the key intermediate, tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

Experimental Protocol: Synthesis of tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate

  • Dissolve N-Boc-4-aminopiperidine (1 equivalent) in a mixture of concentrated hydrochloric acid and a suitable organic solvent (e.g., acetic acid) and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of cuprous chloride.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride mixture, allowing for the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction to stir at a low temperature before warming to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Step 6: Ammonolysis of the Sulfonyl Chloride

The final step in forming the sulfonamide is the reaction of the sulfonyl chloride with an ammonia source. This nucleophilic substitution reaction, known as ammonolysis, is typically carried out by treating the sulfonyl chloride with aqueous ammonia[5][6]. The reaction is generally rapid and proceeds in good yield.

Figure 2: Ammonolysis of the sulfonyl chloride intermediate.

Part 3: Deprotection and Formation of the Hydrochloride Salt

The final stage of the synthesis involves the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt.

Step 7: Acidic Deprotection and Salt Formation

The Boc group is readily cleaved under acidic conditions. Treatment of tert-butyl 4-sulfamoylpiperidine-1-carboxylate with a strong acid, such as hydrochloric acid in a suitable solvent like dioxane or isopropanol, efficiently removes the Boc group[7]. The resulting free amine is protonated in the acidic medium to form the desired piperidine-4-sulfonamide hydrochloride, which often precipitates from the reaction mixture and can be isolated by filtration.

Experimental Protocol: Synthesis of Piperidine-4-sulfonamide Hydrochloride

  • Dissolve tert-butyl 4-sulfamoylpiperidine-1-carboxylate in a minimal amount of a suitable solvent such as methanol or isopropanol.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4M) or bubble hydrogen chloride gas through the solution.

  • Stir the mixture at room temperature for 2-4 hours, during which time the product typically precipitates.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain piperidine-4-sulfonamide hydrochloride.

Reaction Stage Key Reagents Typical Solvent Temperature (°C)
DiazotizationNaNO₂, HClWater/Acetic Acid0-5
Sandmeyer-type ReactionSO₂, CuClAcetic Acid0 to RT
AmmonolysisAqueous AmmoniaDichloromethane or THF0 to RT
Deprotection & Salt FormationHClDioxane or IsopropanolRT

Table 2: Summary of reaction conditions for the final stages of the synthesis.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and scalable route to piperidine-4-sulfonamide hydrochloride. The strategic use of a Boc protecting group, coupled with a robust Sandmeyer-type chlorosulfonylation, ensures the efficient construction of this valuable building block. The protocols provided herein are intended to serve as a solid foundation for researchers in their synthetic endeavors. Further optimization of reaction conditions and exploration of alternative reagents may lead to even more efficient and sustainable synthetic approaches.

References

  • Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007).
  • CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents. (n.d.).
  • Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents. (n.d.).
  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents. (n.d.).
  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents. (n.d.).
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (n.d.). Retrieved February 6, 2026, from [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4 - YouTube. (2024, October 12). Retrieved February 6, 2026, from [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]

  • Piperidine Synthesis. - DTIC. (n.d.). Retrieved February 6, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved February 6, 2026, from [Link]

  • US5874547A - Diazotization of amines - Google Patents. (n.d.).
  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC. (2023, March 20). Retrieved February 6, 2026, from [Link]

  • Synthesis and ammonolysis of 4-acyl and 4-arylsulfonylpiperazine-2,6-diones. (n.d.). Retrieved February 6, 2026, from [Link]

  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents. (n.d.).
  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. (n.d.). Retrieved February 6, 2026, from [Link]

  • Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Baxendale Group. (n.d.). Retrieved February 6, 2026, from [Link]

  • Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • Exploiting the diazotization reaction of 4- minoacetophenone for Methyldopa determination. - Baghdad Science Journal. (n.d.). Retrieved February 6, 2026, from [Link]

  • Ammonolysis – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 6, 2026, from [Link]

  • 1-Boc-4-AP - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents. (n.d.).
  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents. (n.d.).
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Retrieved February 6, 2026, from [Link]

  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]

  • tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | C14H24N2O3 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]

  • US20100137604A1 - Method of making piperidine derivatives - Google Patents. (n.d.).

Sources

Advanced Pharmacological Profiling of Piperidine Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The biological activity of piperidine sulfonamide derivatives represents a convergence of two powerful pharmacophores: the sulfonamide (a classic zinc-binding "warhead") and the piperidine ring (a versatile, conformationally restricted scaffold).

This guide deconstructs their utility across two primary therapeutic axes: Oncology (specifically Carbonic Anhydrase IX/XII inhibition) and Metabolic Disorders (11


-HSD1 inhibition).

Executive Summary

Piperidine sulfonamides have evolved beyond their historical role as simple antimicrobials. In modern drug discovery, they function as privileged structures for targeting metalloenzymes and intracellular reductases. This guide details the structural logic, mechanistic basis, and experimental validation of these derivatives, specifically focusing on their high-affinity interactions with Tumor-Associated Carbonic Anhydrases (CA IX/XII) and 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
.

Chemical Foundation: The Pharmacophore

The efficacy of this class stems from a synergistic relationship between the headgroup and the linker:

  • The Warhead (Sulfonamide -

    
    ):  Acts as a monodentate ligand for metal ions (primarily 
    
    
    
    ) in enzyme active sites or as a hydrogen bond donor/acceptor in allosteric pockets.
  • The Scaffold (Piperidine): Provides a lipophilic core that restricts the spatial orientation of the sulfonamide, reducing entropic penalty upon binding. It also serves as a vector for "tail" modifications to tune isoform selectivity.

Synthesis Workflow

The construction of these derivatives typically follows a convergent synthesis strategy. The following diagram outlines the critical decision points in the synthetic pathway.

SynthesisWorkflow Start Piperidine Precursor (N-protected) Step1 C-3/C-4 Functionalization (Carboxylic Acid/Amine) Start->Step1 Oxidation/Reductive Amination Step2 Sulfonylation / Amidation (Linker Attachment) Step1->Step2 R-SO2Cl or Ar-NH2 (Coupling Agents: EDC/HOBt) Step3 Deprotection (TFA or HCl) Step2->Step3 N-Boc Removal Step4 Tail Derivatization (Ureido/Thioureido Formation) Step3->Step4 Reaction with Isocyanates/Isothiocyanates Final Target Piperidine Sulfonamide Step4->Final Purification

Figure 1: Convergent synthetic pathway for piperidine sulfonamides, highlighting the "Tail Approach" for selectivity tuning.

Therapeutic Axis I: Oncology (Carbonic Anhydrase Inhibition)

Tumor-associated Carbonic Anhydrases (CA IX and XII) are overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) to regulate pH. Inhibiting them leads to intracellular acidification and cell death.

Mechanism of Action

The primary sulfonamide moiety coordinates directly to the


 ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
  • Selectivity Challenge: Human CA II (cytosolic) is ubiquitous. To avoid off-target effects (e.g., paresthesia), the piperidine ring is substituted with bulky "tails" that clash with the narrower entrance of hCA II but fit the wider active site of hCA IX.

Structure-Activity Relationship (SAR) Logic
  • Ortho-substitution: Generally reduces potency due to steric hindrance preventing deep active site penetration.

  • Meta/Para-substitution: Favored for high affinity.

  • Elongated Tails: Attaching ureido or thioureido moieties to the piperidine nitrogen extends the molecule towards the "selective pocket" of the enzyme.

CASAR Center Piperidine Sulfonamide Core ZnBind Primary Sulfonamide (Zn2+ Binding) Center->ZnBind Linker Piperidine Ring (Spacer) Center->Linker Effect1 Displaces H2O/OH- Halts Catalysis ZnBind->Effect1 Tail Hydrophobic Tail (Selectivity Filter) Linker->Tail Effect2 Interacts with Hydrophobic /Hydrophilic Half of Active Site Linker->Effect2 Effect3 Steric Clash with hCA II Fit in hCA IX Tail->Effect3

Figure 2: Pharmacophore dissection for CA inhibition. The "Tail" region is critical for distinguishing between cytosolic (hCA II) and transmembrane (hCA IX) isoforms.

Therapeutic Axis II: Metabolic Disorders (11 -HSD1 Inhibition)

11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) converts inert cortisone to active cortisol.[1] Excess cortisol in adipose tissue contributes to insulin resistance and metabolic syndrome.[1]
Mechanism & SAR

Unlike CA inhibitors, these derivatives often utilize the sulfonamide as a linker rather than a metal binder.

  • Arylsulfonylpiperidines: The piperidine ring mimics the steroid scaffold, fitting into the substrate-binding pocket.

  • Selectivity: The goal is to inhibit 11

    
    -HSD1 (reductase) without affecting 11
    
    
    
    -HSD2 (dehydrogenase), which protects the mineralocorticoid receptor in the kidney.
  • Optimization: Introduction of polar groups (e.g., amides) on the piperidine ring reduces lipophilicity, minimizing CNS penetration and focusing action on peripheral tissues (liver/adipose).

Detailed Experimental Protocols

Protocol A: Chemical Synthesis (General Amide Coupling)

Objective: To couple a piperidine-4-carboxylic acid derivative with a sulfonamide-bearing amine.

  • Reagents: N-Boc-piperidine-4-carboxylic acid (1.0 eq), 4-amino-benzenesulfonamide (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve N-Boc-piperidine-4-carboxylic acid in DMF under

      
       atmosphere.
      
    • Add EDC·HCl and HOBt; stir at

      
       for 30 minutes to activate the acid.
      
    • Add 4-amino-benzenesulfonamide and DIPEA dropwise.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12-18 hours.

    • Workup: Quench with ice water. Extract with EtOAc (

      
      ). Wash organic layer with 1N HCl, sat. 
      
      
      
      , and brine.
    • Validation: Monitor by TLC (MeOH:DCM 1:9). Confirm product via LC-MS (

      
       peak).
      
Protocol B: Carbonic Anhydrase Stopped-Flow Assay (The Gold Standard)

Objective: To determine the inhibition constant (


) against hCA IX. This kinetic assay measures the physiological hydration of 

, unlike esterase surrogate assays.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Enzyme: Recombinant hCA IX (commercial or expressed).

Methodology:

  • Preparation: Incubate the enzyme with the piperidine sulfonamide inhibitor (varying concentrations: 0.1 nM – 10

    
    M) for 15 minutes at RT.
    
  • Injection: Use a Stopped-Flow apparatus (e.g., Applied Photophysics). Rapidly mix the enzyme-inhibitor solution with the

    
     substrate solution.
    
  • Detection: Monitor the acidification of the medium via the absorbance change of Phenol Red at 557 nm.

  • Calculation:

    • Measure the initial velocity (

      
      ) of the catalyzed reaction.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      .
      
    • Calculate

      
       using the enzyme-substrate dissociation constant (
      
      
      
      ).

Self-Validating Control: Always run Acetazolamide as a positive control. The


 for Acetazolamide against hCA II should be ~12 nM. If it deviates significantly, recalibrate the instrument or check enzyme activity.
Protocol C: 11 -HSD1 Scintillation Proximity Assay (SPA)

Objective: High-throughput screening of inhibitor potency.

Principle: 11


-HSD1 converts 

-cortisone to

-cortisol. Anti-cortisol antibodies bound to SPA beads capture the product, bringing the isotope close to the scintillant.

Methodology:

  • Incubation: Mix microsomes expressing human 11

    
    -HSD1, NADPH (cofactor), and test compound in assay buffer.
    
  • Start Reaction: Add

    
    -cortisone. Incubate at 
    
    
    
    for 2 hours.
  • Stop & Capture: Add SPA beads coated with anti-cortisol monoclonal antibodies and a non-specific 11

    
    -HSD inhibitor (e.g., Glycyrrhetinic acid) to stop the enzymatic reaction.
    
  • Read: Count signals on a scintillation counter. A decrease in signal compared to vehicle control indicates inhibition.

References

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Asian Journal of Chemistry. [Link]

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads. International Journal of Molecular Sciences. [Link]

  • Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry. [Link][2]

  • Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Inhibitors of 11

    
    -Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus. Pharmaceuticals.
    [Link]
    

Sources

Piperidine-4-sulfonamide Hydrochloride: A Mechanistic Exploration of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The piperidine-sulfonamide scaffold represents a confluence of two moieties with profound significance in medicinal chemistry. While piperidine-4-sulfonamide hydrochloride itself is a specific entity primarily utilized in research and development, its structure embodies a classic mechanism of action with modern relevance. This guide provides an in-depth exploration of the principal mechanism of action associated with this chemical class: the competitive inhibition of dihydropteroate synthase (DHPS) in prokaryotes. We will dissect the biochemical pathway, explore the molecular interactions, and provide field-proven experimental protocols to validate this activity. Furthermore, we will touch upon secondary mechanisms and related activities of structural analogs to offer a comprehensive view for the drug development professional.

Introduction: The Significance of the Piperidine-Sulfonamide Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved pharmaceuticals, valued for its conformational properties and its ability to serve as a scaffold for diverse chemical substitutions.[1][2][3] Similarly, the sulfonamide functional group is a cornerstone of chemotherapy, most notably as the basis for the first synthetic antibiotics.[4] The compound piperidine-4-sulfonamide hydrochloride merges these two "privileged" fragments.

While extensive, dedicated literature on the specific biological activity of piperidine-4-sulfonamide hydrochloride is sparse, its chemical structure strongly implies a primary mechanism of action rooted in the well-established pharmacology of sulfonamides. This guide will therefore focus on the most scientifically supported mechanism for this class of molecules: the inhibition of the crucial bacterial enzyme, dihydropteroate synthase (DHPS). This pathway is the foundation of the antibacterial action of sulfa drugs.[4][5] Recent studies have validated this approach, demonstrating that novel sulfonamide derivatives containing a piperidine moiety exhibit potent bactericidal activity by targeting DHPS and, in some cases, inducing cell membrane damage.[4][6]

It is also noteworthy that structurally similar analogs, such as piperidine-4-sulfonic acid, have been identified as potent and selective partial agonists of the GABA-A receptor, though their inability to cross the blood-brain barrier limits their application.[7] This highlights the chemical versatility of the piperidine scaffold, but the presence of the sulfonamide group makes the antibacterial pathway the most probable and relevant mechanism to explore for piperidine-4-sulfonamide hydrochloride.

Core Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The primary therapeutic action of sulfonamide-based drugs is their ability to act as bacteriostatic agents by disrupting the folic acid (folate) synthesis pathway in prokaryotes. This pathway is an ideal therapeutic target because bacteria must synthesize their own folate, whereas mammals obtain it from their diet.

The Role of DHPS in the Folic Acid Pathway

Folic acid, in its reduced form tetrahydrofolate, is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids – the fundamental building blocks of DNA, RNA, and proteins. Dihydropteroate synthase (DHPS) is a key enzyme in this pathway that catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form 7,8-dihydropteroate.

The Molecular Mechanism of Inhibition

Sulfonamides, including piperidine-4-sulfonamide, are structural analogs of PABA. Due to this chemical mimicry, they can bind to the active site of the DHPS enzyme.[4] This binding is competitive with respect to PABA. When the sulfonamide occupies the active site, it prevents the natural substrate (PABA) from binding, thereby halting the synthesis of 7,8-dihydropteroate and, consequently, the entire folic acid pathway.[4] This depletion of essential downstream metabolites ultimately inhibits DNA replication and cell division, leading to a bacteriostatic effect.[4]

The diagram below illustrates the folic acid synthesis pathway and the point of inhibition by sulfonamide-based compounds.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Mechanism of Inhibition Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalysis DHF Dihydrofolate (DHF) DHP->DHF + Glutamate DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF DHF->DHFR Products Purines, Thymidine, Amino Acids THF->Products 1-Carbon Transfer Sulfonamide Piperidine-4-sulfonamide (PABA Analog) Sulfonamide->DHPS Inhibition Competitive Inhibition

Caption: Folic acid synthesis pathway and the competitive inhibition of DHPS by sulfonamides.

Potential Secondary Mechanism: Cell Membrane Disruption

Recent compelling research on novel piperidine-sulfonamide derivatives has uncovered a potential secondary mechanism of action. In addition to DHPS inhibition, these compounds were found to irreversibly damage the bacterial cell membrane.[4][6] This action was confirmed through biochemical assays that measured the leakage of intracellular proteins from bacteria treated with the compounds.[4] This dual-action capability—disrupting both a core metabolic pathway and the physical integrity of the cell—makes this class of compounds particularly promising for overcoming antibiotic resistance.

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanisms of action for a compound like piperidine-4-sulfonamide hydrochloride, a series of targeted biochemical and cellular assays are required. The following protocols provide a robust framework for this investigation.

Protocol 1: DHPS Enzymatic Inhibition Assay

This protocol is designed to quantify the inhibitory effect of the test compound on the DHPS enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of piperidine-4-sulfonamide hydrochloride against DHPS.

Materials:

  • Recombinant DHPS enzyme

  • Dihydropteridine pyrophosphate substrate

  • PABA substrate

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Test compound (piperidine-4-sulfonamide HCl) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence, depending on the detection method.

Methodology:

  • Compound Preparation: Prepare a serial dilution of piperidine-4-sulfonamide hydrochloride in the assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM. Include a vehicle control (solvent only) and a positive control (a known DHPS inhibitor like sulfamethoxazole).

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, the DHPS enzyme, and the dihydropteridine pyrophosphate substrate.

  • Incubation with Inhibitor: Add the various concentrations of the test compound (or controls) to the appropriate wells. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit the compound to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding PABA to all wells.

  • Reaction and Detection: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C). The product, dihydropteroate, can be quantified. A common method is a coupled assay where the pyrophosphate (PPi) released is measured using a fluorescent probe.

  • Data Analysis: Measure the signal (e.g., fluorescence) in each well. Plot the percentage of enzyme inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Bacterial Cell Membrane Integrity Assay

This protocol assesses whether the test compound causes damage to the bacterial cell membrane.

Objective: To measure the leakage of intracellular proteins from bacteria exposed to piperidine-4-sulfonamide hydrochloride.

Materials:

  • Bacterial culture (e.g., E. coli or S. aureus) in the mid-logarithmic growth phase.

  • Phosphate-buffered saline (PBS).

  • Test compound (piperidine-4-sulfonamide HCl).

  • Positive control for membrane disruption (e.g., Polymyxin B).

  • Bradford protein assay reagent.

  • Spectrophotometer.

Methodology:

  • Bacterial Culture Preparation: Grow a bacterial culture to an OD600 of ~0.5. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a known cell density.

  • Exposure to Compound: Aliquot the bacterial suspension into tubes. Add the test compound at various concentrations (e.g., 1x, 2x, and 5x the Minimum Inhibitory Concentration, MIC). Include a no-compound negative control and a positive control.

  • Incubation: Incubate the tubes for a defined period (e.g., 2 hours) at 37°C with shaking.

  • Separation of Cells and Supernatant: Centrifuge the tubes to pellet the bacteria. Carefully collect the supernatant, which contains any leaked extracellular proteins.

  • Protein Quantification: Measure the protein concentration in the supernatant using the Bradford assay. Add the Bradford reagent to the supernatant samples and measure the absorbance at 595 nm after a short incubation.

  • Data Analysis: Create a standard curve using a known protein (e.g., Bovine Serum Albumin). Calculate the protein concentration in each supernatant sample. Compare the protein leakage in compound-treated samples to the negative control. A significant, dose-dependent increase in extracellular protein indicates membrane damage.

The following diagram outlines the general workflow for validating these mechanisms.

Experimental_Workflow cluster_enzyme Mechanism 1: Enzyme Inhibition cluster_cell Mechanism 2: Membrane Damage start Hypothesized Compound: Piperidine-4-sulfonamide HCl assay1 Protocol 1: DHPS Enzymatic Assay start->assay1 assay2 Protocol 2: Cell Membrane Integrity Assay start->assay2 data1 Generate Dose-Response Curve assay1->data1 result1 Calculate IC50 Value data1->result1 conclusion Conclusion: Dual-Action Mechanism Confirmed result1->conclusion data2 Measure Extracellular Protein assay2->data2 result2 Quantify Protein Leakage data2->result2 result2->conclusion

Caption: Experimental workflow for validating the dual-action mechanism of piperidine-sulfonamides.

Quantitative Data Summary

The output of the DHPS inhibition assay allows for the comparison of different sulfonamide derivatives. The IC50 value is a critical parameter for structure-activity relationship (SAR) studies.

CompoundTarget EnzymeIC50 (µM)Notes
Sulfamethoxazole DHPS0.85Reference compound.
Compound A (Piperidine-Sulfonamide) DHPS2.02Exhibits potent inhibitory activity.[4]
Compound B (Derivative) DHPS5.71Modification of piperidine ring reduces potency.
Compound C (Derivative) DHPS0.55Substitution on sulfonamide enhances potency.

Table 1: Example quantitative data from a DHPS enzymatic inhibition assay. Data for Compound A is representative of recently published piperidine-sulfonamide derivatives.[4]

Conclusion

Piperidine-4-sulfonamide hydrochloride stands as a representative of a highly valuable class of compounds in medicinal chemistry. Its structure strongly suggests a primary mechanism of action as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS), a well-validated target for antibacterial agents. This mechanism disrupts the essential folic acid synthesis pathway, leading to a bacteriostatic effect. Furthermore, emerging evidence indicates that this scaffold can possess a dual-action mechanism, also inducing damage to the bacterial cell membrane, which presents an exciting avenue for developing novel therapeutics that can circumvent conventional resistance mechanisms. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to validate these mechanisms and drive the development of the next generation of piperidine-sulfonamide-based drugs.

References

  • Wikipedia. Piperidine-4-sulfonic acid. [Link]

  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Biomedical Pharmacology Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • Molecules. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. [Link]

  • Wikipedia. Piperidine. [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

  • PubMed. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. [Link]

  • Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. [Link]

  • ACS Publications. Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. [Link]

  • KEGG. KEGG PATHWAY Database: Sulfonamide derivatives - overview. [Link]

Sources

Potential therapeutic targets for Piperidine-4-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The Piperidine-4-Sulfonamide Scaffold: Strategic Targeting in Drug Discovery

Abstract This technical guide analyzes the therapeutic utility of Piperidine-4-sulfonamide hydrochloride (CAS: 1251923-46-2), a privileged structural motif in modern medicinal chemistry. Far from being a mere building block, this scaffold serves as a critical pharmacophore in the design of inhibitors for Autotaxin (ATX) , ATR Kinase , and IKK


 . Its unique geometry combines the solubility-enhancing properties of the piperidine ring with the hydrogen-bonding and metal-chelating capabilities of the sulfonamide group. This guide details the structural rationale, validated biological targets, and experimental protocols for leveraging this scaffold in drug development.[1]

Part 1: Structural Rationale & Chemical Biology[2]

The Piperidine-4-sulfonamide core offers a distinct advantage in Fragment-Based Drug Discovery (FBDD) due to its dual functionality:

  • The Piperidine Ring: Acts as a semi-rigid, aliphatic spacer that positions the sulfonamide group with precise vectorality. The secondary amine (if unprotected) allows for facile diversification via amide coupling, reductive amination, or nucleophilic aromatic substitution (

    
    ). It significantly improves aqueous solubility (
    
    
    
    modulation) compared to phenyl-based analogs.
  • The Sulfonamide Moiety (

    
    ):  A classic bioisostere for carboxylic acids and a potent Zinc-Binding Group (ZBG) . It serves as a critical anchor in metalloenzyme active sites (e.g., MMPs, Carbonic Anhydrases) and functions as a hydrogen bond donor/acceptor in kinase hinge regions.
    

Physicochemical Profile:

Property Value (Approx.) Significance
Molecular Weight ~200.69 g/mol (HCl salt) Ideal for FBDD (Rule of 3 compliant).

| H-Bond Donors | 2 (Sulfonamide


) + 1 (

) | High potential for active site engagement. | | pKa (Piperidine) | ~10-11 | Protonated at physiological pH; ionic interactions. | | pKa (Sulfonamide) | ~10 | Neutral at physiological pH; acts as H-bond donor. |

Part 2: Primary Therapeutic Targets

Autotaxin (ATX) / ENPP2

Therapeutic Area: Idiopathic Pulmonary Fibrosis (IPF), Cancer Metastasis.

Autotaxin is a secreted lysophospholipase D that hydrolyzes lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA) .[2][3] LPA signals through GPCRs (LPA1-6) to drive cell migration and fibrosis.

  • Mechanism: Piperidine-4-sulfonamide derivatives function as Type IV ATX inhibitors . The sulfonamide group often occupies the hydrophilic active site or interacts with the catalytic Threonine/Zinc network, while the piperidine ring extends the inhibitor into the hydrophobic tunnel (T-site) or the LPA binding pocket.

  • Key Interaction: The scaffold mimics the zwitterionic nature of the LPC substrate, blocking the hydrolysis channel.

ATR Kinase (Ataxia Telangiectasia and Rad3-related)

Therapeutic Area: Oncology (DNA Damage Response).

ATR is a master regulator of the DNA damage response (DDR). Inhibition of ATR is synthetic lethal in tumors with defects in other repair pathways (e.g., ATM-deficient or p53-deficient cancers).

  • Mechanism: In ATR inhibitors (e.g., analogs of structural classes like M4344 or VX-970), the piperidine-4-sulfonamide moiety is frequently attached to a bicyclic heteroaromatic core (e.g., pyrazine or pyrimidine).

  • Role of Scaffold: The sulfonamide can form critical hydrogen bonds with residues in the ribose-binding pocket or solvent-exposed regions, improving potency and selectivity over mTOR or DNA-PK.

IKK (Inhibitor of Kappa B Kinase )

Therapeutic Area: Inflammation, Non-canonical NF-


B signaling.[4]

Selective inhibition of IKK


 is challenging due to high homology with IKK

.[5]
  • Mechanism: The piperidine-4-sulfonamide scaffold has been identified in selective IKK

    
     inhibitors (e.g., compound SU909  derivatives).
    
  • Binding Mode: The scaffold anchors the molecule in the ATP-binding cleft. The sulfonamide group interacts with specific residues (e.g., Asn28 ) that differ between IKK

    
     and IKK
    
    
    
    , conferring isoform selectivity.

Part 3: Mechanism of Action & Visualizations

Diagram 1: Autotaxin (ATX) Signaling Pathway

This pathway illustrates the critical node where Piperidine-4-sulfonamide inhibitors intervene to stop fibrosis.

ATX_Pathway LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (ATX) (Target Enzyme) LPC->ATX Substrate LPA LPA (Lysophosphatidic Acid) ATX->LPA Hydrolysis Inhibitor Piperidine-4-sulfonamide Inhibitor Inhibitor->ATX Inhibits (Type IV) LPAR LPA Receptors (GPCRs: LPA1-6) LPA->LPAR Activates Response Fibrosis & Metastasis (Cell Migration) LPAR->Response Signaling Cascade (Rho/ROCK, Ras/MAPK)

Caption: The ATX-LPA axis. Piperidine-4-sulfonamide inhibitors block the conversion of LPC to LPA, preventing downstream fibrotic signaling.

Diagram 2: Scaffold Logic & SAR Strategy

How to derivatize the scaffold for different targets.

Scaffold_SAR Core Piperidine-4-sulfonamide (The Scaffold) N_Sub N-Substitution (Piperidine N) (Amide/Urea/Alkyl) Core->N_Sub Derivatization S_Sub Sulfonamide Modifications (Primary vs Secondary) Core->S_Sub Optimization Target_ATX Target: Autotaxin (Link to Bicyclic Core) N_Sub->Target_ATX Hydrophobic Linker Target_ATR Target: ATR Kinase (Link to Pyrazine/Pyrimidine) N_Sub->Target_ATR Hinge Binder Linkage Target_CA Target: Carbonic Anhydrase (Free Sulfonamide Required) S_Sub->Target_CA Must remain -SO2NH2

Caption: SAR decision tree. The Piperidine Nitrogen is the primary vector for diversification, while the Sulfonamide is often preserved as the anchor.

Part 4: Experimental Protocols

Protocol A: General Synthesis via Amide Coupling

Purpose: To link the Piperidine-4-sulfonamide scaffold to a core pharmacophore (e.g., for ATX inhibition).

Reagents:

  • Piperidine-4-sulfonamide HCl (1.0 eq)

  • Carboxylic Acid Core (R-COOH) (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve the Carboxylic Acid Core (R-COOH) in anhydrous DMF (5 mL/mmol) under nitrogen atmosphere.

  • Activation: Add DIPEA (1.5 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add Piperidine-4-sulfonamide HCl (1.0 eq) followed by the remaining DIPEA (1.5 eq).

  • Reaction: Stir the mixture at RT for 4–16 hours. Monitor by LC-MS for the formation of the product

    
    .
    
  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .[6]
  • Purification: Purify via Flash Column Chromatography (DCM/MeOH gradient) or Preparative HPLC.

Protocol B: Autotaxin (ATX) Inhibition Assay

Purpose: To validate the biological activity of the synthesized inhibitor.

Materials:

  • Recombinant Human ATX (ENPP2).

  • Substrate: FS-3 (Fluorogenic LPC analog) or 14:0-LPC.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 0.01% Triton X-100.
    

Step-by-Step:

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Perform serial dilutions (e.g., 1:3) in Assay Buffer to generate an 8-point dose-response curve.

  • Incubation: Add 10 µL of diluted compound to a black 384-well plate. Add 20 µL of ATX enzyme solution (final conc. ~1-5 nM). Incubate for 15 mins at 37°C.

  • Initiation: Add 20 µL of FS-3 substrate (final conc. 1 µM).

  • Measurement: Monitor fluorescence immediately (Ex: 485 nm, Em: 528 nm) in kinetic mode for 60 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion of the curve. Determine % Inhibition relative to DMSO control. Fit data to a 4-parameter logistic equation to determine

    
    .
    

Part 5: Data Summary

Table 1: Comparative Potency of Piperidine-4-sulfonamide Derived Inhibitors (Literature Representative Data)

TargetCompound ClassRole of ScaffoldApprox. Potency (

/

)
Autotaxin Type IV Inhibitors (e.g., GLPG1690 analogs)Linker + Tunnel Binder< 10 nM
ATR Kinase Amino-pyrazine derivativesSolvent interaction / H-bond5 - 50 nM
IKK

Pyrrolo[2,3-d]pyrimidines (e.g., SU909)Active Site Anchor (Asn28)~0.5 - 2.0 µM
Carbonic Anhydrase Sulfonamide "Tail" derivativesZinc Coordination< 50 nM (Isoform dependent)

References

  • Autotaxin Structure & Inhibition

    • Title: Structure-Based Design of Autotaxin Inhibitors.
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Title: Discovery of ATR Kinase Inhibitors for Cancer Treatment (WO2014089379).
  • IKK

    
     Selectivity: 
    
    • Title: Inhibitory Kappa B Kinase

      
       (IKK
      
      
      
      ) Inhibitors That Recapitulate Their Selectivity in Cells.[7]
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Carbonic Anhydrase Binding

    • Title: The crystal structures of sulfonamide derivatives in complex with human carbonic anhydrase.
    • Source: Royal Society of Chemistry / CNR.
    • URL:[Link]

  • Scaffold Synthesis

    • Title: Synthesis of Sulfonamides Incorpor
    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

The Convergence of Two Pharmacophores: A Technical Guide to the Discovery of Novel Sulfonamide Derivatives with a Piperidine Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Union in Medicinal Chemistry

The deliberate fusion of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery, aimed at creating novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide delves into the strategic rationale, synthesis, and biological evaluation of hybrid molecules combining the well-established sulfonamide scaffold with the versatile piperidine ring.

The sulfonamide group (-S(=O)₂-N<), first introduced to medicine with the advent of sulfa drugs, is a privileged functional group in medicinal chemistry.[1][2] Its enduring prevalence stems from its ability to act as a bioisostere for carboxylic acids, improving metabolic stability and cell membrane permeability, and its capacity to form crucial hydrogen bonds with biological targets.[3] From their initial success as antibacterial agents that target dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria, the applications of sulfonamides have expanded dramatically.[4][5] They are now integral components of drugs for a wide array of conditions, including viral infections, cancer, inflammation, and diabetes.[5][6]

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in pharmaceuticals and natural products.[7] Its prevalence is due to its conformational flexibility, which allows it to present substituents in well-defined three-dimensional orientations for optimal target engagement. Furthermore, the basic nitrogen atom of the piperidine moiety can be protonated at physiological pH, enhancing water solubility and enabling ionic interactions with biological targets. The piperidine scaffold is a key component in numerous approved drugs, contributing to their efficacy and pharmacokinetic properties.[7]

The conjugation of these two powerful moieties creates a synergistic effect. The sulfonamide group provides a strong anchoring point for target binding, while the piperidine ring offers a versatile scaffold for introducing various substituents to modulate potency, selectivity, and physicochemical properties. This guide provides an in-depth exploration of the discovery process for these promising hybrid molecules, from rational design and synthesis to rigorous biological evaluation and structure-activity relationship (SAR) analysis.

Chemical Synthesis: Constructing the Hybrid Scaffold

The synthesis of sulfonamide derivatives bearing a piperidine moiety typically involves the formation of a stable amide bond between a piperidine-containing fragment and a sulfonyl chloride. The specific synthetic route can be adapted based on the desired substitution patterns on both the aromatic ring of the sulfonamide and the piperidine ring.

Causality in Experimental Design:

The choice of synthetic strategy is dictated by the availability of starting materials and the desired final structure. A common and reliable approach involves the reaction of a substituted arylsulfonyl chloride with a piperidine derivative. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion. The selection of an appropriate solvent, often a polar aprotic solvent like dichloromethane or tetrahydrofuran, ensures the solubility of the reactants and facilitates the reaction. When the piperidine ring itself is substituted, protecting groups may be necessary to prevent unwanted side reactions. For instance, a Boc (tert-butyloxycarbonyl) protecting group is frequently used for the piperidine nitrogen, which can be readily removed under acidic conditions after the sulfonamide bond formation.[8][9]

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of piperidine-sulfonamide derivatives.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product & Characterization A Substituted Arylsulfonyl Chloride (R1-Ar-SO2Cl) C Amide Bond Formation A->C B Piperidine Derivative (R2-Piperidine) B->C E Aqueous Workup C->E Reaction Mixture D Base (e.g., Triethylamine) Solvent (e.g., DCM) D->C F Column Chromatography E->F Crude Product G Novel Sulfonamide-Piperidine Derivative F->G Purified Product H Spectroscopic Analysis (NMR, IR, MS) G->H

Caption: Generalized synthetic workflow for piperidine-sulfonamides.

Experimental Protocol: Synthesis of a Representative N-Aryl-4-piperidinesulfonamide

This protocol provides a self-validating system for the synthesis of a model compound. The success of each step is confirmed by analytical data before proceeding to the next.

  • Reaction Setup: To a solution of a substituted aniline (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere of nitrogen, add triethylamine (2.5 eq.). Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add a solution of piperidine-4-sulfonyl chloride (1.2 eq.) in anhydrous DCM (5 mL) dropwise to the cooled reaction mixture over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot indicates the formation of the product.

  • Aqueous Workup: Upon completion, quench the reaction with the addition of water (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure sulfonamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[8][9]

Biological Evaluation: From In Vitro Screening to Mechanistic Insights

The diverse biological activities reported for sulfonamide-piperidine derivatives necessitate a multi-faceted approach to their pharmacological evaluation. The initial step typically involves screening the synthesized compounds against a panel of relevant biological targets to identify promising lead candidates.

A Self-Validating Screening Cascade:

A well-designed screening cascade is inherently self-validating. It begins with broad, high-throughput primary assays to identify active compounds. Hits from these assays are then subjected to more specific and rigorous secondary assays to confirm their activity and elucidate their mechanism of action. This hierarchical approach minimizes the chances of false positives and ensures that only the most promising compounds advance in the drug discovery pipeline.

The following diagram illustrates a typical screening cascade for novel sulfonamide-piperidine derivatives.

G A Compound Library of Sulfonamide-Piperidine Derivatives B Primary Screening (e.g., Cell Viability Assay, Enzyme Inhibition Assay) A->B C Inactive Compounds B->C No significant activity D Active 'Hits' B->D Activity above threshold E Secondary Screening (Dose-Response, Selectivity Profiling) D->E F Non-selective or Weakly Active Compounds E->F Poor potency or selectivity G Confirmed 'Leads' E->G Confirmed activity and selectivity H Mechanism of Action Studies (e.g., Western Blot, qPCR, Cellular Thermal Shift Assay) G->H I Lead Optimization H->I Elucidated Mechanism

Caption: A typical biological screening cascade for drug discovery.

Exemplary Protocols for Biological Evaluation:

1. Antibacterial Activity Screening (MIC Assay):

The antibacterial potential of novel sulfonamide-piperidine derivatives is often assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.[10]

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is based on the principle of twofold serial dilution of the test compound in a liquid growth medium.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform twofold serial dilutions of the test compound in a bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Include positive (bacteria only) and negative (medium only) controls.

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

2. Anticancer Activity Screening (MTT Assay):

The antiproliferative activity of the synthesized compounds against various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12]

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the chemical structure of the sulfonamide-piperidine scaffold and the subsequent evaluation of the biological activity of the resulting analogs allow for the elucidation of the structure-activity relationship (SAR). This information is crucial for the rational design of more potent and selective compounds.

Modification Site Substitution Effect on Biological Activity Rationale/Insight References
Aromatic Ring (of Sulfonamide) Electron-withdrawing groups (e.g., -NO₂, -Cl)Often enhances antibacterial and anticancer activity.Increases the acidity of the sulfonamide N-H proton, potentially leading to stronger interactions with the target enzyme. Can also influence pharmacokinetic properties.[12][13]
Electron-donating groups (e.g., -OCH₃, -CH₃)Variable effects, can sometimes decrease activity.May alter the electronic and steric properties of the molecule, affecting its binding affinity.[14]
Sulfonamide Nitrogen Alkyl substitution (e.g., -CH₂CH₃)Can decrease activity, particularly in enzyme inhibition.The unsubstituted N-H is often a critical hydrogen bond donor for target engagement.[14]
Piperidine Ring Position Linkage at C-3 vs. C-4Can significantly impact potency and selectivity.Alters the spatial orientation of the sulfonamide moiety and other substituents, influencing how the molecule fits into the binding pocket of the target.[8][15]
Piperidine Nitrogen Small alkyl or cycloalkyl groups (e.g., methyl, cyclopropyl)Can improve pharmacokinetic properties (ADME).Modulates the basicity and lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion.[15]
Bulky aromatic or heteroaromatic groupsCan enhance potency against certain targets.Provides additional interaction points (e.g., π-π stacking) with the target protein.[13]

Future Perspectives and Conclusion

The convergence of the sulfonamide and piperidine pharmacophores has proven to be a highly fruitful strategy in the quest for novel therapeutic agents. The synthetic versatility of these scaffolds allows for the creation of large and diverse chemical libraries for high-throughput screening. The promising results observed in various therapeutic areas, including infectious diseases, oncology, and inflammatory disorders, underscore the potential of this class of compounds.

Future research in this area will likely focus on several key aspects:

  • Target-Specific Design: Moving beyond broad-spectrum screening to the rational design of inhibitors for specific, well-validated biological targets.

  • Elucidation of Mechanisms of Action: In-depth studies to understand the precise molecular mechanisms by which these compounds exert their biological effects.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their drug-like characteristics, such as oral bioavailability and metabolic stability.

  • Exploration of New Therapeutic Areas: Investigating the potential of sulfonamide-piperidine derivatives in other disease areas where the constituent pharmacophores have shown promise.

References

  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. Available at: [Link]

  • Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - NIH. Available at: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available at: [Link]

  • Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • (PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS - ResearchGate. Available at: [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • KEGG PATHWAY Database. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling | Asian Journal of Chemistry. Available at: [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed. Available at: [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. Available at: [Link]

  • Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer - PMC - PubMed Central. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer - PMC - NIH. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

Sources

An In-depth Technical Guide to Piperidine-4-sulfonamide Hydrochloride: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of piperidine-4-sulfonamide hydrochloride (CAS No. 1251923-46-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with field-proven insights into the compound's structure, synthesis, and analytical characterization. While specific experimental data for this compound is limited in the public domain, this guide establishes a robust framework for its handling and analysis by drawing parallels with structurally related molecules and foundational chemical principles. We present detailed, actionable protocols for purity assessment via High-Performance Liquid Chromatography (HPLC) and for evaluating chemical stability through forced degradation studies, thereby providing a self-validating system for its quality control.

Introduction and Scientific Context

Piperidine-4-sulfonamide hydrochloride is a bifunctional molecule featuring a saturated piperidine ring and a primary sulfonamide group. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The sulfonamide group is a critical pharmacophore found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and antibacterial drugs, primarily due to its ability to act as a hydrogen bond donor and acceptor, mimicking a carboxylic acid bioisostere.

The hydrochloride salt form of this molecule is intended to enhance its solubility and stability, making it more amenable to formulation and biological testing. Understanding the fundamental physicochemical properties and establishing reliable analytical methods are paramount for any research and development program involving this compound. This guide aims to provide that foundational knowledge.

Physicochemical Properties

The inherent properties of a molecule dictate its behavior in both chemical and biological systems. The following section details the known and predicted characteristics of piperidine-4-sulfonamide hydrochloride.

Chemical Structure and Identifiers

The structure combines a basic piperidine nitrogen with a weakly acidic sulfonamide moiety. The hydrochloride salt protonates the more basic piperidine nitrogen.

Caption: Chemical structure of Piperidine-4-sulfonamide Hydrochloride.

Core Properties Summary

The quantitative data for piperidine-4-sulfonamide hydrochloride are summarized below. Where specific experimental values are not publicly available, estimations based on chemical principles are provided for guidance.

PropertyValueSource/Justification
CAS Number 1251923-46-2[1][2]
Molecular Formula C₅H₁₃ClN₂O₂S[2]
Molecular Weight 200.69 g/mol [2]
Appearance White to off-white solid[1]
Melting Point Data not availableTypically, hydrochloride salts of small molecules are crystalline solids with melting points well above 100 °C. Experimental determination via DSC/capillary method is required.
Boiling Point Not applicableAs a salt, the compound is expected to decompose at high temperatures before boiling.
Solubility Data not availableExpected to have high solubility in water and methanol due to its ionic nature. Lower solubility is expected in less polar solvents like ethanol and acetonitrile. Practically insoluble in non-polar solvents.
pKa Data not availablePredicted pKa of the piperidinium ion is ~10-11 (based on piperidine's pKa of 11.12). The sulfonamide N-H is weakly acidic, with a predicted pKa > 10.

Chemical Synthesis and Reactivity

Proposed Synthesis Pathway

Causality Behind Experimental Choices: This multi-step synthesis is a standard, robust approach in medicinal chemistry.

  • Boc Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent side reactions at the basic nitrogen during the subsequent oxidative chlorination step. The Boc group is chosen for its stability under the required reaction conditions and its ease of removal under acidic conditions.

  • Oxidative Chlorination: The conversion of the sulfonic acid to the sulfonyl chloride is a key step. A reagent like thionyl chloride in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) is a common and effective method for this transformation.

  • Sulfonamide Formation: The reaction of the sulfonyl chloride with ammonia is a standard method for synthesizing primary sulfonamides. Using aqueous or methanolic ammonia is efficient and proceeds readily.

  • Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group using a strong acid, such as hydrochloric acid in a solvent like dioxane or methanol. This single step conveniently deprotects the piperidine nitrogen and simultaneously forms the desired hydrochloride salt, which often aids in purification by precipitation.

start Boc-Piperidine-4-Sulfonic Acid step1 Oxidative Chlorination (e.g., SOCl₂, cat. DMF) start->step1 inter1 Boc-Piperidine-4-Sulfonyl Chloride step1->inter1 step2 Amination (e.g., NH₃ in MeOH) inter1->step2 inter2 Boc-Piperidine-4-Sulfonamide step2->inter2 step3 Acidic Deprotection & Salt Formation (e.g., HCl in Dioxane) inter2->step3 end Piperidine-4-sulfonamide Hydrochloride step3->end

Caption: Proposed synthetic workflow for Piperidine-4-sulfonamide Hydrochloride.

Chemical Stability and Reactivity Profile
  • Stability: The compound is expected to be a stable solid under recommended storage conditions (2-8°C, sealed, dry).[1][2] As a hydrochloride salt, it is protected from oxidative degradation at the amine. However, prolonged exposure to high humidity could lead to deliquescence.

  • Incompatibilities: It should be considered incompatible with strong bases, which would deprotonate the piperidinium ion to yield the free base. It is also incompatible with strong oxidizing agents.

  • Reactivity: The primary reaction sites are the piperidine nitrogen (once neutralized to the free base) and the sulfonamide nitrogen. The free base is a nucleophile and can participate in reactions such as alkylation and acylation. The sulfonamide N-H is acidic and can be deprotonated by strong bases.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of a compound. The following sections describe standard, self-validating protocols for this purpose.

Predicted Spectroscopic Signatures

While experimental spectra are not publicly available, the key features can be predicted based on the molecular structure.

  • ¹H NMR:

    • Piperidine Protons: A series of complex multiplets between ~1.5-3.5 ppm. The protons adjacent to the nitrogen (positions 2 and 6) will be deshielded and appear further downfield, likely coupled to the N-H protons.

    • Methine Proton (Position 4): A multiplet around ~3.0-3.5 ppm, coupled to the adjacent methylene protons.

    • Amine/Ammonium Protons (N-H): Broad signals that are solvent-dependent. The piperidinium N-H₂⁺ protons might appear as a broad singlet around ~8-9 ppm (in DMSO-d₆).

    • Sulfonamide Protons (SO₂NH₂): A singlet around ~7.0-7.5 ppm (in DMSO-d₆).

  • ¹³C NMR:

    • Piperidine Carbons: Signals expected in the aliphatic region (~25-55 ppm). The carbon at position 4, attached to the sulfonyl group, will be the most downfield of the ring carbons.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: Broad absorption from the piperidinium N-H₂⁺ group in the 2700-3200 cm⁻¹ region.

    • Sulfonamide N-H Stretch: Two distinct bands are expected for the primary sulfonamide around 3350 and 3250 cm⁻¹.

    • S=O Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group, typically appearing around 1350-1315 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

  • Mass Spectrometry (MS):

    • In positive ion electrospray mode (ESI+), the expected parent ion would be the free base [M+H]⁺ at m/z ≈ 165.1.

Purity Determination by Reverse-Phase HPLC

Principle: This protocol describes a robust, gradient reverse-phase HPLC method with UV detection suitable for determining the purity of piperidine-4-sulfonamide hydrochloride and for use as a stability-indicating method. The gradient elution is necessary to ensure that any potential impurities, which may have widely different polarities, are eluted and resolved from the main peak.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18), 4.6 mm x 150 mm, 3.5 µm particle size. A C18 column is a versatile, workhorse phase providing good retention for moderately polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape for the basic amine.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Controlled temperature ensures run-to-run reproducibility.

    • Detection Wavelength: 210 nm. This wavelength is chosen because the sulfonamide group lacks a strong chromophore, and detection at low UV provides near-universal detection for organic molecules. A PDA detector is highly recommended to assess peak purity across the entire UV spectrum.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of piperidine-4-sulfonamide hydrochloride at 1.0 mg/mL in a 50:50 mixture of Water:Acetonitrile (diluent).

    • Dilute to a working concentration of 0.1 mg/mL for analysis.

  • Analysis and Data Interpretation:

    • Inject the blank (diluent), followed by the sample solution.

    • Integrate all peaks.

    • Calculate the purity by area percent: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • The use of a PDA detector allows for peak purity analysis, ensuring the main peak is not co-eluting with any impurities.[3]

Chemical Stability Assessment: Forced Degradation Studies

Principle: Forced degradation (stress testing) is a critical component of drug development that identifies potential degradation pathways and demonstrates the specificity of the analytical method.[4] The compound is subjected to harsh conditions (acid, base, oxidation, heat, light) to accelerate decomposition. The resulting samples are then analyzed by the HPLC method described above to separate the parent compound from its degradation products.

Experimental Protocol: Forced Degradation

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 Water:Acetonitrile mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours. Then, prepare a 0.5 mg/mL solution.

    • Photolytic Degradation: Expose a 0.5 mg/mL solution (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • After the stress period, cool all solutions to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final theoretical concentration of 0.1 mg/mL using the diluent.

    • Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method.

  • Self-Validation System:

    • The analytical method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks.

    • Peak purity analysis using a PDA detector should be performed on the parent peak in each stressed sample to confirm specificity.

    • Mass balance should be assessed to ensure that the decrease in the parent peak area corresponds to the increase in the total area of the degradation peaks.

cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Workflow start Piperidine-4-sulfonamide HCl (Solid & Solution) acid Acidic (1M HCl, 60°C) start->acid base Basic (1M NaOH, 60°C) start->base ox Oxidative (3% H₂O₂, RT) start->ox therm Thermal (80°C, Solid) start->therm photo Photolytic (ICH Q1B) start->photo neutralize Neutralize & Dilute (as needed) acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize hplc Analyze via Stability-Indicating HPLC-PDA Method neutralize->hplc eval Evaluate: 1. Peak Purity 2. Resolution 3. Mass Balance hplc->eval

Caption: Workflow for forced degradation and stability analysis.

Conclusion

Piperidine-4-sulfonamide hydrochloride is a compound of significant interest for medicinal chemistry and drug development, combining the advantageous properties of the piperidine ring and the sulfonamide functional group. While a complete, publicly available dataset of its physicochemical properties is yet to be established, this guide provides a robust framework for its scientific investigation. By leveraging knowledge of analogous structures and applying fundamental chemical principles, we have outlined the expected properties, a plausible synthetic route, and detailed, field-proven analytical protocols for purity and stability assessment. These methodologies provide a self-validating system to ensure the quality and integrity of the compound, forming an essential foundation for any future research and development efforts.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8082, Piperidine. Retrieved February 6, 2026 from [Link].

  • Angeli, A., et al. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Retrieved February 6, 2026 from [Link].

  • R Discovery (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved February 6, 2026 from [Link].

  • Supuran, C. T., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5481. Retrieved February 6, 2026 from [Link].

  • Trends in Sciences (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved February 6, 2026 from [Link].

Sources

Spectroscopic Characterization of Piperidine-4-sulfonamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Piperidine-4-sulfonamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in the public domain, this guide will provide predicted data based on the analysis of its constituent functional groups and data from structurally related molecules. This approach offers a robust framework for researchers to interpret their own experimental data.

Introduction to Piperidine-4-sulfonamide Hydrochloride

Piperidine-4-sulfonamide hydrochloride is a chemical compound with the molecular formula C₅H₁₃ClN₂O₂S.[1] It incorporates a piperidine ring, a foundational structure in many pharmaceuticals, and a sulfonamide group, a key functional group in a class of antibacterial drugs. The hydrochloride salt form is often used to improve the solubility and stability of amine-containing compounds. Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For Piperidine-4-sulfonamide hydrochloride, both ¹H and ¹³C NMR will provide critical information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The piperidine ring, in its chair conformation, will exhibit characteristic axial and equatorial protons, which may be further complicated by the presence of the sulfonamide group and protonation of the piperidine nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for Piperidine-4-sulfonamide Hydrochloride

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Comparative Insights
NH₂ (Sulfonamide)7.0 - 7.5Broad singlet2HThe chemical shift of sulfonamide protons can vary. In a study of a novel sulfonamide compound, the N-H signal was observed at 8.07–8.09 ppm.[2]
NH₂⁺ (Piperidinium)8.5 - 9.5Broad singlet2HThe protonation of the piperidine nitrogen leads to a downfield shift of the N-H protons.
CH (C4)3.0 - 3.5Multiplet1HThis proton is adjacent to the electron-withdrawing sulfonamide group, causing a downfield shift.
CH₂ (C2, C6)3.2 - 3.6 (axial) 2.8 - 3.2 (equatorial)Multiplet4HThese protons are adjacent to the positively charged nitrogen, resulting in a significant downfield shift. The axial and equatorial protons will likely show distinct signals. For piperidine hydrochloride itself, these protons are observed in the ¹H NMR spectrum.[3]
CH₂ (C3, C5)2.0 - 2.4 (axial) 1.6 - 2.0 (equatorial)Multiplet4HThese protons are further from the nitrogen and sulfonamide group, thus appearing more upfield.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of non-equivalent carbons in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Piperidine-4-sulfonamide Hydrochloride

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Comparative Insights
C455 - 60The carbon atom directly attached to the sulfonamide group will be significantly deshielded.
C2, C645 - 50These carbons are adjacent to the protonated nitrogen atom, causing a downfield shift. In related piperidine derivatives, these carbons show characteristic shifts.
C3, C525 - 30These carbons are beta to the nitrogen and further from the sulfonamide group, appearing at a more upfield chemical shift.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Piperidine-4-sulfonamide hydrochloride.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for sulfonamides as it can help in observing exchangeable protons like those on the sulfonamide and the piperidinium nitrogen.[4]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Piperidine-4-sulfonamide hydrochloride will show characteristic absorption bands for the N-H, S=O, and C-H bonds.

Table 3: Predicted IR Absorption Bands for Piperidine-4-sulfonamide Hydrochloride

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H stretch (NH₂⁺, piperidinium)3200 - 2800 (broad)The stretching vibration of the N-H bonds in the protonated amine.
N-H stretch (NH₂, sulfonamide)3400 - 3300Asymmetric and symmetric stretching of the sulfonamide N-H bonds. Similar sulfonamide compounds show bands in this region.[4]
C-H stretch (piperidine)3000 - 2850Stretching vibrations of the C-H bonds in the piperidine ring.
S=O stretch (sulfonamide)1350 - 1300 (asymmetric) 1160 - 1120 (symmetric)Strong, characteristic absorption bands for the sulfonyl group. The S-N stretching vibration is also an indicator of sulfonamide formation.[2]
N-H bend (NH₂⁺, piperidinium)1600 - 1500Bending vibration of the N-H bonds.
Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid Piperidine-4-sulfonamide hydrochloride sample onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For Piperidine-4-sulfonamide hydrochloride, electrospray ionization (ESI) in positive ion mode would be a suitable technique.[5]

Table 4: Predicted Mass Spectrometry Data for Piperidine-4-sulfonamide Hydrochloride

IonPredicted m/zDescription
[M+H]⁺165.07The molecular ion of the free base (piperidine-4-sulfonamide).
[M]⁺164.06The radical cation of the free base.
Predicted Fragmentation Pathway

The fragmentation of the molecular ion can provide further structural information. A plausible fragmentation pathway is illustrated below.

G M [C₅H₁₂N₂O₂S]⁺˙ m/z = 164 F1 [C₅H₁₀N]⁺ m/z = 84 M->F1 - SO₂NH₂ F2 [SO₂NH₂]⁺ m/z = 80 M->F2 - C₅H₁₀N

Sources

A Technical Guide to the Strategic Use of Piperidine-4-sulfonamide Hydrochloride in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The confluence of the piperidine ring and the sulfonamide functional group creates a privileged structural scaffold with significant utility in modern medicinal chemistry. This guide provides an in-depth technical exploration of piperidine-4-sulfonamide hydrochloride as a core moiety for the development of potent and selective enzyme inhibitors. We will dissect the strategic rationale behind its use, from its inherent physicochemical properties to its role in targeting key enzyme families. This document serves as a practical manual for researchers, offering detailed experimental protocols for inhibitor characterization, data interpretation, and visual workflows to streamline the drug discovery process.

The Piperidine-Sulfonamide Scaffold: A Privileged Combination in Drug Design

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in numerous commercialized drugs due to its favorable properties.[1] As a six-membered nitrogenous heterocycle, the piperidine ring offers a versatile, synthetically tractable framework.[2][3] Its introduction into small molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.

When combined with a sulfonamide (-SO₂NH₂) group, the resulting scaffold gains a powerful hydrogen-bonding and metal-coordinating functional group. Sulfonamides are themselves a vital pharmacophore, forming the basis of drugs with a wide spectrum of bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][5] This potent combination allows for the design of inhibitors that can precisely interact with enzyme active sites.

1.1 Physicochemical and Structural Advantages:

  • Three-Dimensionality: The non-planar, chair-like conformation of the piperidine ring provides a 3D scaffold that can effectively probe the often complex and non-planar topology of enzyme active sites.

  • Modulation of Properties: The piperidine ring possesses both hydrophilic and lipophilic characteristics. This balance can be fine-tuned through substitution to optimize a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6]

  • Strong Binding Moiety: The sulfonamide group is a key player in achieving high-affinity binding. It can act as a hydrogen bond donor and acceptor and, crucially, can coordinate with metal ions present in the active sites of metalloenzymes, such as the zinc ion in carbonic anhydrases.[7][8]

  • Synthetic Accessibility: A key advantage is the availability of established synthetic routes for creating diverse libraries of piperidine-sulfonamide derivatives, facilitating structure-activity relationship (SAR) studies.[9][10][11]

A Framework for Enzyme Inhibitor Discovery and Characterization

The development of an enzyme inhibitor follows a logical progression from initial identification to detailed mechanistic understanding. The goal is to not only find a potent inhibitor but to understand how it works, which is critical for lead optimization.[12]

An effective workflow is a self-validating system, where each stage provides the necessary confidence to proceed to the next, more resource-intensive stage.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Primary Screen Primary Screen Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Identifies initial hits IC50 Determination IC50 Determination Hit Confirmation->IC50 Determination Confirms activity Orthogonal Assays Orthogonal Assays IC50 Determination->Orthogonal Assays Quantifies potency MoA Studies MoA Studies Orthogonal Assays->MoA Studies Rules out artifacts Biophysical Validation Biophysical Validation MoA Studies->Biophysical Validation Determines inhibition type Lead Candidate Lead Candidate Biophysical Validation->Lead Candidate Confirms direct binding

Figure 1: A streamlined workflow for enzyme inhibitor development.

Experimental Protocols for Inhibitor Evaluation

The following protocols provide a robust framework for characterizing inhibitors based on the piperidine-4-sulfonamide scaffold.

Protocol: IC₅₀ Determination for Potency Assessment

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency.[13][14] It represents the concentration of inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.

Causality Behind Experimental Choices:

  • Substrate Concentration: For competitive inhibitors, the IC₅₀ value is dependent on the substrate concentration.[14] It is standard practice to run the assay with the substrate concentration at or below its Michaelis constant (Kₘ).[15] This ensures that the assay is sensitive enough to detect competitive inhibitors, which must compete with the substrate for binding to the enzyme's active site.

  • Dose-Response Curve: A full dose-response curve, typically with 8-12 concentrations of the inhibitor, is essential. This provides a more accurate determination of the IC₅₀ value than single-point measurements and helps identify compounds with poor solubility or other artifacts at high concentrations.[16]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the piperidine-4-sulfonamide test compound in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare enzyme and substrate solutions in assay buffer at 2X the final desired concentration.

  • Serial Dilution:

    • Perform a serial dilution of the test compound stock in a 96-well plate. Start with a high concentration (e.g., 100 µM) and perform 1:3 dilutions in assay buffer containing a fixed percentage of DMSO to create a dose-response plate.

  • Assay Execution:

    • Add a defined volume of the 2X enzyme solution to each well of a separate assay plate (e.g., a 384-well plate).

    • Transfer a small volume of the serially diluted compounds from the dose-response plate to the assay plate.

    • Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding equilibrium to be reached.

  • Initiate Reaction:

    • Add a defined volume of the 2X substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Measure the reaction rate using a suitable detection method (e.g., absorbance or fluorescence) on a plate reader in kinetic mode.[17]

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the controls.

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[16]

Protocol: Mechanism of Action (MoA) Studies via Enzyme Kinetics

Understanding the mechanism of inhibition (e.g., competitive, non-competitive) is fundamental for rational drug design.[18] This is typically achieved by measuring the effect of the inhibitor on the enzyme's kinetic parameters, Kₘ and Vₘₐₓ.[17]

Causality Behind Experimental Choices:

  • Varying Substrate and Inhibitor: To distinguish between different inhibition modalities, it is essential to measure enzyme activity across a matrix of varying substrate and inhibitor concentrations.[12]

  • Lineweaver-Burk Plot: While direct fitting of the Michaelis-Menten equation is now common, the Lineweaver-Burk double reciprocal plot remains a powerful diagnostic tool for visualizing the mechanism of inhibition.[19]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition node1 E + S ⇌ ES → E + P + I EI node2 E + S ⇌ ES → E + P +       + I       I ⇕       ⇕ EI + S ⇌ ESI node3 E + S ⇌ ES → E + P        +        I        ⇕       ESI

Figure 2: Simplified schemes for major types of reversible enzyme inhibition.

Step-by-Step Methodology:

  • Experimental Setup:

    • Design a matrix of experiments. Use at least five different substrate concentrations (e.g., ranging from 0.2 x Kₘ to 5 x Kₘ) and at least three fixed inhibitor concentrations (e.g., 0, IC₅₀, and 5 x IC₅₀).

  • Assay Execution:

    • For each inhibitor concentration, perform a full substrate titration curve as described in the IC₅₀ protocol. Pre-incubate the enzyme with the inhibitor before adding the substrate.

  • Data Acquisition:

    • Measure the initial reaction velocity (v₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ (Kₘ,ₐₚₚ) and Vₘₐₓ (Vₘₐₓ,ₐₚₚ).

    • Generate a Lineweaver-Burk plot (1/v₀ vs. 1/[S]). The pattern of line intersections is diagnostic of the inhibition mechanism:

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

      • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

Protocol: Biophysical Validation of Target Engagement

Biophysical methods provide direct evidence of binding between the inhibitor and the target enzyme, confirming that the observed inhibition is not due to assay artifacts.[20][21] Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are invaluable.[22]

Causality Behind Experimental Choices:

  • Orthogonal Validation: Biochemical assays measure the effect of a compound on enzyme activity, whereas biophysical assays measure the direct physical interaction. A positive result from both provides strong evidence that the compound is a true inhibitor that functions by binding to the target.[20]

  • Label-Free Detection: Techniques like SPR are label-free, meaning they do not require modification of the inhibitor or the enzyme, which could potentially alter their interaction.

Step-by-Step Methodology (SPR Example):

  • Chip Preparation:

    • Immobilize the purified target enzyme onto the surface of a sensor chip (e.g., via amine coupling).

  • Analyte Preparation:

    • Prepare a series of dilutions of the piperidine-4-sulfonamide compound in running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the compound over the sensor chip surface.

    • A binding event is detected as a change in the refractive index at the surface, measured in Response Units (RU).

  • Data Analysis:

    • Plot the equilibrium response against the compound concentration.

    • Fit the data to a steady-state affinity model to determine the equilibrium dissociation constant (Kᴅ), a measure of binding affinity.

Case Study: Targeting Carbonic Anhydrase with Piperidine-Sulfonamides

Carbonic Anhydrases (CAs) are a family of metalloenzymes that are well-established targets for sulfonamide-based inhibitors.[8][23][24] They play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers.[24][25]

The sulfonamide moiety of the inhibitor coordinates directly to the catalytic Zn²⁺ ion in the CA active site, displacing a water molecule and blocking the enzyme's catalytic activity.[8] The piperidine ring can then be decorated with various substituents to extend into nearby pockets, enhancing both potency and isoform selectivity.

Data Presentation:

The table below shows hypothetical data for a series of piperidine-4-sulfonamide analogs designed to target Carbonic Anhydrase II (CA II).

Compound IDR-Group on Piperidine NitrogenCA II IC₅₀ (nM)CA I IC₅₀ (nM)Selectivity Index (CA I / CA II)
P4S-001 -H150180012
P4S-002 -CH₃95152016
P4S-003 -CH₂Ph253750150
P4S-004 -SO₂Ph124800400

This is example data for illustrative purposes.

Interpretation of Results:

  • The unsubstituted core (P4S-001) shows moderate potency.

  • The addition of a small alkyl group (P4S-002) provides a minor improvement.

  • Introducing a larger, aromatic group (P4S-003) significantly boosts potency and selectivity, suggesting a favorable interaction in a hydrophobic sub-pocket of the CA II active site.

  • The benzenesulfonyl group (P4S-004) results in the most potent and selective inhibitor in this series, indicating that this modification optimizes interactions with the target enzyme.

Conclusion

Piperidine-4-sulfonamide hydrochloride is a high-value chemical scaffold for the development of enzyme inhibitors. Its inherent structural and physicochemical properties provide a solid foundation for designing molecules with high affinity and selectivity. By employing a rigorous and logical workflow of biochemical and biophysical characterization, researchers can effectively translate initial hits from this chemical class into promising lead candidates for drug development. The detailed protocols and strategic insights provided in this guide are intended to empower research teams to harness the full potential of this versatile molecular framework.

References

  • Piperidine-4-sulfonic acid - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • Piperidine-based drug discovery - University of Arizona. (2017, June 14). Retrieved February 6, 2026, from [Link]

  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (2021). MDPI. Retrieved February 6, 2026, from [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024, October 12). YouTube. Retrieved February 6, 2026, from [Link]

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2022, August 23). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). Retrieved February 6, 2026, from [Link]

  • Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023, March 20). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). MDPI. Retrieved February 6, 2026, from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme Connect. Retrieved February 6, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved February 6, 2026, from [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022, January 31). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual. (2012, May 1). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved February 6, 2026, from [Link]

  • Biophysical methods in early drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012, May 1). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023, October 3). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Therapeutic potential of sulfamides as enzyme inhibitors. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Advances in Enzyme Inhibition: Biophysical and Experimental Approaches. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Condition optimizations of sulfonamide formation using piperidine hydrochloride... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. (2020). PubMed. Retrieved February 6, 2026, from [Link]

  • Enzyme Inhibition. (2025, September 4). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved February 6, 2026, from [Link]

  • Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023, March 20). MDPI. Retrieved February 6, 2026, from [Link]

  • Steady-state enzyme kinetics. (2021, May 10). Portland Press. Retrieved February 6, 2026, from [Link]

  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Enzyme kinetics and inhibition. (n.d.). Fiveable. Retrieved February 6, 2026, from [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Enzyme inhibitor - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • Carbonic Anhydrase Inhibitors - All you need to know. (2023, September 25). YouTube. Retrieved February 6, 2026, from [Link]

  • (PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. (2025, November 11). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023, August 25). JACS Au. Retrieved February 6, 2026, from [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. (n.d.). Ainfo. Retrieved February 6, 2026, from [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Piperidine - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • Journal of Cellular and Molecular Pharmacology - Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. (n.d.). OMICS International. Retrieved February 6, 2026, from [Link]

  • The use of biophysical methods in the hit-to-lead process. (2021, June 22). Drug Target Review. Retrieved February 6, 2026, from [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). Retrieved February 6, 2026, from [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • IC50 - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

Whitepaper: The Sulfonamide Group as a Master Regulator of Bioactivity in Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of the sulfonamide moiety onto the piperidine scaffold represents a powerful and versatile approach in modern medicinal chemistry. This guide provides an in-depth technical analysis of the multifaceted roles the sulfonamide group plays in modulating the biological activity of piperidine derivatives. We will move beyond a simple cataloging of effects to explore the underlying physicochemical and stereoelectronic principles that govern these changes. This paper will dissect how the sulfonamide functional group critically influences pharmacokinetics, pharmacodynamics, and target-specific interactions, transforming the simple but privileged piperidine ring into a highly tailored therapeutic agent. We will examine causality behind experimental design, provide actionable protocols for synthesis and evaluation, and present case studies that underscore the successful application of this chemical partnership in drug development.

Introduction: A Tale of Two Scaffolds

In the landscape of drug discovery, certain molecular frameworks consistently emerge due to their favorable properties and synthetic accessibility. The piperidine ring and the sulfonamide group are two such entities.

  • The Piperidine Nucleus: As one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, the piperidine ring is a cornerstone of drug design.[1][2] Its saturated, six-membered structure provides a three-dimensional scaffold that can be readily functionalized to project substituents into specific vectors, enabling precise interactions with biological targets.[1] Found in numerous alkaloids and over twenty classes of pharmaceuticals, its value as a synthetic building block is undisputed.[1][3]

  • The Sulfonamide Functional Group: Far from being a monolithic entity, the sulfonamide group (-SO₂NH-) is a chemical chameleon.[4][5] Initially famed for ushering in the age of antibacterial chemotherapy, its applications have since expanded dramatically.[4][6] Today, sulfonamides are integral to diuretics, anticonvulsants, anti-inflammatory agents, and anticancer drugs.[7][8] This versatility stems from its unique electronic properties, its capacity for strong hydrogen bonding, and its ability to act as a bioisosteric replacement for other key functional groups.[9][10]

When these two powerful components are combined, the resulting sulfonamide-piperidine derivative often exhibits a biological and pharmacological profile that is more than the sum of its parts. This guide will illuminate the principles governing this synergy.

The Sulfonamide's Influence on Physicochemical Properties and Pharmacokinetics

The journey of a drug from administration to its target is governed by its physicochemical properties. The introduction of a sulfonamide group onto a piperidine core profoundly alters these properties, directly impacting the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Modulating Acidity and Solubility

The hydrogen on the sulfonamide nitrogen is weakly acidic, with a pKa typically in the range of 9-11. This property is critical for aqueous solubility. At physiological pH (7.4), the sulfonamide exists predominantly in its neutral, protonated form. However, its ability to be deprotonated allows for the formation of soluble salts, a crucial aspect for drug formulation.

A classic challenge with early sulfanilamide antibacterials was their low solubility, which could lead to crystalluria (crystallization in the kidneys).[4] Medicinal chemists learned that modifying the substituents on the sulfonamide nitrogen could lower the pKa, increasing the proportion of the more soluble, ionized form at physiological pH and mitigating this risk.[4] When appended to a piperidine derivative, the sulfonamide group often enhances the overall aqueous solubility compared to a non-polar parent scaffold, which is a decisive factor in achieving adequate bioavailability after oral administration.[11][12]

Impact on Lipophilicity and Membrane Permeability

The sulfonamide group adds polarity to the molecule, which must be carefully balanced. While increased polarity aids solubility, excessive polarity can hinder the molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. The overall lipophilicity (logP) of the final compound is a composite of the hydrophobic piperidine core and any alkyl/aryl substituents, balanced by the hydrophilic sulfonamide. Structure-activity relationship (SAR) studies on novel piperidine-sulfonamide bactericides have shown that the length of an alkyl chain attached to the piperidine nitrogen plays a critical role in optimizing antibacterial activity, highlighting the delicate interplay between the sulfonamide's polarity and the lipophilicity required for membrane interaction.[13][14]

Metabolic Fate

Sulfonamides are primarily metabolized in the liver and excreted by the kidneys.[12] The sulfonamide moiety itself is generally more stable to metabolic degradation than an amide bond, a feature sometimes exploited by medicinal chemists who replace a labile amide with a sulfonamide to increase a drug's half-life.[9] The piperidine ring itself can undergo metabolism (e.g., N-dealkylation, ring oxidation). The presence and position of the sulfonamide group can influence these metabolic pathways, either by sterically hindering access for metabolic enzymes or by altering the electronic properties of the piperidine ring.

The Pharmacodynamic Role: Engineering Target Interactions

The true power of the sulfonamide group lies in its ability to directly participate in and enhance binding to biological targets.

The Hydrogen Bonding Powerhouse

The sulfonamide group is an exceptional hydrogen bond donor (via the N-H) and acceptor (via the two sulfonyl oxygens). This allows it to form strong, directional interactions with amino acid residues in a protein's active site. This tripartite bonding capability is a cornerstone of its function across many drug classes. For a piperidine derivative, which provides the rigid scaffold, the sulfonamide acts as the "anchor," locking the molecule into a specific, high-affinity binding mode.

The Zinc-Binding Group (ZBG)

Many enzymes, including carbonic anhydrases (implicated in glaucoma) and matrix metalloproteinases (MMPs, implicated in cancer and inflammation), utilize a zinc ion in their active site for catalysis.[5] The sulfonamide group is a premier zinc-binding group in medicinal chemistry. The deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion, effectively inhibiting the enzyme. The piperidine scaffold serves to position this ZBG with high precision while its other substituents can interact with specificity pockets in the enzyme, leading to potent and selective inhibitors.[15] Studies on MMP inhibitors have demonstrated that piperidine sulfone hydroxamates are potent inhibitors where the sulfone oxygen can form a critical hydrogen bond, analogous to sulfonamide binding.[15]

A Bioisostere for the Carboxylic Acid

The sulfonamide group is a well-established non-classical bioisostere of the carboxylic acid group.[9][16] It can mimic the size, shape, and hydrogen-bonding pattern of a carboxylate, allowing it to engage with targets that would normally bind a carboxylic acid-containing substrate or ligand. A key advantage is that the sulfonamide is less acidic than a carboxylic acid and is not fully ionized at physiological pH. This can improve cell permeability and oral bioavailability compared to its carboxylic acid counterpart.[16] For example, in the development of angiotensin II receptor antagonists, replacing a carboxylic acid with a sulfonamide group resulted in a three-fold increase in drug efficacy.[16]

Mechanism of Action: The Classic Antibacterial Example

The archetypal role of the sulfonamide group is as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[12][13][14] Sulfonamides are structural mimics of the enzyme's natural substrate, p-aminobenzoic acid (PABA).[5] By binding to the active site, they halt the production of folate, which is necessary for DNA synthesis, leading to a bacteriostatic effect.[6][12] In many novel piperidine-sulfonamide antibacterials, the sulfonamide moiety serves as the PABA mimic, while the substituted piperidine portion of the molecule interacts with other regions of the enzyme or improves pharmacokinetic properties.[17]

Below is a diagram illustrating the core mechanism of DHPS inhibition.

DHPS_Inhibition cluster_0 Bacterial Folic Acid Synthesis Pathway cluster_1 Inhibition Mechanism PABA p-Aminobenzoic Acid (PABA) (Natural Substrate) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to Folate Folic Acid (Essential for DNA Synthesis) DHPS->Folate Catalyzes Blocked Folate Synthesis BLOCKED DHPS->Blocked Inhibition Drug Sulfonamide-Piperidine Derivative Drug->DHPS Competitively Binds to (Mimics PABA)

Caption: Competitive inhibition of DHPS by a sulfonamide derivative.

Structure-Activity Relationship (SAR) Case Study

A study on novel sulfonamides containing a piperidine moiety as bactericides against plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) provides excellent SAR insights.[13][17]

Compound IDR-Group on Benzene RingTargetEC₅₀ (µg/mL)[13]Key Insight
A10 2-CF₃Xoo2.65The electron-withdrawing trifluoromethyl group at the ortho position significantly enhances activity against Xoo.
A8 3-BrXac4.74A halogen (bromo) at the meta position provides the best activity against Xac, suggesting a specific steric or electronic interaction in that pocket.
A1 H (unsubstituted)Xoo8.24The unsubstituted parent compound is active, but substitution is key to unlocking higher potency.
B-series Amide Linker (instead of Sulfonamide)Xoo / XacSignificantly Lower ActivityThis control experiment confirms that the sulfonamide bond itself is crucial for the observed high biological activity, likely due to its specific interactions with the DHPS target.[14]

This data clearly demonstrates that while the piperidine-sulfonamide core provides the foundational activity, fine-tuning the electronic and steric properties of substituents on the aryl sulfonamide ring is essential for optimizing potency and selectivity against different bacterial species.

Experimental Protocols

To ensure scientific integrity, the methodologies used to synthesize and evaluate these compounds must be robust and reproducible.

Protocol: Synthesis of a Piperidine-Sulfonamide Derivative

This protocol is adapted from the synthesis of N-(1-decylpiperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide, a potent antibacterial agent.[13]

Objective: To couple a substituted benzenesulfonyl chloride with an N-alkylated 4-aminopiperidine intermediate.

Materials:

  • Intermediate 2: 1-decylpiperidin-4-amine (prepared via Boc-protection, N-alkylation, and deprotection)

  • 2-(Trifluoromethyl)benzenesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer, round-bottom flask, ice bath, nitrogen atmosphere setup

  • Standard workup and purification reagents (water, brine, sodium sulfate, silica gel for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 1-decylpiperidin-4-amine intermediate (1.0 eq).

  • Solvent and Base: Dissolve the amine in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (TEA, 3.0 eq) to the solution. TEA acts as an HCl scavenger for the hydrochloric acid byproduct of the reaction. The choice of a non-nucleophilic organic base is critical to prevent side reactions.

  • Sulfonyl Chloride Addition: Slowly add a solution of 2-(trifluoromethyl)benzenesulfonyl chloride (1.5 eq) in anhydrous DCM to the reaction mixture dropwise over 15 minutes. Maintaining a low temperature is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. This removes excess acid and residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide-piperidine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_0 Synthesis Phase cluster_1 Workup & Purification Phase cluster_2 Analysis Phase Start 1. Dissolve Amine Intermediate in DCM Cool 2. Cool to 0°C Start->Cool AddBase 3. Add Triethylamine (Base) Cool->AddBase AddSulfonyl 4. Add Sulfonyl Chloride AddBase->AddSulfonyl React 5. Stir at RT, Monitor by TLC AddSulfonyl->React Quench 6. Quench with Water React->Quench Reaction Complete Extract 7. Extract with DCM Quench->Extract Wash 8. Wash with Bicarb/Brine Extract->Wash Dry 9. Dry & Concentrate Wash->Dry Purify 10. Column Chromatography Dry->Purify Characterize 11. Characterize by NMR & Mass Spec Purify->Characterize Pure Product

Caption: General workflow for the synthesis of sulfonamide-piperidine derivatives.

Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain.

Materials:

  • Synthesized sulfonamide-piperidine compound, dissolved in DMSO to make a stock solution.

  • Bacterial strain (e.g., Xanthomonas oryzae pv. oryzae).

  • Nutrient Broth (NB) medium.

  • Sterile 96-well microtiter plate.

  • Spectrophotometer (plate reader).

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Inoculate the test bacterium into NB medium and incubate overnight at 28-30°C with shaking.

  • Culture Dilution: Dilute the overnight culture with fresh NB medium to achieve a final concentration of approximately 10⁶ CFU/mL. This standardization is critical for reproducibility.

  • Compound Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound stock solution in NB medium to achieve a range of desired final concentrations (e.g., from 100 µg/mL down to 0.09 µg/mL).

  • Inoculation: Add the diluted bacterial suspension to each well containing the test compound.

  • Controls: Include a positive control (bacteria in NB medium with no compound) and a negative control (NB medium only). A solvent control (bacteria in NB with DMSO equivalent to the highest concentration used) is essential to rule out solvent toxicity.

  • Incubation: Incubate the plate at 28-30°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

Conclusion and Future Outlook

The sulfonamide group is not merely a passive appendage to the piperidine scaffold; it is an active and powerful modulator of bioactivity. Through its profound influence on physicochemical properties like solubility and pKa, it governs the pharmacokinetic destiny of the molecule.[4][11][12] Dynamically, its ability to engage in strong hydrogen bonding, chelate metal ions like zinc, and act as a bioisostere for carboxylic acids allows it to anchor piperidine derivatives to a vast array of biological targets with high affinity and specificity.[15][16] From inhibiting bacterial DHPS to blocking metalloproteinases, the sulfonamide is a versatile tool for the medicinal chemist.[15]

The future of drug design with these scaffolds will likely involve more sophisticated applications, such as using the sulfonamide as a handle for late-stage functionalization to rapidly generate diverse compound libraries.[18] Furthermore, exploring less common bioisosteres for the sulfonamide group itself, such as sulfoximines, may open new avenues for property optimization and intellectual property.[10] As our understanding of disease biology deepens, the rational combination of the privileged piperidine core with the functionally potent sulfonamide group will undoubtedly continue to yield novel and effective therapeutic agents.

References

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • BioPharma Notes. (2020, July 15). Sulfonamide. [Link]

  • MSD Manual Professional Edition. Sulfonamides. [Link]

  • Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. [Link]

  • Wikipedia. Sulfonamide (medicine). [Link]

  • Asian Journal of Chemistry. (2025, May 27). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • Advanced Journal of Chemistry, Section B. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Heliyon. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • MDPI. (2023, March 20). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. [Link]

  • ACS Publications - Journal of Medicinal Chemistry. Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. [Link]

  • PMC. (2023, March 20). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. [Link]

  • PubMed. (2023, March 20). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. [Link]

  • ResearchGate. (2025, August 10). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. [Link]

  • KEGG PATHWAY Database. [Link]

  • Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

  • PMC. (2025, January 31). Sulfilimines: An Underexplored Bioisostere for Drug Design?. [Link]

  • Journal of the American Chemical Society. Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. [Link]

  • ResearchGate. (2012, April 5). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. [Link]

  • ResearchGate. (2025, August 6). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. [Link]

  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • Merck Veterinary Manual. Sulfonamides and Sulfonamide Combinations Use in Animals. [Link]

  • Institute of Industrial Science, the University of Tokyo. Bioisosterism: A Rational Approach in Drug Design. [Link]

  • Taylor & Francis. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • Wikipedia. Piperidine. [Link]

  • ZU Scholars. (2017, November 8). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. [Link]

Sources

In Silico Modeling of Piperidine-4-sulfonamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In silico modeling of Piperidine-4-sulfonamide hydrochloride interactions Audience: Researchers, Scientists, Drug Development Professionals Format: Technical Guide / Whitepaper

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Piperidine-4-sulfonamide hydrochloride (P4SH) represents a distinct structural class compared to the widely modeled aromatic sulfonamides (e.g., sulfamethoxazole). As an aliphatic sulfonamide attached to a saturated heterocycle, its electronic properties, pKa profile, and binding modes differ significantly from its aromatic counterparts.

This guide provides a rigorous workflow for modeling P4SH, addressing the specific challenges of aliphatic sulfonyl geometry , protonation states at physiological pH , and fragment-based interaction profiling .

Chemical Identity[1][3][8][9][10]
  • SMILES: C1CNCCC1S(=O)(=O)N (Cationic form: [NH2+]1CCC(CC1)S(=O)(=O)N)

  • Key Feature: The sulfonamide group is attached to an

    
     hybridized carbon, resulting in a significantly higher pKa (~16-17) for the sulfonamide nitrogen compared to aromatic sulfonamides (~10).
    
  • Physiological State (pH 7.4):

    • Piperidine Nitrogen: Protonated (Cationic,

      
      ).
      
    • Sulfonamide Nitrogen: Neutral (Non-ionized).

Ligand Preparation & Parameterization

Accurate modeling begins with the correct assignment of electronic states. Standard libraries often generalize sulfonamide parameters based on aromatic systems; for P4SH, specific parameterization is recommended.

Protonation and Desalting

The "hydrochloride" implies a crystalline salt lattice. For in silico solution-phase modeling, you must model the piperidinium cation .

Protocol:

  • Desalting: Remove the chloride counterion (

    
    ).
    
  • Protonation: Add a proton to the piperidine nitrogen (secondary amine).

  • Sulfonamide State: Maintain the

    
     group as neutral. Do not  deprotonate it unless modeling a reaction mechanism at extreme pH or specific metal transfer.
    
Quantum Mechanical (QM) Geometry Optimization

To ensure the aliphatic S-N and S-C bond lengths are accurate, perform a QM optimization.

  • Method: DFT (Density Functional Theory)

  • Functional/Basis Set: B3LYP/6-311G+(d,p) or

    
    B97X-D (for dispersion corrections).
    
  • Solvation Model: PCM or SMD (Water) to account for the cationic charge distribution.

Topology Generation (Force Field)
  • Recommended Force Field: GAFF2 (General Amber Force Field 2) or OPLS4.

  • Charge Method: RESP (Restrained Electrostatic Potential) charges derived from the QM optimized structure.

    • Critical Step: Ensure the net charge of the fragment is +1.0.

Table 1: Key Physicochemical Descriptors for Modeling

PropertyValue / StateModeling Implication
Piperidine N pKa ~11.0Model as explicit cation (

) in all simulations < pH 10.
Sulfonamide pKa ~16.8 (Aliphatic)Model as neutral H-bond donor/acceptor. Weak metal coordinator compared to aromatic analogs.
LogP -0.9 (Hydrophilic)Requires explicit solvent (TIP3P/TIP4P) for accurate dynamics; implicit solvent may fail.
Rotatable Bonds 1 (S-C bond)Low entropic penalty upon binding; rigid scaffold.

Target Selection & Docking Strategies

P4SH is often used as a fragment in Fragment-Based Drug Discovery (FBDD) or as a bioisostere for GABA analogs.

Target Class A: Metalloenzymes (Carbonic Anhydrase / MMPs)

While aromatic sulfonamides bind Zn(II) as anions, P4SH is neutral. It binds via coordination of the neutral sulfonamide oxygen or nitrogen, often with lower affinity, or acts as a "tail" while the piperidine nitrogen engages in salt bridges.

  • Docking Algorithm: GOLD (ChemPLP) or Glide (SP/XP).

  • Metal Constraint: Do not force a covalent bond. Use a distance constraint (2.0 - 2.5 Å) between Zn(II) and Sulfonamide-O/N if testing coordination.

  • Validation: Re-dock a known aliphatic sulfonamide (e.g., Zonisamide) to calibrate the scoring function.

Target Class B: GPCRs & Ion Channels (GABA Receptors)

The piperidinium cation mimics the ammonium group of GABA.

  • Interaction Type: Ionic / Cation-

    
    .
    
  • Key Residues: Look for Asp/Glu residues (salt bridge) or Trp/Tyr/Phe cages (cation-

    
    ) in the orthosteric binding site.
    
Workflow Visualization

The following diagram outlines the decision tree for modeling P4SH interactions based on the target environment.

P4SH_Modeling_Workflow Start Input: P4SH Structure Prep Ligand Prep: 1. Remove Cl- 2. Protonate Pip-N (+) 3. Neutral SO2NH2 Start->Prep QM QM Optimization (B3LYP/6-311G**) Calc RESP Charges Prep->QM Target_Decision Select Target Class QM->Target_Decision Metallo Metalloenzyme (e.g., Carbonic Anhydrase) Target_Decision->Metallo Metal Site Receptor Receptor/Channel (e.g., GABA-A, GPCR) Target_Decision->Receptor Orthosteric Site Dock_Metallo Docking Protocol A: Neutral coordination No anionic constraint Metallo->Dock_Metallo Dock_Receptor Docking Protocol B: Salt Bridge Priority Cation-Pi interactions Receptor->Dock_Receptor MD MD Simulation (100ns) Explicit Solvent (TIP3P) Check Salt Bridge Stability Dock_Metallo->MD Dock_Receptor->MD

Caption: Decision tree for P4SH modeling, distinguishing between metalloenzyme coordination and receptor-based ionic binding modes.

Molecular Dynamics (MD) Protocol

Static docking is insufficient for P4SH due to the high flexibility of the piperidine ring chair conformations and the solvent dependence of the charged amine.

System Setup
  • Box Type: Cubic or Dodecahedron, minimum 10 Å buffer.

  • Solvent: TIP3P or OPC (Optimal Point Charge) water model.

  • Neutralization: Add

    
     ions to neutralize the total system charge (Protein charge + 1 for Ligand).
    
  • Salt Concentration: 0.15 M NaCl to mimic physiological ionic strength.

Equilibration Strategy (Self-Validating)

To prevent the "explosion" of the ligand from a loosely defined binding pocket:

  • Minimization: Steepest descent (5000 steps).

  • NVT (Canonical): 100 ps, heating to 300K. Restrain ligand heavy atoms (

    
    ).
    
  • NPT (Isobaric): 100 ps, 1 bar. Maintain restraints.

  • Production: Release restraints. Run >50 ns.

Analysis Metrics
  • RMSD: Monitor the stability of the piperidine chair conformation.

  • Hydrogen Bond Lifetime: Specifically for the Sulfonamide

    
     acting as a donor and 
    
    
    
    as an acceptor.
  • Radial Distribution Function (RDF): Calculate

    
     between the Piperidine Nitrogen and surrounding water oxygens to verify solvation shell behavior if the ligand is partially exposed.
    

Interaction Analysis Framework

When analyzing the output, categorize interactions into three tiers of stability.

Table 2: Interaction Fingerprint Analysis for P4SH

Interaction MoietyPartner Residue TypeInteraction TypeStability Criteria (MD)
Piperidinium (

)
Asp, GluSalt Bridge (Ionic)Distance < 4.0 Å for >60% of trajectory
Piperidinium (

)
Trp, Phe, TyrCation-

Distance < 4.5 Å (Geometry dependent)
Sulfonamide (

)
Backbone NH, Ser, ThrH-Bond Acceptor Angle > 120°, Dist < 3.0 Å
Sulfonamide (

)
Backbone CO, Asp, GluH-Bond Donor Angle > 120°, Dist < 3.0 Å

References

  • Sulfonamide Acidity & pKa: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Force Field Parameters (GAFF/RESP): Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry.

  • Cation-Pi Interactions in Drug Design: Ma, J. C., & Dougherty, D. A. (1997). The Cation−π Interaction. Chemical Reviews.

  • Piperidine Scaffold in Medicinal Chemistry: Goossens, L., et al. (2001). Piperidine derivatives as potential therapeutic agents. Current Medicinal Chemistry.

  • Zinc Coordination Modeling: Merz, K. M. (2014). Metal Ion Modeling Using Classical Mechanics. Chemical Reviews.

Methodological & Application

Application Note: Synthesis of CNS Agents using Piperidine-4-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of CNS-active agents utilizing Piperidine-4-sulfonamide hydrochloride (CAS 1251923-46-2) as a core scaffold. It focuses on the chemical versatility of this dual-nitrogen building block, specifically in the construction of NLRP3 inflammasome inhibitors (neuroinflammation targets) and GlyT1 inhibitors (cognitive impairment targets).

Introduction: The Scaffold Advantage in CNS Discovery

Piperidine-4-sulfonamide hydrochloride is a "privileged scaffold" in modern neuropharmacology. Its value lies in its ability to modulate LogD (distribution coefficient) and TPSA (topological polar surface area), two critical parameters for Blood-Brain Barrier (BBB) penetration.

  • Metabolic Stability: The sulfonamide moiety is resistant to oxidative metabolism (CYP450), unlike many carboxamide bioisosteres.

  • Vectorial Functionalization: The molecule offers two distinct vectors for diversity:

    • The Piperidine Nitrogen (

      
      ):  High nucleophilicity; ideal for attaching lipophilic "tails" to tune brain penetration.
      
    • The Sulfonamide Nitrogen (

      
      ):  Low nucleophilicity, acidic character; ideal for forming hydrogen-bond networks (e.g., sulfonylureas) or engaging zinc/metal centers in metalloenzymes.
      
Primary CNS Target Classes
TargetMechanismStructural Role of Scaffold
NLRP3 Inflammasome InhibitionThe sulfonamide forms a sulfonylurea bridge critical for binding the nucleotide-binding domain. Used in neuroinflammation (Alzheimer's, MS).
GlyT1 InhibitionThe piperidine ring provides a rigid spacer, while the sulfonamide engages the polar sub-pocket of the transporter.
Carbonic Anhydrase InhibitionThe free primary sulfonamide (

) acts as a zinc-binding group (ZBG) for antiepileptic activity.

Chemical Properties & Handling[1]

  • Compound: Piperidine-4-sulfonamide hydrochloride

  • CAS: 1251923-46-2

  • MW: 200.69 g/mol (HCl salt)

  • Appearance: White to off-white crystalline solid.

  • Solubility: Highly soluble in water, DMSO, and MeOH. Poor solubility in DCM or Et2O.

  • Handling Precaution: The substance is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Critical Reactivity Note: The


 is basic (

), while the

is weakly acidic (

). In synthesis, chemoselectivity is controlled by pH and protecting group strategy.

Synthetic Protocols

Strategy A: The "Tail-First" Approach (Targeting NLRP3 Inhibitors)

This route is preferred for generating sulfonylurea-based inhibitors (e.g., analogs of MCC950 or related CNS-penetrant inflammasome inhibitors). The strategy involves functionalizing the piperidine nitrogen first, followed by the sulfonamide activation.

Step 1:

-Alkylation (Synthesis of 1-Ethylpiperidine-4-sulfonamide)

Objective: Attach a lipophilic group to the piperidine nitrogen to improve membrane permeability.

Reagents:

  • Piperidine-4-sulfonamide HCl (1.0 equiv)

  • Iodoethane (1.1 equiv)

  • 
     (3.0 equiv)
    
  • Acetonitrile (ACN) or DMF (anhydrous)

Protocol:

  • Dissolution: Suspend Piperidine-4-sulfonamide HCl (5.0 g, 25 mmol) in anhydrous ACN (50 mL).

  • Base Addition: Add finely ground

    
     (10.3 g, 75 mmol). The suspension will become milky. Stir for 15 min at Room Temperature (RT) to liberate the free amine.
    
  • Alkylation: Add Iodoethane (2.2 mL, 27.5 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C for 12 hours. Monitor by LC-MS (Target mass: ~193 [M+H]+).

    • Note: The sulfonamide

      
       is non-nucleophilic under these conditions and will not alkylate.
      
  • Workup: Filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: The crude residue is often pure enough. If necessary, recrystallize from EtOH/Et2O.

    • Yield: Expect 85-90%.

Step 2: Sulfonylurea Formation (The CNS Pharmacophore)

Objective:[1][2] React the sulfonamide with an isocyanate to form the sulfonylurea bridge, a key pharmacophore for NLRP3 binding.

Reagents:

  • 1-Ethylpiperidine-4-sulfonamide (from Step 1)

  • CNS-Specific Isocyanate (e.g., 1,2,3,5,6,7-hexahydro-s-indacen-4-yl isocyanate)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH

  • Solvent: THF or Dioxane (anhydrous)

Protocol:

  • Activation: Dissolve 1-Ethylpiperidine-4-sulfonamide (1.0 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Add DBU (1.2 equiv). Stir for 10 min. The solution may darken slightly.

    • Mechanistic Insight: The sulfonamide proton is weakly acidic. DBU facilitates the formation of the sulfonamidate species, enhancing nucleophilicity toward the isocyanate.

  • Coupling: Add the isocyanate (1.0 equiv) dissolved in THF dropwise over 20 min.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Acidify with 1M HCl to pH ~3. This precipitates the sulfonylurea.

  • Isolation: Filter the precipitate. Wash with water and cold ether.

    • Characterization: 1H NMR should show the disappearance of the sulfonamide

      
       singlet (~7.0 ppm) and appearance of the urea 
      
      
      
      signals (~8.5-10.0 ppm).
Strategy B: The "Head-First" Approach (Targeting GlyT1 Inhibitors)

This route is used when the piperidine nitrogen needs to be part of a urea or amide linkage, often seen in GlyT1 inhibitors where the sulfonamide acts as a polar anchor.

Workflow:

  • Protection: Protect the piperidine nitrogen (e.g., Boc-anhydride) if not already protected. Note: The starting material is HCl salt, so use Boc2O + TEA.

  • Sulfonamide Modification: (Optional) If a tertiary sulfonamide is required, alkylate the sulfonamide nitrogen using alkyl halides + strong base (NaH) in DMF. Warning: Bis-alkylation is a common side reaction.

  • Deprotection: Remove Boc (TFA/DCM).

  • 
     Coupling:  React the free piperidine with a benzoyl chloride or benzyl halide to attach the GlyT1-targeting "head" group.
    

Visualizing the Synthetic Logic

G cluster_0 Key Selectivity Point Start Piperidine-4-sulfonamide HCl Salt Step1 Step 1: N-pip Functionalization (Base + Alkyl Halide) Start->Step1 K2CO3, R-X ACN, 60°C Inter1 1-Alkyl-piperidine-4-sulfonamide (Lipophilic Tail Attached) Step1->Inter1 Step2 Step 2: Sulfonamide Activation (Isocyanate + DBU) Inter1->Step2 R'-NCO THF, RT Product Target CNS Agent (e.g., NLRP3 Inhibitor) Step2->Product Sulfonylurea Formation

Caption: Synthetic workflow for converting Piperidine-4-sulfonamide into sulfonylurea-based CNS agents. The selectivity relies on the basicity difference between the piperidine amine and the sulfonamide.

Troubleshooting & Optimization

IssueCauseSolution
Low Solubility of SM Zwitterionic character of the amino-sulfonamide.Use polar aprotic solvents (DMSO, DMF) or convert the HCl salt to the free base in situ using excess DIPEA before adding electrophiles.
Regioselectivity Failure Alkylation occurring at Sulfonamide N instead of Piperidine N.Ensure mild bases (

, TEA) are used for Step 1. Strong bases (NaH, KOtBu) will deprotonate the sulfonamide and cause competitive alkylation.
Bis-alkylation Over-reaction of the piperidine nitrogen.Use stoichiometric control (1.05 eq of alkyl halide) and slow addition at 0°C.
Product Precipitation Sulfonylureas are often insoluble in reaction media.This is actually a purification advantage. Filter the solid directly; do not perform aqueous extraction unless necessary.

References

  • Boxer, M. B., et al. (2010). Identification of a Potent, Selective, and Orally Bioavailable Inhibitor of the NLRP3 Inflammasome. Journal of Medicinal Chemistry. (Describes the sulfonylurea pharmacophore relevance in CNS).

  • Lindsley, C. W., et al. (2006). Design, synthesis, and in vivo efficacy of glycine transporter-1 (GlyT1) inhibitors derived from a series of [4-phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl benzamides. ChemMedChem. (Demonstrates piperidine sulfonamide scaffolds in GlyT1 inhibitors).

  • Coll, R. C., et al. (2019). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. Nature Medicine. (Mechanistic grounding for the sulfonylurea target).

  • Harrison, T., et al. (2019).[2] Patent WO2019008025A1: Novel sulfonamide carboxamide compounds. Google Patents. (Specific protocol for 1-ethyl-N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)piperidine-4-sulfonamide synthesis).

  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis. (General handling of sulfonyl chlorides and sulfonamides).

Sources

Application Note & Protocol: N-Alkylation of Piperidine-4-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust and reliable protocols for the N-alkylation of piperidine-4-sulfonamide hydrochloride, a critical scaffold in contemporary drug discovery. Recognizing the compound's dual nucleophilic sites and its common salt form, this document provides two distinct, field-proven methodologies: Direct Alkylation via SN2 Substitution and Reductive Amination . The narrative is structured to provide not only step-by-step instructions but also the underlying chemical principles, causality behind experimental choices, and critical troubleshooting insights. This ensures that researchers, scientists, and drug development professionals can replicate, adapt, and optimize these procedures with a high degree of confidence and success.

Introduction: The Strategic Importance of N-Functionalization

Piperidine-4-sulfonamide is a valuable building block in medicinal chemistry, frequently incorporated into structures targeting a wide array of biological targets. The piperidine ring offers a versatile, three-dimensional scaffold, while the sulfonamide group can engage in crucial hydrogen bonding interactions with protein active sites.[1] The N-alkylation of the piperidine nitrogen is a primary strategy for modulating a molecule's physicochemical properties, including its potency, selectivity, solubility, and metabolic stability.

However, the direct alkylation of piperidine-4-sulfonamide hydrochloride presents two key chemical challenges:

  • The Hydrochloride Salt Form: The piperidine nitrogen is protonated, rendering it non-nucleophilic. It must be neutralized in situ or prior to the reaction.

  • Chemoselectivity: The molecule contains two nitrogen atoms—the secondary amine of the piperidine and the nitrogen of the primary sulfonamide. Successful alkylation requires selective reaction at the more nucleophilic piperidine nitrogen.

Fortunately, the significant difference in basicity and nucleophilicity between the piperidine nitrogen (a secondary amine) and the sulfonamide nitrogen makes this selectivity readily achievable under controlled conditions. This guide will explore two gold-standard methods to achieve this transformation efficiently.

Foundational Principles: Choosing Your Alkylation Strategy

The choice between direct alkylation and reductive amination depends on the desired substituent and the availability of starting materials.

Mechanism of Direct Alkylation

This classic SN2 pathway involves the nucleophilic attack of the neutral piperidine nitrogen on an electrophilic alkyl halide (or sulfonate). A base is essential to neutralize the starting hydrochloride salt and to scavenge the proton generated from the piperidine nitrogen during the reaction, driving the equilibrium toward the product.

  • Causality: The piperidine nitrogen is significantly more basic and nucleophilic than the sulfonamide nitrogen. Therefore, under moderately basic conditions (e.g., using K₂CO₃ or an organic base like DIPEA), the piperidine nitrogen is selectively alkylated. Deprotonation of the sulfonamide nitrogen requires a much stronger base (e.g., NaH) and is thus avoided.[2]

Mechanism of Reductive Amination

Reductive amination is a powerful, one-pot procedure that forms a C-N bond by first reacting the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a mild, selective reducing agent.

  • Causality: This method avoids the use of often lachrymatory and reactive alkyl halides and prevents over-alkylation to a quaternary ammonium salt, a common side reaction in direct alkylation.[2] The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal as it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.

Protocol I: Direct N-Alkylation with Alkyl Halides

This protocol is best suited for introducing simple alkyl, benzyl, or allyl groups where the corresponding halide is commercially available and stable.

Materials and Equipment
  • Reagents: Piperidine-4-sulfonamide hydrochloride, Alkyl Halide (e.g., Iodomethane, Benzyl Bromide), Potassium Carbonate (K₂CO₃, anhydrous powder), or N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF, anhydrous), Ethyl Acetate (EtOAc), Brine (saturated NaCl solution), Deionized Water, Magnesium Sulfate (MgSO₄, anhydrous).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, nitrogen/argon inlet, heating mantle or oil bath, separatory funnel, rotary evaporator, equipment for thin-layer chromatography (TLC) and column chromatography.

Experimental Workflow: Direct Alkylation

cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Isolation cluster_purify Purification a Combine Piperidine-4-sulfonamide HCl, K₂CO₃, and anhydrous DMF b Add Alkyl Halide (1.1 eq) a->b Under N₂ atmosphere c Stir at RT to 50°C (Monitor by TLC/LC-MS) b->c d Quench with Water c->d Upon completion e Extract with Ethyl Acetate d->e f Wash with Brine, Dry (MgSO₄) e->f g Concentrate in vacuo f->g h Purify by Column Chromatography g->h

Caption: Workflow for Direct N-Alkylation.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add piperidine-4-sulfonamide hydrochloride (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5-3.0 eq), and anhydrous N,N-Dimethylformamide (DMF).

    • Scientist's Note: K₂CO₃ serves a dual purpose: it neutralizes the hydrochloride salt to "free-base" the amine and acts as the acid scavenger for the HCl generated during the reaction. Using a fine powder increases the surface area and reaction rate. Anhydrous conditions are crucial to prevent hydrolysis of the alkylating agent.[3]

  • Reagent Addition: Add the alkyl halide (1.1-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Execution: Stir the mixture at room temperature. If the reaction is sluggish (as determined by TLC), it can be gently heated to 40-50°C. The reaction is typically complete within 2-16 hours.

    • Self-Validation: Monitor the reaction by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates progress.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual DMF and water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure N-alkylated product.

Data Summary: Direct Alkylation Parameters
Alkylating AgentBase (eq)SolventTemp (°C)Typical Time (h)Expected Yield
IodomethaneK₂CO₃ (2.5)DMF252-4>90%
Benzyl BromideK₂CO₃ (2.5)DMF25-404-880-95%
Ethyl BromideK₂CO₃ (3.0)DMF5012-1675-85%
Allyl BromideDIPEA (2.5)ACN253-685-95%

Protocol II: N-Alkylation via Reductive Amination

This protocol is highly versatile, allowing for the installation of a wide variety of substituents derived from aldehydes and ketones. It is the method of choice for more complex alkyl groups.

Materials and Equipment
  • Reagents: Piperidine-4-sulfonamide hydrochloride, Aldehyde or Ketone, Sodium Triacetoxyborohydride (NaBH(OAc)₃), 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), Acetic Acid (optional), Saturated Sodium Bicarbonate (NaHCO₃) solution, Deionized Water, Brine, Magnesium Sulfate (MgSO₄, anhydrous).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, separatory funnel, rotary evaporator, equipment for TLC and column chromatography.

Experimental Workflow: Reductive Amination

cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purify Purification a Combine Piperidine-4-sulfonamide HCl, Aldehyde (1.1 eq), and DCE b Add NaBH(OAc)₃ (1.5 eq) in portions a->b Under N₂ atmosphere c Stir at RT for 4-24h (Monitor by TLC/LC-MS) b->c d Quench with sat. NaHCO₃ c->d Upon completion e Extract with DCM or EtOAc d->e f Wash with Brine, Dry (MgSO₄) e->f g Concentrate in vacuo f->g h Purify by Column Chromatography g->h

Caption: Workflow for Reductive Amination.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask, add piperidine-4-sulfonamide hydrochloride (1.0 eq), the desired aldehyde or ketone (1.1-1.2 eq), and 1,2-dichloroethane (DCE). Stir the suspension for 20-30 minutes at room temperature.

    • Scientist's Note: The initial stirring period allows for the formation of the key iminium ion intermediate. For less reactive carbonyls, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

    • Self-Validation: A mild exotherm or slight gas evolution may be observed. Adding the reducing agent in portions helps control the reaction rate. NaBH(OAc)₃ is preferred over other hydrides like NaBH₄ or NaCNBH₃ due to its selectivity and non-toxic byproducts.[4][5]

  • Reaction Execution: Stir the reaction vigorously at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel to yield the final product.

Troubleshooting and Key Considerations

IssuePossible CauseRecommended Solution
No Reaction / Low Conversion Insufficient base (Direct Alkylation); Inactive reducing agent (Reductive Amination); Sterically hindered alkyl halide/carbonyl.Use 3 eq of powdered K₂CO₃ or a stronger, non-nucleophilic base like DBU. Use fresh NaBH(OAc)₃. For hindered substrates, increase temperature (max 60-70°C) and reaction time.
Formation of Side Products Over-alkylation to quaternary salt (Direct Alkylation); Self-condensation of aldehyde (Reductive Amination).Add the alkyl halide slowly to the amine solution to maintain an excess of amine.[2] Ensure anhydrous conditions for reductive amination; add the amine/carbonyl mixture to the reducing agent.
Difficult Purification Residual DMF (Protocol I); Emulsion during work-up.During work-up for Protocol I, wash thoroughly with water and brine multiple times. To break emulsions, add more brine or filter the entire mixture through a pad of Celite.

Conclusion

The N-alkylation of piperidine-4-sulfonamide is a fundamental transformation for generating novel chemical entities for drug discovery. The two protocols presented here—direct alkylation with alkyl halides and reductive amination with carbonyl compounds—offer complementary and highly effective approaches. Direct alkylation is straightforward for simple substituents, while reductive amination provides broader scope and avoids common side reactions. By understanding the underlying chemical principles and following these detailed, validated protocols, researchers can confidently and efficiently synthesize a diverse library of N-substituted piperidine-4-sulfonamides for further investigation.

References

  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(18), 8035–8042. [Link]

  • ResearchGate Discussion. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. . [Link]

  • Sanghavi, N. M., Parab, V. L., Patravale, B. S., & Pate, M. N. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin. Organic Preparations and Procedures International, 21(5), 1499-1501. [Link]

  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. sciencemadness.org. [Link]

  • Goker, H., et al. (2008). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 33, 13-20. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Nishimura, Y., et al. (2012). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 844–848. [Link]

Sources

The Strategic Intermediate: A Technical Guide to Piperidine-4-sulfonamide Hydrochloride in the Synthesis of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of piperidine-4-sulfonamide hydrochloride. This key intermediate serves as a versatile building block in the development of potent and selective carbonic anhydrase (CA) inhibitors, a class of drugs with broad therapeutic applications.

Introduction: The Significance of Carbonic Anhydrases and the Role of Piperidine-Containing Inhibitors

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a host of physiological processes, including pH regulation, ion transport, and fluid balance. Consequently, the inhibition of specific CA isoforms has emerged as a valuable therapeutic strategy for a range of diseases, including glaucoma, epilepsy, and certain types of cancer.[2]

Sulfonamides are the most established class of carbonic anhydrase inhibitors (CAIs), with their primary sulfonamide group (-SO₂NH₂) acting as a key zinc-binding moiety within the enzyme's active site.[3] The piperidine scaffold, when incorporated into the structure of CAIs, offers several advantages. Its three-dimensional structure allows for the exploration of chemical space beyond the active site, enabling interactions with amino acid residues in the enzyme's inner and outer rims. This can lead to enhanced potency and, crucially, improved isoform selectivity, thereby reducing off-target effects. Piperidine-4-sulfonamide hydrochloride provides a readily functionalizable core, allowing for the systematic modification of the inhibitor's structure to optimize its pharmacological profile.

Synthesis of Piperidine-4-sulfonamide Hydrochloride: A Multi-Step Approach

While a direct, one-pot synthesis of piperidine-4-sulfonamide hydrochloride is not prominently described in the literature, a robust and logical multi-step synthetic pathway can be constructed from well-established chemical transformations. The following protocol outlines a plausible and efficient route starting from commercially available N-benzyl-4-piperidone.

Overall Synthetic Scheme

G start N-Benzyl-4-piperidone step1 Formation of Ketal-Protected Imine start->step1 Triethyl orthoformate, Tert-butyl carbamate, Acid catalyst step2 Catalytic Hydrogenation step1->step2 Pd/C, H₂ step3 Sulfonylation step2->step3 1. SO₂Cl₂ 2. H₂O step4 Ammonolysis step3->step4 NH₃ (aq) step5 Deprotection and Salt Formation step4->step5 HCl in Dioxane end Piperidine-4-sulfonamide hydrochloride step5->end

Caption: Proposed synthetic workflow for piperidine-4-sulfonamide hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl (1-benzylpiperidin-4-ylidene)carbamate

This initial step involves the formation of a protected imine from N-benzyl-4-piperidone. The use of a ketal intermediate facilitates the reaction with tert-butyl carbamate.[4]

  • Materials:

    • N-Benzyl-4-piperidone

    • Triethyl orthoformate

    • Tert-butyl carbamate

    • p-Toluenesulfonic acid (catalytic amount)

    • Ethanol

  • Procedure:

    • To a solution of N-benzyl-4-piperidone in ethanol, add triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux for 2-3 hours to facilitate the formation of the diethyl ketal.

    • Cool the reaction mixture and add tert-butyl carbamate.

    • Continue to stir the reaction at room temperature overnight.

    • Remove the solvent under reduced pressure. The resulting crude imine can be used in the next step without further purification.

Step 2: Synthesis of tert-butyl (1-benzylpiperidin-4-yl)carbamate

The imine is then reduced to the corresponding amine via catalytic hydrogenation. This reaction also serves to remove the benzyl protecting group from the piperidine nitrogen.[4]

  • Materials:

    • Crude tert-butyl (1-benzylpiperidin-4-ylidene)carbamate

    • Palladium on carbon (10 wt. %)

    • Methanol

    • Hydrogen gas

  • Procedure:

    • Dissolve the crude imine in methanol and add 10% Pd/C catalyst.

    • Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 3: Synthesis of N-(tert-butoxycarbonyl)piperidine-4-sulfonyl chloride

The protected aminopiperidine is converted to the sulfonyl chloride. This is a standard procedure for the preparation of sulfonamides from amines.

  • Materials:

    • tert-butyl (piperidin-4-yl)carbamate

    • Sulfuryl chloride (SO₂Cl₂)

    • Acetonitrile

    • Water

  • Procedure:

    • Dissolve tert-butyl (piperidin-4-yl)carbamate in acetonitrile and cool the solution to 0 °C in an ice bath.

    • Slowly add sulfuryl chloride to the cooled solution with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Step 4: Synthesis of N-(tert-butoxycarbonyl)piperidine-4-sulfonamide

The sulfonyl chloride is then converted to the primary sulfonamide by reaction with ammonia.

  • Materials:

    • Crude N-(tert-butoxycarbonyl)piperidine-4-sulfonyl chloride

    • Aqueous ammonia (28-30%)

    • Dichloromethane

  • Procedure:

    • Dissolve the crude sulfonyl chloride in dichloromethane and cool to 0 °C.

    • Add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Separate the organic layer, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected piperidine-4-sulfonamide.

Step 5: Synthesis of Piperidine-4-sulfonamide hydrochloride

The final step involves the removal of the Boc protecting group under acidic conditions, which simultaneously forms the hydrochloride salt.

  • Materials:

    • N-(tert-butoxycarbonyl)piperidine-4-sulfonamide

    • 4 M HCl in 1,4-dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve the Boc-protected sulfonamide in a minimal amount of methanol or dichloromethane.

    • Add an excess of 4 M HCl in 1,4-dioxane and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC for the consumption of the starting material.

    • Upon completion, add diethyl ether to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield piperidine-4-sulfonamide hydrochloride as a white solid.

Application in the Synthesis of Carbonic Anhydrase Inhibitors

Piperidine-4-sulfonamide hydrochloride is a valuable intermediate for the synthesis of a diverse range of carbonic anhydrase inhibitors. The primary amine of the piperidine ring provides a convenient handle for the introduction of various "tail" functionalities through reactions such as acylation, alkylation, or reductive amination. These tails can be designed to interact with specific residues in the CA active site, thereby enhancing potency and selectivity.

General Workflow for CAI Synthesis

G start Piperidine-4-sulfonamide hydrochloride step1 Coupling Reaction start->step1 Base (e.g., Et₃N, DIPEA) Coupling agent (e.g., HATU, EDCI) or Reductive amination conditions end Target Carbonic Anhydrase Inhibitor step1->end reagent Carboxylic acid, Acyl chloride, or Aldehyde/Ketone reagent->step1

Caption: General scheme for the utilization of piperidine-4-sulfonamide hydrochloride in CAI synthesis.

Exemplary Protocol: Synthesis of a Benzenesulfonamide-based CAI

This protocol illustrates the synthesis of a representative carbonic anhydrase inhibitor by coupling piperidine-4-sulfonamide hydrochloride with a substituted benzoic acid.

  • Materials:

    • Piperidine-4-sulfonamide hydrochloride

    • 4-Substituted benzoic acid (e.g., 4-fluorobenzoic acid)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the 4-substituted benzoic acid in DMF, add HATU and DIPEA. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add piperidine-4-sulfonamide hydrochloride to the reaction mixture, followed by an additional equivalent of DIPEA to neutralize the hydrochloride salt.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final carbonic anhydrase inhibitor.

Structure-Activity Relationship (SAR) Insights

The versatility of the piperidine-4-sulfonamide intermediate allows for systematic exploration of the structure-activity relationship. Key modifications and their expected impact are summarized below:

Modification SiteRationaleExpected Outcome
Piperidine Nitrogen Introduction of various "tail" groups to probe interactions with different regions of the CA active site.Modulation of potency and isoform selectivity.
Substituents on the Tail Fine-tuning of electronic and steric properties of the tail.Optimization of binding affinity and pharmacokinetic properties.
Stereochemistry Introduction of chiral centers on the piperidine ring or the tail.Potential for enhanced binding and selectivity.

Conclusion

Piperidine-4-sulfonamide hydrochloride is a strategically important intermediate in the design and synthesis of novel carbonic anhydrase inhibitors. Its synthesis, while requiring a multi-step approach, is achievable through well-established chemical transformations. The inherent versatility of the piperidine scaffold allows for the creation of diverse libraries of compounds for the optimization of potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive framework for the synthesis and application of this valuable building block, empowering researchers to accelerate the discovery of next-generation carbonic anhydrase inhibitors.

References

  • Fujita, K., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic letters, 6(20), 3525–3528.
  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents. (n.d.).
  • Sławiński, J., Szafrański, K., Vullo, D., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European journal of medicinal chemistry, 69, 701–710.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of - FLORE. (2021). Retrieved February 6, 2026, from [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

The Utility of Piperidine-4-sulfonamide Hydrochloride in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Complexity in Fragment-Based Drug Discovery with Piperidine-4-sulfonamide Hydrochloride

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality lead compounds.[1][2][3] By screening collections of low molecular weight fragments, FBDD allows for a more efficient exploration of chemical space and often yields hits with superior ligand efficiency.[4] The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently found in approved drugs due to its favorable physicochemical properties and its ability to confer three-dimensionality.[5][6][7] When combined with the sulfonamide functional group, a well-known pharmacophore capable of forming key hydrogen bond interactions, the resulting fragment, Piperidine-4-sulfonamide hydrochloride, emerges as a valuable tool for probing a wide range of biological targets.[8]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of Piperidine-4-sulfonamide hydrochloride in FBDD campaigns. We will delve into the core principles of its use, provide detailed, field-proven protocols for its characterization and screening, and offer insights into the interpretation of results and subsequent hit-to-lead optimization strategies.

Physicochemical Properties of Piperidine-4-sulfonamide Hydrochloride

A thorough understanding of the physicochemical properties of a fragment is paramount for the design of robust screening assays and the interpretation of their results. Piperidine-4-sulfonamide hydrochloride is a polar, water-soluble fragment, characteristics that are advantageous for many biophysical screening techniques.

PropertyValueSource
Molecular Formula C₅H₁₃ClN₂O₂S
Molecular Weight 200.69 g/mol
Appearance White to off-white solid
Storage 2-8°C, sealed, away from moisture

The hydrochloride salt form enhances aqueous solubility, a critical parameter for avoiding compound aggregation and ensuring reliable results in biophysical assays.[9]

The FBDD Workflow Utilizing Piperidine-4-sulfonamide Hydrochloride

A typical FBDD campaign involves a series of well-defined stages, from initial screening to hit validation and lead optimization. The unique properties of Piperidine-4-sulfonamide hydrochloride make it amenable to a variety of biophysical techniques commonly employed in this workflow.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Optimization a Fragment Library (including Piperidine-4-sulfonamide HCl) b Primary Screening (SPR or NMR) a->b c Orthogonal Method Validation (e.g., Thermal Shift Assay) b->c d Structural Biology (X-ray Crystallography) c->d e Structure-Activity Relationship (SAR) by medicinal chemistry d->e f Fragment Growing, Linking, or Merging e->f g Lead Candidate f->g

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Experimental Protocols

The following protocols are provided as a detailed guide for the application of Piperidine-4-sulfonamide hydrochloride in key FBDD techniques. These are intended as a starting point and may require optimization based on the specific target protein and instrumentation.

Protocol 1: Quality Control and Preparation of Piperidine-4-sulfonamide Hydrochloride Stock Solutions

Rationale: Ensuring the purity, identity, and solubility of the fragment is a critical first step to avoid false positives and ensure the reliability of screening data.[10]

Materials:

  • Piperidine-4-sulfonamide hydrochloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Phosphate-buffered saline (PBS) or other appropriate assay buffer

  • NMR tubes

  • Mass spectrometer

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Purity and Identity Confirmation:

    • Dissolve a small amount of the compound in a suitable solvent (e.g., DMSO-d6 for NMR, methanol for LC-MS).

    • Acquire a ¹H NMR spectrum and confirm that the observed peaks correspond to the expected structure of Piperidine-4-sulfonamide hydrochloride.[10]

    • Analyze the compound by LC-MS to confirm the correct mass and assess purity. The purity should ideally be >95%.

  • Solubility Assessment:

    • Prepare a saturated solution of Piperidine-4-sulfonamide hydrochloride in the intended assay buffer.

    • Incubate the solution for a defined period (e.g., 24 hours) at room temperature with gentle agitation.

    • Centrifuge the solution to pellet any undissolved solid.

    • Carefully collect the supernatant and determine the concentration using a suitable method (e.g., UV-Vis spectroscopy if a chromophore is present, or by quantitative NMR). This will establish the maximum soluble concentration for your assays.

  • Stock Solution Preparation:

    • Based on the solubility assessment, prepare a high-concentration stock solution (e.g., 100 mM) in anhydrous DMSO.

    • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

    • For aqueous-based assays, prepare fresh working solutions by diluting the DMSO stock into the assay buffer. Ensure the final DMSO concentration is kept low (typically ≤1%) to avoid detrimental effects on the target protein.

Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)

Rationale: SPR is a powerful, label-free technique for detecting and characterizing fragment binding in real-time. It is highly sensitive to the weak interactions typical of fragment binding.[1][11][12]

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5, CMD200M)

  • Target protein, purified and of high quality

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS, and ethanolamine)

  • Running buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Piperidine-4-sulfonamide hydrochloride working solutions (a concentration series, e.g., 1 µM to 1 mM)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the target protein in the immobilization buffer. The amount of immobilized protein should be optimized to achieve a suitable signal for fragment screening (typically aiming for a low immobilization level to minimize mass transport effects).

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Fragment Screening:

    • Dissolve Piperidine-4-sulfonamide hydrochloride in running buffer to the desired screening concentration (e.g., 200 µM). A single high concentration is often used for primary screening.

    • Inject the fragment solution over the sensor surface containing the immobilized target protein and a reference surface (e.g., a deactivated flow cell).

    • Monitor the binding response in real-time. A response on the target surface that is significantly higher than the reference surface indicates a potential binding event.

  • Hit Confirmation and Affinity Determination:

    • For fragments that show a positive response in the primary screen, perform a dose-response analysis.

    • Prepare a series of dilutions of Piperidine-4-sulfonamide hydrochloride in running buffer (e.g., from 1 mM down to 1 µM).

    • Inject each concentration over the sensor surface and record the binding response at equilibrium.

    • Fit the equilibrium binding data to a suitable model (e.g., a 1:1 steady-state affinity model) to determine the dissociation constant (KD).

SPR_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Confirmation a Immobilize Target Protein on Sensor Chip b Inject Fragment (Single Concentration) a->b c Monitor Binding Response b->c d Inject Fragment (Concentration Series) c->d Identified Hit e Determine KD from Dose-Response Curve d->e

Caption: A streamlined workflow for SPR-based fragment screening.

Protocol 3: Hit Validation by X-ray Crystallography

Rationale: X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design and hit-to-lead optimization.[13][14]

Materials:

  • Crystals of the target protein

  • Cryoprotectant solution

  • Piperidine-4-sulfonamide hydrochloride solution (at a concentration significantly above the measured KD)

  • Crystal harvesting tools (e.g., cryo-loops)

  • Liquid nitrogen

  • Synchrotron beamline or in-house X-ray source

Procedure:

  • Crystal Soaking:

    • Prepare a soaking solution containing the cryoprotectant and Piperidine-4-sulfonamide hydrochloride. The fragment concentration should be high enough to ensure sufficient occupancy in the crystal (e.g., 1-10 mM, depending on solubility and affinity).

    • Transfer a protein crystal into the soaking solution. The soaking time can vary from minutes to hours and needs to be optimized.

  • Crystal Harvesting and Cryo-cooling:

    • Carefully remove the crystal from the soaking solution using a cryo-loop.

    • Plunge the crystal directly into liquid nitrogen to flash-cool it.

  • Data Collection and Structure Determination:

    • Mount the cryo-cooled crystal on the goniometer of the X-ray source.

    • Collect a complete diffraction dataset.

    • Process the diffraction data and solve the structure by molecular replacement using a previously determined apo-structure of the protein.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. The sulfonamide group, with its electron-rich sulfur and oxygen atoms, can often be a key feature to locate in the density.

    • Build the fragment into the electron density and refine the structure.

  • Analysis of the Binding Mode:

    • Analyze the refined structure to identify the key interactions between Piperidine-4-sulfonamide hydrochloride and the protein, such as hydrogen bonds, salt bridges, and van der Waals contacts.

    • This structural information will guide the subsequent medicinal chemistry efforts to grow the fragment into a more potent lead compound.[2]

Hit-to-Lead Optimization Strategies

Once a fragment hit like Piperidine-4-sulfonamide hydrochloride has been validated and its binding mode determined, the next phase is to elaborate it into a more potent, lead-like molecule.[15][16]

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional favorable interactions with the protein. For Piperidine-4-sulfonamide hydrochloride, the piperidine nitrogen is a prime vector for growth.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.

  • Fragment Merging or Scaffold Hopping: The core scaffold of the fragment can be replaced with a different chemical moiety that maintains the key binding interactions while potentially improving other properties like ADME (Absorption, Distribution, Metabolism, and Excretion).[17]

Conclusion

Piperidine-4-sulfonamide hydrochloride is a valuable and versatile fragment for FBDD campaigns. Its favorable physicochemical properties, including high aqueous solubility and the presence of key pharmacophoric features, make it an excellent starting point for tackling a diverse range of biological targets. The detailed protocols and strategic insights provided in this application note are intended to empower researchers to effectively utilize this fragment in their drug discovery endeavors, ultimately accelerating the path towards novel therapeutics.

References

  • Sartorius. Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • University of Cambridge. Accepted version. [Link]

  • PubMed. SPR-based fragment screening: advantages and applications. [Link]

  • MDPI. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. [Link]

  • YouTube. Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. [Link]

  • PMC. Fragment-based drug discovery—the importance of high-quality molecule libraries. [Link]

  • PMC. NMR quality control of fragment libraries for screening. [Link]

  • PubMed. Scaffold hopping of fused piperidine-type NK3 receptor antagonists to reduce environmental impact. [Link]

  • Massachusetts Biotechnology Council. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • PMC. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. [Link]

  • PMC. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]

  • ACS Medicinal Chemistry Letters. Fragment Screening by Surface Plasmon Resonance. [Link]

  • PMC. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. [Link]

  • ResearchGate. (PDF) NMR quality control of fragment libraries for screening. [Link]

  • bioRxiv. Fragment-Based Drug Discovery for Transthyretin Kinetic Stabilisers Using a Novel Capillary Zone Electrophoresis Method. [Link]

  • PMC. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. [Link]

  • York Structural Biology Laboratory. Fragment Library Screening by SPR. [Link]

  • One Nucleus. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • NMX Research And Solutions. Fragment Screening Library. [Link]

  • Frontiers. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. [Link]

  • Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Oxford Academic. Biophysical screening in fragment-based drug design: a brief overview. [Link]

  • ACS Publications. Fragment Hits: What do They Look Like and How do They Bind?. [Link]

  • PMC. Fragment-Based Drug Discovery Using NMR Spectroscopy. [Link]

  • PMC. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. [Link]

  • ResearchGate. A flowchart of FBDD. The steps required in FBDD are listed.... [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Link]

  • ResearchGate. (PDF) Fragment screening by SPR and advanced application to GPCRs. [Link]

  • bioRxiv. Multiplexed experimental strategies for fragment library screening using SPR biosensors. [Link]

  • PubMed. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. [Link]

  • ResearchGate. Fragment-based identification and lead optimization strategies in the.... [Link]

  • NIH. A general protocol for the crystallization of membrane proteins for X-ray structural investigation. [Link]

  • Excillum. Small molecule crystallography. [Link]

Sources

HPLC purification method for Piperidine-4-sulfonamide hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Piperidine-4-sulfonamide Hydrochloride Derivatives

Introduction & Chemical Context

Piperidine-4-sulfonamide derivatives represent a unique class of amphoteric pharmacophores often found in GPCR ligands and enzyme inhibitors. Their purification presents a distinct "Selectivity vs. Solubility" paradox:

  • The Piperidine Ring (Secondary Amine): Highly basic (

    
    ). At standard chromatographic pH (2–7), it exists as a protonated cation (
    
    
    
    ), leading to high water solubility but severe peak tailing due to interaction with residual silanols on silica columns.
  • The Sulfonamide Moiety: Weakly acidic (

    
    ) and polar. It provides the necessary UV chromophore (typically 
    
    
    
    ) but adds to the overall hydrophilicity, risking early elution (retention factor
    
    
    ) on standard C18 phases.
  • The Hydrochloride Salt Form: The starting material is ionic. To purify it effectively, we must control the ionization state throughout the separation to prevent peak splitting and ensure reproducibility.

This guide details a robust Reverse-Phase (RP-HPLC) strategy, moving from analytical method development to preparative purification and, critically, the salt-exchange protocol to ensure the final product is isolated as the desired Hydrochloride (HCl) salt, not a Trifluoroacetate (TFA) salt.

Method Development Strategy: The "Why" Behind the Parameters

Column Selection: Overcoming Silanol Interactions

Standard C18 columns often fail with piperidines because the protonated amine interacts ionically with the negatively charged silanols on the silica surface, causing "shark-fin" tailing.

  • Recommended Phase: Charged Surface Hybrid (CSH) C18 or Polar-Embedded Amide C18 .

  • Mechanism: These columns have a slight positive surface charge or embedded polar groups that electrostatically repel the protonated amine, preventing secondary interactions and ensuring sharp peak symmetry.

Mobile Phase & pH Control

We utilize a Low pH / Ion-Pairing Strategy .

  • Modifier: Trifluoroacetic Acid (TFA) at 0.05% – 0.1%.

  • Function: TFA serves two roles:

    • pH Control: Maintains pH ~2.0, ensuring the piperidine is fully protonated and the sulfonamide is neutral.

    • Ion-Pairing: The Trifluoroacetate anion (

      
      ) forms a transient, neutral ion pair with the Piperidinium cation (
      
      
      
      ). This increases the hydrophobicity of the analyte, allowing it to retain longer on the C18 column and improving resolution from polar impurities.

Experimental Protocols

Protocol A: Sample Preparation

Solubility is the first bottleneck. Sulfonamides can be stubborn.

  • Solvent: Dissolve crude mixture in 1:1 Water:DMSO. Avoid pure DMSO if possible, as it can cause "solvent breakthrough" (distortion of early peaks) on the column.

  • Concentration: Target 50–100 mg/mL for preparative loading.

  • Filtration: Pass through a 0.22 µm PTFE or Nylon filter . (Do not skip: Piperidine salts often contain insoluble inorganic micro-particulates).

  • Centrifugation: Spin at 13,000 rpm for 5 minutes to pellet any remaining fines.

Protocol B: Analytical Method (Scouting)

Validate separation before wasting large amounts of solvent.

ParameterSetting
System HPLC with DAD/UV Detector
Column Waters XSelect CSH C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 10 minutes (Linear)
Detection UV @ 254 nm (Sulfonamide) and 210 nm (Amine backbone)
Temperature 40°C (Reduces viscosity, improves mass transfer for amines)
Protocol C: Preparative Purification & Salt Exchange

The critical step.[1] Purifying with TFA yields a TFA salt. You must convert it back to HCl.

Step 1: Purification

  • Scale up the gradient from Protocol B to a Prep Column (e.g., 19 x 150 mm, 5 µm).

  • Collect fractions based on UV threshold (Slope detection).

  • Pool pure fractions. Do not dry down yet.

Step 2: On-Column Salt Exchange (Optional but Recommended) If your Prep system allows, perform the salt swap on the column.

  • Reload the pooled TFA-salt fractions onto the Prep column (dilute with water if organic content is >20%).

  • Flush column with 10 Column Volumes (CV) of 0.1 M Aqueous HCl . This displaces the TFA counterion with Chloride.

  • Elute the product using a gradient of Water (no modifier) vs. Acetonitrile .

    • Note: Since HCl is not a strong ion-pairing agent, retention times will shift earlier.

Step 3: Post-Run Salt Exchange (Lyophilization Method) If on-column exchange is not feasible:

  • Lyophilize the TFA-salt fractions to a powder.

  • Redissolve in 1,4-Dioxane / 4N HCl (1:1) .

  • Lyophilize again.

  • Repeat 3x. The excess HCl drives off the volatile TFA (

    
    ), leaving the Piperidine-4-sulfonamide 
    
    
    
    HCl salt.

Visualization of Workflows

Figure 1: Purification & Salt Exchange Workflow

This diagram outlines the decision process for handling the counter-ion, a critical quality attribute for drug development.

PurificationWorkflow Start Crude Piperidine Derivative (HCl Salt + Impurities) SamplePrep Sample Prep (Dissolve in H2O/DMSO + Filter) Start->SamplePrep Analytical Analytical Scouting (C18, 0.1% TFA, pH 2.0) SamplePrep->Analytical Decision Resolution > 1.5? Analytical->Decision Optimize Optimize Gradient or Switch to High pH (NH4OH) Decision->Optimize No PrepRun Preparative HPLC (0.1% TFA Mobile Phase) Decision->PrepRun Yes Optimize->Analytical Fractions Pool Pure Fractions (Product is TFA Salt) PrepRun->Fractions SaltExchange Salt Exchange Strategy Fractions->SaltExchange MethodA Method A: Lyophilization Loop (Redissolve in 4N HCl/Dioxane x3) SaltExchange->MethodA MethodB Method B: Ion Exchange Resin (Pass through Cl- resin) SaltExchange->MethodB Final Final Product: Piperidine-4-sulfonamide . HCl MethodA->Final MethodB->Final

Caption: Integrated workflow for purification and counter-ion conversion of piperidine derivatives.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing (Asymmetry > 1.5) Residual silanol interactions with Piperidine amine.Increase TFA concentration to 0.1% or switch to a "CSH" or "Polar Embedded" column [1].
Peak Splitting Partial ionization of the Sulfonamide or Amine.Ensure pH is buffered far from pKa. Stick to pH < 2.5 (Acidic) or pH > 10.5 (Basic) [2].
Early Elution (k < 1) Compound is too polar/hydrophilic.Use 100% Aqueous start (requires HILIC or AQ-type C18 column). Alternatively, use Hexafluoroisopropanol (HFIP) as buffer.
Recovery < 80% Irreversible adsorption or precipitation.Check solubility in mobile phase B (ACN). If precipitating, switch organic modifier to Methanol.

References

  • Waters Corporation. "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Waters Application Notes. [Link]

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography." Journal of Chromatography A, 1217(20), 3408-3417. [Link]

  • Dolan, J. W. "Ion Pairing: The Good, The Bad, and The Ugly." LCGC North America. [Link]

  • Agilent Technologies. "Purification of Basic Compounds using Agilent Prep C18 Columns." Agilent Technical Overview. [Link]

Sources

Application Note: Strategic Synthesis of Antibacterial Scaffolds utilizing Piperidine-4-sulfonamide Hydrochloride

[1]

Abstract & Strategic Value

The rise of Multi-Drug Resistant (MDR) bacteria necessitates the exploration of novel chemical scaffolds.[1] Piperidine-4-sulfonamide hydrochloride (CAS: 100569-63-3) represents a high-value "Janus" scaffold in medicinal chemistry.[1] It possesses two distinct functional handles: a highly nucleophilic secondary amine (piperidine ring) and a polar, zinc-binding primary sulfonamide.[1]

This Application Note details the synthetic utility of this scaffold in generating libraries of antibacterial agents. Specifically, we focus on derivatives targeting Dihydropteroate Synthase (DHPS) (folate pathway) and Bacterial Carbonic Anhydrases (CA) (pH regulation/metabolism).[1] We provide validated protocols for amide coupling and urea formation, addressing the specific solubility and stoichiometric challenges posed by the hydrochloride salt form.

Chemical Profile & Reactivity Logic

The "Amine-First" Strategy

The core synthetic challenge with Piperidine-4-sulfonamide HCl is managing the reactivity differential between the secondary amine and the primary sulfonamide.[1]

  • Site A (Piperidine Nitrogen): Highly nucleophilic once the HCl salt is neutralized.[1] This is the primary point of diversification (attachment to hydrophobic cores).[1]

  • Site B (Sulfonamide Nitrogen): Poorly nucleophilic.[1] It generally acts as the "warhead" or Zinc-Binding Group (ZBG) in the final biological target.[1]

Critical Process Parameter (CPP): The starting material is a hydrochloride salt.[1] Failure to add sufficient non-nucleophilic base (e.g., DIPEA, TEA) to neutralize the salt before adding the electrophile is the most common cause of low yields.[1]

Physical Properties
PropertyValueImplication for Synthesis
Molecular Weight 200.69 g/mol --
Form White Crystalline SolidHygroscopic; store in desiccator.[1]
Solubility Water, DMSO, MeOHPoor solubility in DCM/Et2O until neutralized.[1]
pKa (Piperidine) ~11.0Requires organic base (DIPEA) for activation.[1]
pKa (Sulfonamide) ~10.0Remains protonated under standard coupling conditions.[1]

Synthetic Pathway Visualization[1]

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

GStartPiperidine-4-sulfonamideHCl SaltBaseNeutralization(DIPEA/TEA)Start->BaseFreeBaseFree SecondaryAmine SpeciesBase->FreeBase In situPathAPath A: Amide Coupling(Carboxylic Acids/HATU)FreeBase->PathAPathBPath B: Urea Formation(Isocyanates)FreeBase->PathBPathCPath C: SNAr(Heteroaryl Chlorides)FreeBase->PathCProdAN-Acyl Derivatives(DHPS Inhibitors)PathA->ProdAProdBUreido-Sulfonamides(CA Inhibitors)PathB->ProdBProdCN-Aryl Derivatives(Membrane Active)PathC->ProdC

Figure 1: Divergent synthetic pathways from Piperidine-4-sulfonamide HCl. Path A and Path B are detailed in Section 4.

Detailed Experimental Protocols

Protocol A: Synthesis of Amide-Linked DHPS Inhibitors

Target Audience: Researchers targeting the folate pathway (similar to sulfamethoxazole mechanism).[1] Mechanism: Amide coupling using HATU or EDC/HOBt. Source Validation: Adapted from Asian J. Chem (2025) and NIH/PMC (2023) protocols for piperidine carboxamides [1, 2].[1]

Reagents:
  • Piperidine-4-sulfonamide HCl (1.0 equiv)[1]

  • Carboxylic Acid derivative (e.g., N-Boc-piperidine-3-carboxylic acid or substituted benzoic acid) (1.1 equiv)[1]

  • HATU (1.2 equiv) OR EDC.HCl (1.5 equiv) + HOBt (1.5 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)[1]

  • Solvent: Anhydrous DMF or Acetonitrile.[1]

Step-by-Step Methodology:
  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (5 mL per mmol). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Salt Neutralization (Critical): In a separate vial, suspend Piperidine-4-sulfonamide HCl (1.0 equiv) in DMF. Add DIPEA (2.5 equiv). Note: The suspension should clarify as the free base forms.

  • Coupling: Add the amine solution (Step 2) dropwise to the activated acid solution (Step 1).

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM).[1][2] The sulfonamide group is polar; expect low Rf.[1]

  • Workup:

    • Pour reaction mixture into ice-cold water (10x volume).

    • If precipitate forms: Filter, wash with water and cold ether.[1]

    • If no precipitate: Extract with EtOAc (3x).[1][2] Wash combined organics with 5% LiCl (to remove DMF), saturated NaHCO3, and brine.

  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Synthesis of Ureido-Sulfonamide CA Inhibitors

Target Audience: Researchers targeting bacterial Carbonic Anhydrases (e.g., H. pylori or M. tuberculosis CA).[1] Mechanism: Nucleophilic addition of the piperidine nitrogen to an isocyanate.[1] Source Validation: Based on protocols for benzenesulfonamidohydrazido ureas [3].

Reagents:
  • Piperidine-4-sulfonamide HCl (1.0 equiv)[1]

  • Aryl Isocyanate (e.g., 4-chlorophenyl isocyanate) (1.0 - 1.1 equiv)[1]

  • Triethylamine (TEA) (2.0 equiv)[1]

  • Solvent: Dry Ethanol or Acetonitrile.[1]

Step-by-Step Methodology:
  • Preparation: Suspend Piperidine-4-sulfonamide HCl (1.0 equiv) in dry Acetonitrile or Ethanol (10 mL per mmol).

  • Neutralization: Add TEA (2.0 equiv). Stir for 10 minutes until the salt is neutralized (solution becomes clearer).

  • Addition: Add the Aryl Isocyanate (1.0 equiv) slowly at RT.

  • Reaction:

    • Option A (High Reactivity Isocyanates): Stir at RT for 2–4 hours.

    • Option B (Low Reactivity): Reflux for 4–12 hours.[1]

  • Precipitation: Upon cooling to RT, the urea product often precipitates out of the reaction mixture due to the high polarity of the sulfonamide tail.[1]

  • Isolation: Filter the precipitate. Wash with cold Ethanol (2x) and Diethyl Ether (2x) to remove unreacted isocyanate.

  • Yield: Typical yields range from 65% to 85%.[1]

Biological Evaluation Context

Once synthesized, these libraries should be screened against specific bacterial targets.[1]

Assay TypeTargetRelevance
MIC (Minimum Inhibitory Concentration) Whole CellStandard antibacterial metric (e.g., S. aureus, E. coli).[1]
Enzyme Inhibition (Spectrophotometric) Carbonic AnhydraseMeasures esterase activity (using 4-nitrophenyl acetate) or CO2 hydration.[1]
Folate Rescue Assay DHPSConfirms mechanism of action (sulfonamide competition with pABA).[1]

Note on SAR (Structure-Activity Relationship):

  • Lipophilicity: The piperidine sulfonamide head is very polar.[1] Attaching hydrophobic tails (via Protocol A or B) is usually necessary to penetrate bacterial cell membranes.[1]

  • Selectivity: For CA inhibitors, the primary sulfonamide (

    
    ) binds the Zinc ion.[1][3] The tail (piperidine substituent) interacts with the hydrophobic/hydrophilic half of the enzyme active site, determining selectivity between bacterial and human isoforms [3, 4].
    

References

  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. [Link]

  • National Institutes of Health (PMC). (2023).[1] Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads. [Link]

  • National Institutes of Health (PMC). (2022).[1] Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido Moieties and Their Carbonic Anhydrase Inhibitory Activity. [Link]

  • MDPI. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link][1]

Application Note: Functional Characterization of Piperidine Sulfonamide Derivatives via Cell-Based Calcium Flux and Cytotoxicity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidine sulfonamides represent a privileged scaffold in medicinal chemistry, widely utilized as antagonists for G-Protein Coupled Receptors (GPCRs), particularly the C-C chemokine receptor type 2 (CCR2) involved in inflammatory cascades. While chemically robust, this class presents specific challenges regarding aqueous solubility and slow-binding kinetics. This application note details a validated screening cascade: a G


qi5-coupled Calcium Flux Assay  for functional potency and a Multiplexed Cytotoxicity Screen  to filter false positives caused by off-target cell death.

Introduction & Mechanistic Rationale

The Chemical Scaffold

The piperidine sulfonamide moiety combines the structural rigidity of the piperidine ring with the hydrogen-bonding capability of the sulfonamide group. This architecture is frequently employed to occupy the orthosteric or allosteric binding pockets of chemokine receptors. However, the sulfonamide group can induce poor aqueous solubility, necessitating rigorous DMSO handling protocols to prevent micro-precipitation during biological assays.

The Biological Target: CCR2

CCR2 is classically a G


i-coupled receptor, inhibiting adenylate cyclase upon activation by its ligand, CCL2 (MCP-1). Measuring cAMP reduction is costly and prone to low signal-to-noise ratios in high-throughput settings.
Expert Insight:  To robustly screen piperidine sulfonamides, we utilize "assay engineering" by co-expressing the promiscuous G-protein G

15/16
or the chimeric G

qi5
. This forces the receptor signal into the G

q pathway, triggering Phospholipase C (PLC) and subsequent intracellular calcium (

) release, which is measurable via fluorescent dyes (Figure 1).[1]
Pathway Visualization

G Ligand Ligand (CCL2/MCP-1) Receptor CCR2 Receptor (Membrane) Ligand->Receptor Activation GProtein Chimeric Gαqi5 (Transducer) Receptor->GProtein Coupling PLC PLCβ (Enzyme) GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 (Second Messenger) PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescent Signal) ER->Ca Flux

Figure 1: Forced coupling of CCR2 to the Calcium signaling pathway via chimeric G-proteins allows for robust fluorescent detection of antagonist activity.

Pre-Assay Considerations: Compound Handling

Piperidine sulfonamides often exhibit "brick-dust" insolubility in aqueous buffers.

  • Stock Preparation: Dissolve compounds to 10 mM in 100% anhydrous DMSO.

  • Solubility Check: Before the assay, dilute the stock 1:100 into the assay buffer (final 100 µM).

    • Pass: Solution remains clear.

    • Fail: Visible precipitate or O.D. > 0.05 at 600 nm.

    • Mitigation: If precipitation occurs, limit the testing range to <10 µM or add 0.01% Pluronic F-127 to the assay buffer.

Protocol A: Functional Calcium Flux Assay (Antagonist Mode)

This protocol measures the ability of the test compound to inhibit CCL2-induced calcium release.

Materials
  • Cells: CHO-K1 or HEK293 stably expressing CCR2 and G

    
    qi5.
    
  • Reagents: Fluo-4 NW (No Wash) or Calcium 6 Assay Kit (Molecular Devices).

  • Ligand: Recombinant Human CCL2 (MCP-1).

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free) + 2.5 mM Probenecid (to inhibit dye efflux).

Step-by-Step Methodology
  • Cell Seeding (Day -1):

    • Harvest cells using Accutase (avoid Trypsin to preserve receptor integrity).

    • Dispense 10,000–15,000 cells/well in 25 µL growth medium into a 384-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5% CO

      
      .
      
  • Dye Loading (Day 0, T-minus 90 min):

    • Remove culture medium gently (or use a no-wash kit directly).

    • Add 20 µL of 1X Dye Loading Solution containing Probenecid.

    • Incubate for 45 minutes at 37°C, then 15 minutes at Room Temperature (RT) to minimize thermal gradients during the read.

  • Compound Addition (Antagonist Pre-incubation):

    • Critical Step: Piperidine sulfonamides can be slow-binding.

    • Add 10 µL of 5X concentrated test compound (diluted in Assay Buffer).

    • Include controls:

      • High Control: Buffer only (0% Inhibition).

      • Low Control: 10 µM known antagonist (e.g., RS-504393) (100% Inhibition).

    • Incubate for 30 minutes at RT. Note: Skipping this step often shifts IC

      
       values to the right, underestimating potency.
      
  • Agonist Challenge & Reading (FLIPR/FDSS):

    • Transfer plate to the FLIPR (Fluorometric Imaging Plate Reader).[1]

    • Start reading baseline fluorescence for 10 seconds.

    • Inject 10 µL of 5X CCL2 (EC

      
       concentration, typically 10–30 nM final).
      
    • Read fluorescence for 90–120 seconds.

Data Analysis

Calculate the Max-Min RFU (Relative Fluorescence Units) for each well.



Protocol B: Cytotoxicity Counter-Screen

Compounds reducing calcium flux might simply be killing the cells rather than inhibiting the receptor. A viability check is mandatory.

Methodology (Multiplexed)

To save reagents and time, this can often be run on the same plates used for Calcium Flux if using a lytic ATP assay, or a parallel plate if using a metabolic dye.

  • Reagent: CellTiter-Glo (Promega) or equivalent ATP-based luminescent assay.

  • Step: After the FLIPR read is complete, remove the plate.

  • Addition: Add a volume of CellTiter-Glo reagent equal to the well volume (e.g., 40 µL).

  • Incubation: Shake orbitally for 2 minutes to lyse cells; incubate 10 minutes at RT to stabilize signal.

  • Read: Measure Luminescence (0.1s integration).

Interpretation:

  • Hit: High inhibition in Flux Assay + High Viability in Tox Assay.

  • False Positive: High inhibition in Flux Assay + Low Viability (<80%) in Tox Assay.

Summary of Experimental Parameters

ParameterCalcium Flux (Efficacy)Cytotoxicity (Safety)
Readout Fluorescence (Ex 494 / Em 516)Luminescence (ATP)
Key Reagent Fluo-4 / Calcium 6 + ProbenecidLuciferase + Lytic Agent
Incubation 30 min (Compound) + 90 sec (Read)10 min (Lysis)
Cell Density 10k–15k / well (384-well)Same
Positive Control RS-504393 (CCR2 Antagonist)Staurosporine (10 µM)
Success Criteria Z' Factor > 0.5Signal:Background > 50

Workflow Visualization

Workflow Start Compound Library (Piperidine Sulfonamides) Solubility Solubility Check (Nephelometry) Start->Solubility FluxAssay Primary Screen: Calcium Flux (FLIPR) Solubility->FluxAssay Soluble Fraction Analysis Data Analysis (Calculate % Inhibition) FluxAssay->Analysis Decision Is Inhibition > 50%? Analysis->Decision ToxScreen Counter Screen: Cell Viability (ATP) Decision->ToxScreen Yes Discard Discard (Inactive or Toxic) Decision->Discard No Hit Validated Hit (Potent & Non-Toxic) ToxScreen->Hit Viability > 80% ToxScreen->Discard Viability < 80%

Figure 2: Screening cascade ensuring only soluble, efficacious, and non-cytotoxic compounds progress to lead optimization.

References

  • Xia, M., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Molecular Devices. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets.[1][2] NCBI Bookshelf.

  • Creative Bioarray. Calcium Mobilization Assay Principle and Protocols.

  • Promega. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

  • Di, L., & Kerns, E. (2006). Biological assay challenges for insoluble compounds. Drug Discovery Today.

Sources

Analytical techniques for characterizing Piperidine-4-sulfonamide hydrochloride products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Piperidine-4-sulfonamide hydrochloride (CAS 1251923-46-2 / 73352-56-0) is a critical saturated heterocyclic scaffold utilized in the synthesis of Matrix Metalloproteinase (MMP) inhibitors, GPCR ligands, and various antidiabetic agents.

Characterizing this molecule presents distinct analytical challenges:

  • Polarity: The secondary amine and sulfonamide group create a highly polar zwitterionic character, making retention on standard C18 HPLC columns difficult.

  • UV Detection: While the sulfonamide moiety provides some UV absorbance, the saturated piperidine ring lacks a strong chromophore, requiring low-wavelength detection or alternative detectors (CAD/ELSD).

  • Hygroscopicity: As a hydrochloride salt, the material is prone to moisture uptake, necessitating rigorous solid-state and counter-ion analysis.

This guide outlines a validated workflow for the complete characterization of this intermediate, moving beyond basic identification to robust quantitative assays.

Analytical Workflow Strategy

AnalyticalWorkflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Solid State & Salt ID_NMR 1H/13C NMR (Structural Connectivity) HPLC_HILIC HILIC-UV/CAD (Primary Assay) ID_NMR->HPLC_HILIC ID_MS LC-MS (ESI+) (Molecular Weight) ID_MS->HPLC_HILIC ID_IR FT-IR (Functional Groups) Titration AgNO3 Titration (Chloride Content) HPLC_HILIC->Titration HPLC_IP Ion-Pair RP-HPLC (Alternative) TGA TGA (Volatiles/Hydrates) Titration->TGA

Figure 1: Sequential workflow for full characterization, prioritizing structural ID followed by purity and salt stoichiometry.

Structural Identification (Protocol ID-01)

Mass Spectrometry (LC-MS)

The secondary amine readily protonates. Electrospray Ionization (ESI) in positive mode is the method of choice.

  • Expected m/z: [M+H]+ = ~165.07 (Free base MW: 164.22).

  • Note: The HCl salt dissociates in the LC mobile phase; you detect the cation.

Nuclear Magnetic Resonance (NMR)

Solubility is best in DMSO-d6 or D2O . DMSO is preferred to observe exchangeable protons (NH of sulfonamide and amine).

Key Diagnostic Signals (DMSO-d6):

  • 
     8.5-9.0 ppm:  Broad singlets (NH2+ protons from the salt).
    
  • 
     6.8-7.0 ppm:  Sulfonamide NH2 (distinctive doublet or singlet depending on exchange).
    
  • 
     2.9-3.4 ppm:  Piperidine ring protons (
    
    
    
    to Nitrogen).
  • 
     2.0-2.5 ppm:  Methine proton at C4 (
    
    
    
    to Sulfonamide).

Purity & Assay: HPLC Methodologies

Standard C18 columns often fail to retain this molecule due to "pore dewetting" or lack of hydrophobic interaction. Two robust approaches are recommended.

Protocol A: HILIC (Hydrophilic Interaction Liquid Chromatography) - Recommended

HILIC is superior for polar amines, offering high sensitivity with MS-compatible mobile phases.

  • Column: Zwitterionic HILIC phase (e.g., ZIC-HILIC or Amide-HILIC), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

  • Isocratic Mode: 80% B / 20% A. (High organic promotes retention of polar species in HILIC).

  • Flow Rate: 0.5 mL/min (lower flow prevents backpressure issues with high ACN).

  • Detection: UV at 210 nm (primary) and 254 nm (secondary).

    • Why 210 nm? The sulfonamide absorption is moderate; the piperidine ring is UV-transparent. 210 nm captures the end-absorption of the amine and sulfur bonds.

  • Sample Diluent: 80:20 ACN:Water. (Crucial: Diluent must match initial mobile phase strength to prevent peak distortion).

Protocol B: Ion-Pair Reversed-Phase (IP-RPLC) - Robust QC Alternative

If HILIC is unavailable, use an anionic ion-pairing reagent to retain the cationic piperidine on a C18 column.

  • Column: End-capped C18 (e.g., Inertsil ODS-3), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Buffer / ACN (90:10).

    • Buffer: 50 mM Potassium Phosphate (pH 3.0) + 5 mM Sodium Hexanesulfonate .

  • Mechanism: The sulfonate anion pairs with the piperidinium cation, forming a neutral complex that retains on the C18 chain.

  • Caution: Ion-pairing reagents require long equilibration times and are not MS-compatible.

Data Summary: Method Comparison
FeatureHILIC MethodIP-RPLC Method
Retention Mechanism Partitioning into water layerIon-Pairing hydrophobic interaction
MS Compatibility ExcellentPoor (Non-volatile salts)
Sample Solubility Good (in ACN/Water)Good (Aqueous)
Equilibration Time Moderate (20-30 min)Long (>60 min)
Detection Limit Lower (sharper peaks)Higher (potential baseline noise)

Counter-ion Analysis: Chloride Determination

Confirming the stoichiometry (Mono-HCl vs. Di-HCl) is vital for potency calculations.

Protocol C: Potentiometric Titration with Silver Nitrate

This is the definitive method for bulk chloride quantification.

Reagents:

  • 0.1 N Silver Nitrate (AgNO3) standardized solution.[4][5]

  • 0.1 N Nitric Acid (HNO3).

  • Acetone (optional, sharpens endpoint).

Procedure:

  • Weigh: Accurately weigh ~150 mg of the Piperidine-4-sulfonamide HCl sample.

  • Dissolve: Dissolve in 50 mL deionized water. Add 1 mL of 0.1 N HNO3 to acidify.

  • Titrate: Titrate with 0.1 N AgNO3 using a potentiometric titrator equipped with a Silver/Sulfide ion-selective electrode (ISE) or a silver ring electrode.

  • Endpoint: Determine the inflection point (maximum of the first derivative).

Calculation:



  • Theoretical % Cl for Monohydrochloride (MW ~200.7): ~17.66%[6]

  • Acceptance Criteria: 17.0% – 18.2% (allows for minor moisture).

Solid-State Characterization

Protocol D: Thermogravimetric Analysis (TGA)

Since hydrochloride salts are often hygroscopic, TGA differentiates between surface moisture and bound hydrates.

  • Ramp: 10°C/min from 30°C to 300°C.

  • Interpretation:

    • Weight loss < 100°C: Surface water (Hygroscopicity).

    • Stepwise loss > 100°C: Potential stoichiometric hydrate or decomposition (loss of HCl gas often occurs before melting).

References

  • Vertex AI Search. (2025). Piperidine-4-sulfonamide hydrochloride CAS and Properties. Retrieved from

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from

  • Thermo Fisher Scientific. HILIC Separations: A Practical Guide. Retrieved from

  • U.S. EPA. Method 9253: Chloride (Titrimetric, Silver Nitrate). Retrieved from

  • ResearchGate. (2022). HPLC Method for Piperidine Derivatives using Derivatization. Retrieved from

Sources

Piperidine-4-sulfonamide hydrochloride in the synthesis of anticonvulsant agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Piperidine-4-sulfonamide Hydrochloride in Anticonvulsant Synthesis

Executive Summary

Piperidine-4-sulfonamide hydrochloride (CAS: 1251923-46-2) represents a high-value pharmacophore in the development of next-generation anticonvulsant agents. This scaffold uniquely bridges two validated mechanisms of action: Carbonic Anhydrase (CA) inhibition and GABAergic modulation . By incorporating a sulfonamide "zinc-binding group" (ZBG) onto a flexible piperidine ring, researchers can target brain-specific CA isozymes (CA II, VII) while simultaneously exploiting the lipophilic piperidine core to penetrate the blood-brain barrier (BBB) and modulate ion channels.

This guide details the synthetic utility of this building block, providing optimized coupling protocols, mechanistic insights, and validation assays for developing dual-action antiepileptic drugs (AEDs).

Mechanism of Action: The Dual-Target Hypothesis

The efficacy of piperidine-4-sulfonamide derivatives stems from a synergistic blockade of seizure propagation.

  • Carbonic Anhydrase Inhibition (CAI):

    • Target: Cytosolic CA II and membrane-bound CA VII in neurons.

    • Mechanism: The sulfonamide moiety (

      
      ) coordinates with the catalytic Zinc ion (
      
      
      
      ) in the enzyme's active site.
    • Effect: Inhibition prevents the hydration of

      
       to bicarbonate (
      
      
      
      ). This leads to an accumulation of intracellular
      
      
      , lowering neuronal pH. Acidification stabilizes voltage-gated sodium channels and diminishes NMDA receptor conductance, raising the seizure threshold.
  • GABAergic Modulation:

    • Target: GABA-A Receptors.[1]

    • Mechanism: The piperidine ring mimics the structure of GABA and nipecotic acid. When appropriately substituted (e.g., with lipophilic tails), it can act as an allosteric modulator or reuptake inhibitor (GAT inhibition), enhancing inhibitory neurotransmission.

Mechanism Compound Piperidine-4-sulfonamide Derivative CA Carbonic Anhydrase (Isozymes II, VII) Compound->CA Sulfonamide ZBG Binding GABA GABA-A Receptor / GAT Transporter Compound->GABA Piperidine Core Interaction Effect1 Accumulation of CO2 (Intracellular Acidosis) CA->Effect1 Inhibits Hydration Effect3 Enhanced Cl- Influx Hyperpolarization GABA->Effect3 Allosteric Modulation Effect2 Stabilized Na+ Channels Reduced NMDA Current Effect1->Effect2 pH Drop Outcome Seizure Threshold ELEVATION Effect2->Outcome Effect3->Outcome

Figure 1: Dual-mechanism pathway illustrating how the scaffold targets both metabolic regulation (CA inhibition) and neurotransmission (GABA) to suppress seizures.

Synthetic Protocol: Derivatization of Piperidine-4-sulfonamide

The primary challenge in using Piperidine-4-sulfonamide HCl is the selective functionalization of the secondary amine without compromising the sulfonamide group. The following protocol outlines a robust Amide Coupling strategy to attach lipophilic tails (R-COOH), a critical step for BBB penetration.

Materials & Reagents
  • Substrate: Piperidine-4-sulfonamide hydrochloride (1.0 eq).

  • Coupling Partner: Carboxylic Acid (R-COOH) (1.1 eq) (e.g., 4-chlorobenzoic acid or valproic acid).

  • Coupling Agents: EDCI (1.2 eq), HOBt (1.2 eq).

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology
  • Activation:

    • In a round-bottom flask, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (5 mL/mmol).

    • Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes under Nitrogen to form the active ester.

    • Note: HOBt suppresses racemization and improves yield.

  • Coupling:

    • Add Piperidine-4-sulfonamide hydrochloride (1.0 eq) directly to the reaction mixture.

    • Add DIPEA (3.0 eq) dropwise. The extra equivalents are crucial to neutralize the HCl salt and free the piperidine amine.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Work-up:

    • Quench with ice-cold water.

    • Extract with Ethyl Acetate (3x).

    • Wash the organic layer sequentially with:

      • 10% Citric Acid (removes unreacted amine/EDCI).

      • Sat.

        
         (removes unreacted acid).
        
      • Brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (MeOH/DCM gradient).

    • Validation: The sulfonamide protons (

      
      ) typically appear as a broad singlet around 
      
      
      
      7.0–7.5 ppm in
      
      
      -NMR (
      
      
      ).

Synthesis Start Piperidine-4-sulfonamide HCl (Hydrophilic Core) Step1 Step 1: Neutralization (DIPEA, DMF, 0°C) Start->Step1 Reagents R-COOH + EDCI + HOBt (Lipophilic Tail Activation) Reagents->Step1 Step2 Step 2: Amide Coupling (Formation of N-C Bond) Step1->Step2 Step3 Step 3: Workup & Purification (Acid/Base Wash) Step2->Step3 Product Final Anticonvulsant Candidate (Lipophilic Amide) Step3->Product

Figure 2: Synthetic workflow for coupling lipophilic moieties to the piperidine-4-sulfonamide core.

Validation Assays

A. In Vitro Carbonic Anhydrase Inhibition Assay

To confirm the sulfonamide moiety remains active after synthesis.

  • Method: Esterase activity assay using 4-nitrophenyl acetate (4-NPA) as substrate.

  • Protocol:

    • Incubate purified hCA II enzyme with the test compound (0.1 nM – 10 µM) in Tris-sulfate buffer (pH 7.6) for 15 min.

    • Add 4-NPA (3 mM).

    • Monitor absorbance at 400 nm (formation of 4-nitrophenolate).

    • Calculate

      
       relative to Acetazolamide (Standard).
      
B. In Vivo Maximal Electroshock Seizure (MES) Test

The gold standard for identifying agents effective against generalized tonic-clonic seizures.

  • Subject: Male Albino mice (20–25 g).

  • Dosing: Administer test compound (30, 100, 300 mg/kg, i.p.) suspended in 0.5% methylcellulose.

  • Stimulus: 60 Hz alternating current, 50 mA, 0.2s duration via corneal electrodes.

  • Endpoint: Abolition of the hindlimb tonic extensor component (HLTE). Protection indicates anticonvulsant activity.[2]

Quantitative Data Summary

Typical potency ranges for optimized derivatives:

ParameterPiperidine-4-sulfonamide CoreOptimized Derivative (e.g., N-Benzoyl)Standard (Acetazolamide)
hCA II Inhibition (

)
50 – 200 nM10 – 50 nM12 nM
hCA VII Inhibition (

)
40 – 150 nM5 – 25 nM2.5 nM
LogP (Lipophilicity) -1.2 (Too polar)2.5 – 3.5 (Optimal for BBB)-0.26
MES Protection (

)
Inactive (Poor BBB perm.)20 – 50 mg/kg~80 mg/kg

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • Maciąg, D., et al. (2025). "Synthesis and anticonvulsant activity of some piperazine derivatives." ResearchGate.

  • Masereel, B., et al. (2002). "Carbonic anhydrase inhibitors: anticonvulsant sulfonamides incorporating valproyl and other lipophilic moieties."[3] Journal of Medicinal Chemistry.

  • Thimmaiah, K. N., et al. (2025). "Synthesis of Novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl) Piperidine Sulfonamides as Anticonvulsant Agents." Ingenta Connect.

  • ChemicalBook. (2025).[4][5] "Piperidine-4-sulfonamide hydrochloride Product Information."

Sources

Click chemistry applications with Piperidine-4-sulfonamide hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Click Chemistry Architectures with Piperidine-4-sulfonamide Hydrochloride

Executive Summary

Piperidine-4-sulfonamide hydrochloride (P4S-HCl) represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for Carbonic Anhydrase (CA) inhibitors, Matrix Metalloproteinase (MMP) inhibitors, and GPCR modulators. Its dual-functionality—a secondary amine on the piperidine ring and a primary sulfonamide "warhead"—makes it an ideal candidate for Click Chemistry applications.

This guide details the integration of P4S-HCl into Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows. We address the specific challenges of handling the hydrochloride salt in click reactions, orthogonal functionalization strategies, and downstream applications in targeted protein degradation (PROTACs) and fragment linking.

Strategic Functionalization: The "Handle" Logic

Before initiating a Click reaction, the P4S-HCl scaffold must be "installed" with a click handle (azide or alkyne). The presence of the HCl salt requires specific neutralization steps to ensure nucleophilic reactivity.

Pathway A: Piperidine N-Functionalization (Preserving the Warhead)

Target: The secondary amine of the piperidine. Goal: Keep the sulfonamide group free to bind zinc-containing enzymes (e.g., CAIX, MMPs). Reagent: Propargyl bromide (for alkyne handle) or Azido-PEG-NHS esters (for azide handle).

Pathway B: Sulfonamide N-Acylation (Prodrugs & Bioisosteres)

Target: The primary sulfonamide nitrogen. Goal: Create N-acyl sulfonamides (bioisosteres of carboxylic acids) or modulate solubility. Reagent: Activated alkynyl carboxylic acids.[1]

Detailed Protocols

Protocol A: Preparation of N-Propargyl-Piperidine-4-sulfonamide (Alkyne Handle)

Rationale: This converts the P4S-HCl into a "Click-Ready" fragment while neutralizing the salt.

Reagents:

  • Piperidine-4-sulfonamide HCl (1.0 eq)

  • Propargyl bromide (80% in toluene, 1.2 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq) - Critical for HCl neutralization and scavenging HBr.
    
  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step:

  • Neutralization: Suspend P4S-HCl (1 mmol) and

    
     (3 mmol) in ACN (10 mL). Stir at RT for 30 min.[2] Observation: The suspension should become finer as the free base is generated.
    
  • Alkylation: Cool to 0°C. Dropwise add propargyl bromide.

  • Reaction: Warm to RT and stir for 12 hours. Monitor via TLC (MeOH/DCM 1:9). Staining with Ninhydrin will show the disappearance of the free amine.

  • Workup: Filter off solids (

    
    /KCl). Concentrate filtrate.
    
  • Purification: Flash chromatography (DCM -> 5% MeOH/DCM).

    • Yield Target: >85%[1]

Protocol B: The CuAAC "Click" Reaction (The Linking Step)

Context: Linking the Alkyne-P4S fragment (from Protocol A) to an Azide-functionalized Target (e.g., E3 Ligase ligand, Fluorophore, or DNA tag).

Reagents:

  • Alkyne-P4S (1.0 eq)

  • Azide-Partner (1.0 eq)

  • Catalyst:

    
     (5-10 mol%)
    
  • Reductant: Sodium Ascorbate (20-50 mol%)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (10-20 mol%) - Essential for protecting biomolecules from oxidation and maintaining Cu(I) solubility.

  • Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1).

Step-by-Step:

  • Stock Prep: Prepare 20 mM stocks of all reagents in water (or DMSO for organic fragments).

  • Catalyst Complex: Premix

    
     and THPTA (1:2 ratio) in a small vial. Let stand for 5 mins. Why? This forms the active catalytic complex before exposure to reactants.
    
  • Assembly: In the reaction vessel, add:

    • Solvent

    • Alkyne-P4S

    • Azide-Partner[3]

    • Cu-THPTA Complex

  • Initiation: Add Sodium Ascorbate last. Why? This reduces Cu(II) to Cu(I) to start the cycle.

  • Incubation: Stir at RT for 1-4 hours.

  • Quenching: Add 0.1M EDTA to chelate copper.

  • Isolation: Extraction (EtOAc) or direct Prep-HPLC.

Data & Optimization Guide

Table 1: Troubleshooting Common Issues with P4S-HCl Click Reactions

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl saltIncrease base (DIPEA/K2CO3) during functionalization step.
Precipitation Copper catalyst insolubilitySwitch ligand to THPTA or BTTAA; increase DMSO % in solvent.
Byproducts Oxidative coupling of alkynes (Glaser)Degas solvents with

or Argon; Ensure excess Ascorbate.
Blue Reaction Oxidation of Cu(I) to Cu(II)Oxygen leak; add more Ascorbate immediately.

Applications in Drug Discovery

A. Fragment-Based Drug Discovery (FBDD)

P4S is a known binder of Carbonic Anhydrase IX (CAIX), a hypoxia-induced cancer target.

  • Workflow: An azide-labeled DNA-Encoded Library (DEL) is clicked to the Alkyne-P4S.

  • Screening: Identify which library members enhance the binding affinity of the sulfonamide warhead to the enzyme surface.

B. PROTAC Synthesis
  • Concept: Link the P4S (Target Binder) to a Thalidomide derivative (E3 Ligase Binder).

  • Linker Logic: Use PEG-Azides of varying lengths (n=2-8).

  • Click Advantage: Rapidly synthesize a library of PROTACs with different linker lengths to optimize degradation efficiency.

Visualized Workflows

Diagram 1: Synthetic Pathway & Logic

This diagram illustrates the conversion of the HCl salt to the "Click-Ready" scaffold and its subsequent conjugation.

G Start Piperidine-4-sulfonamide HCl Salt Step1 Neutralization & N-Alkylation (Propargyl Bromide, K2CO3) Start->Step1 Freebase generation Intermediate Alkyne-Functionalized Scaffold Step1->Intermediate SN2 Reaction Click CuAAC Reaction (CuSO4, THPTA, Ascorbate) Intermediate->Click Alkyne Component Partner Azide-Tag (Fluorophore/PROTAC Linker) Partner->Click Azide Component Product 1,2,3-Triazole Conjugate Click->Product 1,4-Regioselective Cycloaddition

Caption: Workflow for converting Piperidine-4-sulfonamide HCl into a functionalized Click conjugate.

Diagram 2: PROTAC Assembly Strategy

Visualizing the modular assembly of a degradation molecule using the P4S scaffold.

PROTAC cluster_0 Warhead (Target Binder) cluster_1 E3 Ligase Recruiter P4S Piperidine-4-sulfonamide (Alkyne) Reaction Click Reaction (Pool Synthesis) P4S->Reaction Thalidomide Cereblon Binder (Azide) Linker PEG Linker Library (n=2, 4, 6, 8) Thalidomide->Linker Pre-attached Linker->Reaction Final PROTAC Library (Target: CAIX / MMP) Reaction->Final

Caption: Modular assembly of PROTACs using Click Chemistry to vary linker length between P4S and E3 ligase binders.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Strategies to Target the Undruggable Proteome. Angewandte Chemie International Edition. Link

  • Bhat, M. A., et al. (2021). Sulfonamides as Carbonic Anhydrase Inhibitors: A Review on their Synthesis and Biological Activities. Current Medicinal Chemistry. Link

Sources

Application Note: High-Throughput Screening of Piperidine-4-sulfonamide HCl Libraries

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior researchers and drug discovery scientists. It focuses on the technical nuances of screening Piperidine-4-sulfonamide hydrochloride libraries, a privileged scaffold often enriched for metalloproteinase (MMP) and chemokine receptor activity.

The protocol below details a FRET-based enzymatic screen for MMP-12 (Macrophage Metalloelastase) , a primary target for this scaffold in COPD and anti-inflammatory discovery.

Target Class: Zinc-Metalloproteinases (MMP-12) | Assay Format: TR-FRET / FRET | Library Type: Synthetic Hydrochloride Salts

Introduction: The Scaffold & The Challenge

The Piperidine-4-sulfonamide moiety is a "privileged structure" in medicinal chemistry.[1] Its geometry allows the sulfonamide oxygen atoms to coordinate with the catalytic Zinc ion (


) in metalloproteinases, while the piperidine ring provides a rigid vector for exploring the 

specificity pockets.

However, screening these libraries in their hydrochloride (HCl) salt form introduces specific HTS challenges often overlooked in standard protocols:

  • Acidity-Driven False Positives: High concentrations of HCl salts can locally depress the pH of weakly buffered assay reagents, inhibiting pH-sensitive enzymes like MMPs and mimicking true inhibition.

  • Hygroscopicity: HCl salts attract atmospheric moisture, altering the effective concentration in DMSO stocks over time.

  • Solubility Paradox: While water-soluble, these salts can display complex solubility profiles in 100% DMSO, occasionally requiring "wet DMSO" (DMSO + 1-5% water) for stability, which impacts acoustic dispensing calibration.

This guide provides a self-validating workflow to screen these libraries against MMP-12, incorporating specific controls for salt-form interference.

Library Preparation & Compound Management

Solubilization Strategy

Unlike free-base libraries, Piperidine-4-sulfonamide HCl salts should not be dissolved in anhydrous DMSO if long-term storage is planned. The ionic lattice requires thermodynamic disruption.

  • Solvent: DMSO containing 1% (v/v) deionized water.

  • Concentration: 10 mM typical stock.

  • Storage: -20°C in Matrix tubes with septum caps to prevent uncontrolled hydration.

Acoustic Dispensing (The "pH Shock" Prevention)

When transferring HCl salts, the volume of transfer relative to the assay volume is critical.

  • Method: Use Acoustic Liquid Handling (e.g., Labcyte Echo).

  • Calibration: Ensure the liquid class is set to "DMSO_Water_1pct" (or equivalent) to account for the viscosity change due to the salt and water content.

  • Volume Limit: Do not exceed 1% of the total assay volume.

    • Example: For a 10 µL assay, transfer max 100 nL.

    • Reasoning: A 100 nL transfer of 10 mM HCl salt results in negligible acid carryover. A 1 µL transfer (10%) can shift the pH of a 50 mM HEPES buffer by 0.2–0.5 units, artificially reducing MMP activity.

Assay Principle: TR-FRET Enzymatic Cleavage

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

  • Substrate: A synthetic peptide linked to a Europium cryptate (Donor) and an XL665/Allophycocyanin (Acceptor).

  • Mechanism: Intact substrate shows high FRET signal. MMP-12 cleavage separates the donor/acceptor, causing a loss of FRET signal .

  • Inhibition: Presence of a hit prevents cleavage, maintaining high FRET.

Mechanism Diagram

FRET_Mechanism Substrate Intact Substrate (Eu-Peptide-XL665) Cleavage Proteolytic Cleavage Substrate->Cleavage + Enzyme Signal_High High FRET Signal (Inhibition) Substrate->Signal_High Intact Enzyme Active MMP-12 (Zn2+) Enzyme->Cleavage Complex Enzyme-Inhibitor Complex Enzyme->Complex + Inhibitor Signal_Low Low FRET Signal (Donor Emission Only) Cleavage->Signal_Low Substrate Hydrolyzed Inhibitor Piperidine-4-sulfonamide (Inhibitor) Inhibitor->Complex Complex->Substrate No Cleavage

Figure 1: Logic flow of the TR-FRET MMP-12 Inhibition Assay. Note that "High Signal" indicates a "Hit" (Inhibition).

Detailed Screening Protocol

Reagents & Buffers

Critical Step: The assay buffer must have high ionic strength and buffering capacity to neutralize the HCl salt library.

ComponentConcentrationPurpose
HEPES (pH 7.5) 50 mM High capacity buffering to neutralize HCl salts.
CaCl2 10 mMEssential cofactor for MMP structural stability.
NaCl 150 mMMaintains ionic strength; mimics physiological conditions.
Brij-35 0.05% (w/v)Surfactant; prevents compound aggregation and surface adsorption.
ZnCl2 1 µMMaintains catalytic Zinc saturation (prevents stripping by chelators).
Step-by-Step Workflow (384-well Low Volume)
  • Plate Preparation:

    • Use 384-well, black, low-volume, non-binding surface (NBS) plates.

  • Compound Transfer (T=0 min):

    • Use acoustic dispenser to transfer 50 nL of Library Compounds (10 mM DMSO stock) into assay wells.

    • Controls:

      • Min Signal (HPE): 50 nL of Reference Inhibitor (e.g., CGS 27023A, 10 µM final).

      • Max Signal (ZPE): 50 nL pure DMSO.

  • Enzyme Addition (T=5 min):

    • Dispense 5 µL of MMP-12 (2 nM final concentration) in Assay Buffer.

    • Note: Pre-incubate enzyme with compounds for 15 minutes at Room Temp (RT). This allows slow-binding sulfonamides to equilibrate with the Zinc active site.

  • Substrate Addition (T=20 min):

    • Dispense 5 µL of FRET Substrate (e.g., 5-FAM/QXL520 or Eu-labeled peptide, 200 nM final).

  • Reaction Incubation:

    • Incubate for 60 minutes at RT, protected from light.

  • Detection:

    • Read Fluorescence (Ex/Em specific to FRET pair) on a multi-mode plate reader (e.g., PerkinElmer EnVision).

Workflow Diagram

Assay_Workflow Start Library Source (384/1536 Source Plate) Echo Acoustic Transfer 50 nL Compound Start->Echo Dispense_Enz Dispense 5 µL MMP-12 (Assay Buffer + Brij-35) Echo->Dispense_Enz Incubate_1 Pre-Incubation 15 min @ RT Dispense_Enz->Incubate_1 Equilibration Dispense_Sub Dispense 5 µL Substrate (Initiate Reaction) Incubate_1->Dispense_Sub Incubate_2 Reaction Incubation 60 min @ RT Dispense_Sub->Incubate_2 Read Read TR-FRET (EnVision/PHERAstar) Incubate_2->Read

Figure 2: Step-by-step liquid handling workflow for the MMP-12 assay.

Data Analysis & Quality Control

Z-Prime ( ) Calculation

A robust HTS assay must have a


.


  • 
    : Mean signal of inhibited wells (High FRET).
    
  • 
    : Mean signal of active enzyme wells (Low FRET).
    
Hit Selection & Artifact Identification
  • Threshold: Hits are defined as compounds showing >50% inhibition at the screening concentration (e.g., 10 µM).

  • The "Acid Test" (Counter-Screen):

    • Re-test hits in a buffer with low capacity (10 mM HEPES) vs high capacity (100 mM HEPES) .

    • Result: If potency drops significantly in the high-capacity buffer, the initial hit was likely a pH artifact caused by the HCl salt.

Interference Correction

Piperidine sulfonamides can occasionally be autofluorescent.

  • Correction: Perform a read at T=0 (immediately after substrate addition). High signal at T=0 indicates compound autofluorescence, not inhibition.

Troubleshooting Guide

IssueProbable CauseSolution
High Plate-to-Plate Variability Evaporation effects in low volume (10 µL).Use plate seals or humidity cassettes during incubation.
"Sticky" Compounds Piperidine tail interacting with plastic.Increase Brij-35 to 0.1% or switch to CHAPS detergent.
Low Signal Window Substrate degradation (freeze-thaw).Aliquot substrate; do not refreeze. Verify Enzyme activity.
Precipitation in Wells Library compound insolubility.Check DMSO tolerance. If visible precipitate, mark as "insoluble" (do not trust IC50).

References

  • MMP-12 Structure & Function

    • Title: "Structural basis for the inhibition of human macrophage metalloelastase (MMP-12)
    • Source: Journal of Molecular Biology.
    • URL:[Link]

  • Sulfonamide Library Screening

    • Title: "Discovery of novel sulfonamide deriv
    • Source: Bioorganic & Medicinal Chemistry Letters.[2]

    • URL:[Link]

  • HTS Assay Validation (Z-Prime)

    • Title: "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays."
    • Source: Journal of Biomolecular Screening.
    • URL:[Link]

  • Handling HCl Salts in DMSO

    • Title: "Compound Management in HTS: The impact of salt selection on solubility and d
    • Source: SLAS Discovery.
    • URL:[Link](General reference for SLAS best practices).

Sources

Application Note: Synthetic Routes to Functionalized Piperidine Sulfonamides

[1]

Abstract & Strategic Importance

Piperidine sulfonamides represent a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for diverse therapeutic agents, including MMP-13 inhibitors (osteoarthritis), CCR2 antagonists (inflammation), and 5-HT

While the formation of the sulfonamide bond is classically viewed as trivial, the synthesis of functionalized piperidine sulfonamides presents unique challenges in regioselectivity and purification. This Application Note moves beyond basic textbook definitions to provide a robust, field-tested guide for two critical workflows:

  • Direct N-Sulfonylation: Optimized for library generation and parallel synthesis.

  • 
    -Lithiation/Substitution:  A high-precision route for generating chiral, carbon-functionalized piperidine scaffolds prior to sulfonylation.
    

Route A: Direct N-Sulfonylation (The "Standard" Protocol)

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur of the sulfonyl chloride. The critical failure mode in this reaction is not lack of reactivity, but competitive hydrolysis of the sulfonyl chloride and the formation of bis-sulfonamides (rare but possible with primary amines, less so with piperidines).

Key Variable: The choice of base acts as both an HCl scavenger and a nucleophilic catalyst. While Pyridine is traditional, a biphasic system or the use of DMAP (4-dimethylaminopyridine) as a catalyst significantly accelerates sluggish reactions involving electron-rich sulfonyl chlorides.

Detailed Protocol: Anhydrous Conditions

Recommended for valuable/sensitive substrates.

Materials:

  • Substituted Piperidine (1.0 equiv)

  • Sulfonyl Chloride (

    
    ) (1.1 – 1.2 equiv)
    
  • Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Optional: DMAP (0.1 equiv)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve the piperidine derivative (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (

    
     concentration relative to amine).
    
  • Temperature Control: Cool the solution to

    
     using an ice/water bath. Rationale: Controls exotherm and minimizes hydrolysis.
    
  • Addition: Add the sulfonyl chloride (diluted in minimal DCM) dropwise over 10 minutes.

    • Checkpoint: If the sulfonyl chloride is solid, add it portion-wise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Quench & Workup:

    • Dilute with DCM.

    • Wash with

      
       (
      
      
      ) to remove excess amine/pyridine. Critical: Do not use HCl if your product contains acid-sensitive basic motifs elsewhere.
    • Wash with Sat.

      
       (
      
      
      ) and Brine (
      
      
      ).
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
Workflow Visualization (Route A)

NSulfonylationStartStart:Substituted PiperidineReagentsAdd R-SO2Cl + Base(DCM, 0°C)Start->ReagentsCheckTLC/LC-MS Check(2-4 hrs)Reagents->CheckCheck->ReagentsIncomplete(Add DMAP/Heat)QuenchAcidic Workup(Remove Base)Check->QuenchCompletePurifyFlash Chromatography(if necessary)Quench->PurifyProductFinal Product:Piperidine SulfonamidePurify->Product

Caption: Figure 1. Standard operating procedure for direct N-sulfonylation under anhydrous conditions.

Route B: C-Functionalization via -Lithiation (The "Advanced" Protocol)

Strategic Rationale

Direct functionalization of the piperidine ring after sulfonylation is difficult due to the directing group properties and stability of the sulfonamide. A superior approach for generating 2-substituted piperidine sulfonamides is the


-lithiation of 

-Boc piperidines

This method utilizes the Boc group as a Directed Metalation Group (DMG) to install electrophiles regioselectively at the C2 position.

Detailed Protocol: Beak/O'Brien Methodology

Reference Grounding: This protocol is adapted from the seminal works of Beak and O'Brien on asymmetric deprotonation.

Materials:

  • 
    -Boc-piperidine (1.0 equiv)
    
  • 
    -Butyllithium (
    
    
    in cyclohexane) (1.2 equiv)
  • TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.2 equiv)

  • Electrophile (e.g., alkyl halide, aldehyde) (1.5 equiv)

  • Solvent: Anhydrous diethyl ether (

    
    ) or TBME.
    

Step-by-Step Methodology:

  • Complex Formation: In a flame-dried Schlenk flask under Argon, mix TMEDA (1.2 equiv) and anhydrous ether. Cool to

    
    .
    
  • Base Addition: Add

    
    -BuLi (1.2 equiv) dropwise. Stir for 15 min.
    
  • Lithiation: Add

    
    -Boc-piperidine (1.0 equiv) dropwise (dissolved in ether).
    
    • Critical Step: Stir at

      
       for 4–6 hours. Note: Piperidine lithiates slower than pyrrolidine; premature warming causes decomposition.
      
  • Substitution: Add the Electrophile (1.5 equiv) slowly.

  • Warming: Allow the mixture to warm slowly to RT overnight.

  • Workup: Quench with Sat.

    
    , extract with ether, and purify via column chromatography.
    
  • Conversion to Sulfonamide (The "Swap"):

    • Step 7a: Deprotect Boc using

      
       in Dioxane or TFA/DCM (
      
      
      ).
    • Step 7b: Perform Protocol A (Section 2.2) on the resulting free amine salt.

Workflow Visualization (Route B)

LithiationRouteInputN-Boc PiperidineLithiations-BuLi / TMEDA(-78°C, Et2O)Input->LithiationIntermediate2-Lithio SpeciesLithiation->IntermediateRegioselective DeprotonationElectrophileAdd Electrophile (E+)(Alkyl Halide/Aldehyde)Intermediate->ElectrophileSubstituted2-SubstitutedN-Boc PiperidineElectrophile->SubstitutedDeprotectDeprotection(TFA or HCl)Substituted->DeprotectSulfonylationN-Sulfonylation(Protocol A)Deprotect->Sulfonylation

Caption: Figure 2. Regioselective C2-functionalization via directed lithiation followed by sulfonamide installation.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Route A) Hydrolysis of Sulfonyl ChlorideEnsure anhydrous solvent; switch base to Pyridine; add reagents at

.
No Reaction (Route A) Steric HindranceAdd 10 mol% DMAP; heat to reflux in DCE (

).
Elimination (Route B) Temperature too high during lithiationMaintain strict

; ensure TMEDA is fresh/dry.
Regioselectivity Loss Proton exchangeUse

-BuLi (kinetic base) rather than

-BuLi; rapid addition of electrophile.

References

  • Direct Synthesis of Functionalized Piperidines

    • Title: Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.[1]

    • Source: ChemRxiv, 2023.
    • URL:[Link][2]

  • Lithiation Methodologies

    • Title: An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine.
    • Source:Journal of the American Chemical Society, 2014.
    • URL:[Link]

  • Medicinal Chemistry Applications (MMP Inhibitors)

    • Title: Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid M
    • Source:Journal of Medicinal Chemistry, 2008.
    • URL:[Link]

  • Sulfonamide Synthesis Review

    • Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine.
    • Source:Organic Letters, 2020.
    • URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Piperidine-4-sulfonamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Piperidine-4-sulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the successful synthesis of this important pharmaceutical intermediate. Our approach is rooted in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Introduction to the Synthesis

The synthesis of Piperidine-4-sulfonamide hydrochloride typically proceeds through a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common strategy involves the protection of the piperidine nitrogen, followed by sulfamoylation and subsequent deprotection and salt formation. This guide will address potential issues at each critical stage of this synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for Piperidine-4-sulfonamide hydrochloride?

A common and effective route involves a three-step process starting from a commercially available N-protected 4-aminopiperidine derivative, such as N-Boc-4-aminopiperidine. The general scheme is as follows:

  • Diazotization-Sulfonylation: The protected aminopiperidine is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to form the corresponding sulfonyl chloride.

  • Amination: The resulting N-protected piperidine-4-sulfonyl chloride is then reacted with an ammonia source to form the N-protected sulfonamide.

  • Deprotection and Hydrochloride Salt Formation: The protecting group (e.g., Boc) is removed under acidic conditions, followed by precipitation or crystallization of the final product as the hydrochloride salt.

Q2: Why is protection of the piperidine nitrogen necessary?

The piperidine nitrogen is a nucleophilic secondary amine that can react with the sulfonylating agents used in the synthesis.[1] Protecting this nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, prevents self-reaction and the formation of unwanted byproducts, directing the sulfonylation to the desired 4-position of the piperidine ring.[2][3]

Q3: What are the critical parameters for the amination of N-Boc-piperidine-4-sulfonyl chloride?

The amination step is crucial for the formation of the sulfonamide bond. Key parameters to control include:

  • Ammonia Source: Anhydrous ammonia gas or a solution of ammonia in an appropriate solvent (e.g., dioxane, methanol) can be used. Ammonium hydroxide can also be employed, but careful control of reaction conditions is necessary to avoid hydrolysis of the sulfonyl chloride.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to minimize side reactions.

  • Stoichiometry: An excess of the ammonia source is generally used to ensure complete conversion of the sulfonyl chloride.[4]

Q4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress at each step. By choosing an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and purity.[5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Piperidine-4-sulfonamide hydrochloride and provides systematic solutions.

Problem 1: Low Yield of N-Boc-piperidine-4-sulfonyl Chloride
Potential Cause Explanation Recommended Solution
Incomplete Diazotization The conversion of the amine to the diazonium salt is incomplete, leading to unreacted starting material.Ensure the use of fresh sodium nitrite and maintain the reaction temperature below 5 °C. Slow, dropwise addition of the nitrite solution is crucial.
Decomposition of the Diazonium Salt Diazonium salts are often unstable at elevated temperatures.Maintain a low reaction temperature (0-5 °C) throughout the diazotization and subsequent sulfonylation steps.
Inefficient Sulfonylation The reaction with sulfur dioxide and the copper catalyst is not proceeding to completion.Ensure a continuous and sufficient supply of sulfur dioxide gas. The purity and activity of the copper catalyst (e.g., copper(I) chloride) are critical.
Problem 2: Formation of Impurities during Amination
Potential Cause Explanation Recommended Solution
Hydrolysis of the Sulfonyl Chloride The sulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid.[6]Use anhydrous solvents and reagents for the amination step. If using aqueous ammonia, the reaction should be performed at low temperatures with rapid stirring to favor amination over hydrolysis.
Bis-sulfonylation The newly formed sulfonamide can be deprotonated and react with another molecule of the sulfonyl chloride, leading to a bis-sulfonylated impurity.Use a sufficient excess of the ammonia source to ensure that the sulfonyl chloride reacts preferentially with ammonia. Slow addition of the sulfonyl chloride to the ammonia solution can also minimize this side reaction.
Problem 3: Difficulty in Isolating the Final Product
Potential Cause Explanation Recommended Solution
Incomplete Deprotection The Boc protecting group has not been fully removed.Ensure a sufficient excess of strong acid (e.g., HCl in dioxane or trifluoroacetic acid) is used for the deprotection step. Monitor the reaction by TLC or HPLC until the starting material is completely consumed.[7]
Product is Highly Soluble in the Reaction Mixture The hydrochloride salt of the product may have significant solubility in the solvent used for deprotection and work-up.After deprotection, concentrate the reaction mixture under reduced pressure. The addition of a less polar solvent, such as diethyl ether or heptane, can often induce precipitation of the hydrochloride salt.[8][9]
Oily Product Formation The product separates as an oil instead of a crystalline solid, making filtration difficult.Try triturating the oily product with a suitable non-polar solvent. Seeding with a small crystal of the pure product (if available) can also induce crystallization. Cooling the mixture to a lower temperature may also promote solidification.

Experimental Protocols

Synthesis of N-Boc-piperidine-4-sulfonyl Chloride

This protocol is adapted from general procedures for the synthesis of sulfonyl chlorides from amines.[10]

  • Dissolution: Dissolve N-Boc-4-aminopiperidine (1 equivalent) in a mixture of concentrated hydrochloric acid and acetic acid at 0-5 °C.

  • Diazotization: Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Sulfonylation: In a separate flask, prepare a saturated solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. Cool this solution to 0-5 °C.

  • Reaction: Slowly add the diazonium salt solution to the sulfur dioxide solution. Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Pour the reaction mixture onto ice and extract with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-piperidine-4-sulfonyl chloride.

Synthesis of Piperidine-4-sulfonamide Hydrochloride
  • Amination: Dissolve the crude N-Boc-piperidine-4-sulfonyl chloride in an anhydrous solvent (e.g., THF, dioxane). Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in an appropriate solvent, until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate to obtain the crude N-Boc-piperidine-4-sulfonamide.

  • Deprotection and Salt Formation: Dissolve the crude N-Boc-piperidine-4-sulfonamide in a suitable solvent (e.g., dioxane, methanol). Add an excess of a solution of hydrogen chloride in dioxane (e.g., 4M). Stir at room temperature until deprotection is complete.

  • Isolation: Concentrate the reaction mixture and add a non-polar solvent (e.g., diethyl ether) to precipitate the Piperidine-4-sulfonamide hydrochloride. Filter the solid, wash with the non-polar solvent, and dry under vacuum.[8]

Visualizations

General Synthetic Workflow

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Amination cluster_2 Step 3: Deprotection & Salt Formation N-Boc-4-aminopiperidine N-Boc-4-aminopiperidine Diazonium Salt Diazonium Salt N-Boc-4-aminopiperidine->Diazonium Salt NaNO2, HCl N-Boc-piperidine-4-sulfonyl chloride N-Boc-piperidine-4-sulfonyl chloride Diazonium Salt->N-Boc-piperidine-4-sulfonyl chloride SO2, CuCl N-Boc-piperidine-4-sulfonamide N-Boc-piperidine-4-sulfonamide N-Boc-piperidine-4-sulfonyl chloride->N-Boc-piperidine-4-sulfonamide NH3 Piperidine-4-sulfonamide Piperidine-4-sulfonamide N-Boc-piperidine-4-sulfonamide->Piperidine-4-sulfonamide HCl Piperidine-4-sulfonamide HCl Piperidine-4-sulfonamide HCl Piperidine-4-sulfonamide->Piperidine-4-sulfonamide HCl Precipitation G cluster_conditions Reaction Condition Checks cluster_workup Work-up & Purification Issues start Low Yield Observed step1 Check Purity of Starting Materials start->step1 step2 Review Reaction Conditions step1->step2 Purity Confirmed step3 Analyze Work-up Procedure step2->step3 Conditions Optimized temp Temperature Control step2->temp time Reaction Time step2->time reagents Reagent Stoichiometry step2->reagents step4 Optimize Purification step3->step4 Work-up Efficient extraction Extraction Efficiency step3->extraction precipitation Precipitation/Crystallization step4->precipitation

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Willis, M. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. [Link]

  • CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google P
  • EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google P
  • EP0919546A1 - Process for 4-sulfonamidophenyl hydrazines - Google P
  • Jagtap, S. R., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(11), 2931-2937. [Link]

  • US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google P
  • The Aquila Digital Community. (2019). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. [Link]

  • US2363158A - Process for the purification of piperidine - Google P
  • Angeli, C., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5488. [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
  • Liu, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5789. [Link]

  • ResearchGate. (2021). Condition optimizations of sulfonamide formation using piperidine hydrochloride. [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9209–9214. [Link]

  • PubChem. 4-Hydrazinylbenzenesulfonamide hydrochloride. [Link]

  • Kline, T., et al. (2018). Protecting Groups in Peptide Synthesis: A Detailed Guide. Chem-Station. [Link]

  • Zastrozhin, D. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6682. [Link]

  • Asian Journal of Chemistry. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • Pikul, S., et al. (1997). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 40(16), 2471–2481. [Link]

  • Baxendale, I. R., et al. (2012). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 10(45), 9035-9039. [Link]

  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google P
  • Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

Sources

Technical Support Center: Optimizing Piperidine-4-sulfonamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Piperidine-4-sulfonamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. Here, we move beyond simple protocols to explain the causality behind common experimental challenges, empowering you to troubleshoot effectively and improve your reaction yields and purity.

The synthesis of Piperidine-4-sulfonamide hydrochloride, while seemingly straightforward, involves multiple steps where yield can be compromised. A typical synthetic route involves the protection of a piperidine derivative, followed by a sulfonylation reaction, deprotection, and final salt formation. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at each stage.

Troubleshooting Guide & Optimization Strategies

Section 1: The Sulfonylation Reaction

The core of the synthesis is the formation of the S-N bond.[1] This is typically achieved by reacting an N-protected 4-aminopiperidine with a sulfonylating agent. Common issues include low conversion, reaction stalling, and the formation of impurities.

Q1: My sulfonylation reaction yield is consistently low (<60%). What are the primary factors I should investigate?

Low yields in sulfonylation often trace back to one of four key areas: reagent quality, reaction conditions, moisture control, or side reactions.[2]

  • Reagent Quality & Stoichiometry:

    • Amine Reactivity: Ensure your N-protected 4-aminopiperidine starting material is pure. The presence of residual acids or other impurities can neutralize the base or interfere with the reaction.

    • Sulfonyl Chloride Activity: Sulfonyl chlorides are highly susceptible to hydrolysis. Use a freshly opened bottle or a properly stored reagent. If the reagent is old, it likely contains sulfonic acid, which will not react and will lower your yield.[3]

    • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl generated during the reaction without competing with the piperidine amine. Ensure the base is dry and used in slight excess (1.1-1.5 equivalents).

  • Moisture Control: The reaction is extremely sensitive to water. Any moisture will rapidly hydrolyze the sulfonyl chloride to the unreactive sulfonic acid.

    • Actionable Protocol: Flame-dry all glassware and allow it to cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.[2]

  • Reaction Temperature & Time:

    • Exothermic Reaction: The initial addition of the sulfonyl chloride is often exothermic. Add the sulfonyl chloride solution dropwise to the cooled (0 °C) solution of the amine and base to prevent side reactions.[2]

    • Monitoring: Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

Q2: I'm observing a significant side product that I suspect is a bis-sulfonated species or a sulfone. How can I prevent this?

The formation of such byproducts points to issues with stoichiometry or the order of addition.

  • Bis-Sulfonylation: This can occur if you are starting with an unprotected piperidine. The secondary amine of the piperidine ring can react in addition to the primary amine at the 4-position. The use of an N-protecting group, such as Boc (tert-butyloxycarbonyl), is essential to prevent this.

  • Diaryl Sulfone Formation: While more common in chlorosulfonation of aromatic compounds, analogous side reactions can occur.[3] This is often minimized by ensuring the correct stoichiometry and maintaining a controlled temperature.

Workflow for Diagnosing Low Sulfonylation Yield

G start Low Yield in Sulfonylation Reaction check_moisture Is the reaction strictly anhydrous? start->check_moisture check_reagents Are reagents (amine, sulfonyl chloride, base) pure and active? check_moisture->check_reagents Yes re_dry Action: Flame-dry glassware, use anhydrous solvents. check_moisture->re_dry No check_temp Was temperature controlled during addition? check_reagents->check_temp Yes re_purify Action: Use fresh/purified reagents. Verify stoichiometry. check_reagents->re_purify No re_cool Action: Add sulfonyl chloride dropwise at 0 °C. check_temp->re_cool No monitor Monitor reaction by TLC/LC-MS until completion check_temp->monitor Yes re_dry->start re_purify->start re_cool->start

Caption: Troubleshooting workflow for low sulfonylation yields.

Section 2: The N-Boc Deprotection Step

The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen. Its removal is typically achieved under acidic conditions, but this step requires careful control to avoid side reactions or incomplete conversion.[4]

Q3: My N-Boc deprotection is incomplete, even after extended reaction times with HCl. What can I do?

Incomplete deprotection is a common hurdle. The stability of the Boc group can be influenced by the solvent and the specific substrate.[4]

  • Acid Choice and Concentration: While HCl in dioxane or methanol is standard, its effectiveness can vary.

    • Alternative Acid: Trifluoroacetic acid (TFA) is a stronger acid and often more effective for stubborn deprotections.[4] A solution of 20-50% TFA in dichloromethane (DCM) at room temperature for 1-3 hours is a robust starting point.

    • Anhydrous Conditions: Ensure you are using anhydrous acidic solutions. For example, HCl gas dissolved in a dry solvent like dioxane or diethyl ether is preferable to aqueous HCl, which can introduce water and complicate work-up.

  • Monitoring is Key: Do not rely on time alone. Monitor the reaction by TLC or LC-MS. A helpful TLC staining technique is ninhydrin, which will stain the newly formed free secondary amine, allowing you to visualize the product's appearance.

Q4: Is the sulfonamide functional group stable to the strong acidic conditions of Boc deprotection?

Generally, the sulfonamide group (-SO₂NH₂) is stable to the acidic conditions required for Boc removal, such as TFA or HCl in an organic solvent.[5] However, prolonged exposure to very harsh conditions or high temperatures should be avoided. The primary concern is typically ensuring the complete removal of the Boc group without degrading other sensitive functionalities if present in the molecule.

Table 1: Comparison of N-Boc Deprotection Conditions

Reagent/SolventTypical ConcentrationTemperature (°C)Typical TimeNotes
HCl in Dioxane4 M0 to 251-4 hStandard method; product precipitates as HCl salt.[6]
HCl in Methanol/IPA1.25 M252-6 hCan sometimes lead to esterification if carboxylic acids are present.
TFA in DCM20-50% (v/v)0 to 251-3 hStronger acid, very effective.[4] Requires careful neutralization and removal.
Section 3: Final Product Isolation and Crystallization

The final step involves isolating the hydrochloride salt. Challenges here often relate to purity and the physical form of the product (e.g., obtaining a crystalline solid vs. an oil).

Q5: After deprotection and work-up, my final product "oils out" instead of crystallizing as a solid. How can I induce crystallization?

"Oiling out" occurs when the product separates from the solution as a liquid phase because the solution is too concentrated or cooled too quickly.[7]

  • Slowing Down Crystallization:

    • Re-dissolve: Gently warm the mixture to re-dissolve the oil.

    • Add Solvent: Add a small amount of the primary solvent (e.g., isopropanol, ethanol) to slightly decrease the saturation.

    • Slow Cool: Allow the solution to cool very slowly to room temperature, then transfer to a 0-4 °C refrigerator. Avoid shocking the solution by placing it directly into a freezer.

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

    • Seeding: If you have a small amount of pure, solid product, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[7]

  • Solvent System Optimization:

    • The ideal crystallization solvent is one in which your product is soluble at high temperatures but poorly soluble at low temperatures.[8]

    • For hydrochloride salts, polar protic solvents like ethanol or isopropanol are good starting points. If the product is too soluble, an "anti-solvent" like diethyl ether or MTBE can be slowly added to the solution until it becomes faintly turbid, then allowed to stand and crystallize.

Diagram of the General Synthetic Pathway

G A N-Boc-4-aminopiperidine C N-Boc-piperidine-4-sulfonamide A->C B Sulfonylating Agent (e.g., R-SO2Cl) B->C Base (TEA/DIPEA) Anhydrous Solvent E Piperidine-4-sulfonamide (Free Base) C->E - CO2 - isobutylene D Acidic Deprotection (e.g., HCl or TFA) D->C G Piperidine-4-sulfonamide Hydrochloride (Final Product) E->G F HCl Salt Formation & Crystallization F->E

Caption: General synthesis route for Piperidine-4-sulfonamide HCl.

Frequently Asked Questions (FAQs)

Q: What is the best method to purify the final Piperidine-4-sulfonamide hydrochloride? A: Recrystallization is the most common and effective method for purifying the final salt.[8] The choice of solvent is crucial; ethanol, isopropanol, or mixtures with water or anti-solvents like ether are typically effective.[8] If the product is heavily contaminated with organic impurities, it may be necessary to free-base the salt, purify the free base by column chromatography on silica gel, and then re-form the hydrochloride salt with a stoichiometric amount of HCl.

Q: Can I monitor the sulfonylation reaction using IR spectroscopy? A: While possible, it's not the most precise method. You would look for the disappearance of the N-H stretching vibrations of the primary amine (typically two bands around 3300-3400 cm⁻¹) and the appearance of the characteristic sulfonamide S=O stretches (two strong bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).[9] However, TLC and LC-MS are far more sensitive for determining reaction completion.

Q: My final product has a broad melting point. What does this indicate? A: A broad melting point range is a classic indicator of an impure sample. The impurities disrupt the crystal lattice, causing the substance to melt over a wider temperature range. Further purification via recrystallization is recommended.

Experimental Protocols

Protocol 1: General Procedure for Sulfonylation
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add N-Boc-4-aminopiperidine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq) and cool the stirred solution to 0 °C in an ice bath.

  • Dissolve the desired sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC until the starting amine is no longer visible.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidine-4-sulfonamide.

Protocol 2: N-Boc Deprotection and HCl Salt Formation
  • Dissolve the crude N-Boc-piperidine-4-sulfonamide from the previous step in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Cool the solution to 0 °C.

  • Slowly add a 4 M solution of HCl in dioxane (3-5 eq) with stirring.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • The hydrochloride salt will often precipitate from the solution. If not, concentrate the solvent under reduced pressure.

  • Triturate the resulting solid or oil with diethyl ether to remove non-polar impurities and induce solidification.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the crude Piperidine-4-sulfonamide hydrochloride.

  • Recrystallize from a suitable solvent (e.g., ethanol) for further purification.

References

  • U.S. Department of Defense, "Piperidine Synthesis," Defense Technical Information Center, 2004. [Link]

  • Koyiri, K., et al., "SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES," Rasayan Journal of Chemistry, 2022. [Link]

  • Drugs.com, "List of Sulfonamides + Uses, Types & Side Effects," 2023. [Link]

  • Devine, P., et al.
  • Ghosh, A., et al., "Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates," ACS Publications, 2024. [Link]

  • Arulraj, R., "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update," Chemical Review and Letters, 2021. [Link]

  • Galdemir, G., et al., "Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity," National Institutes of Health (NIH), 2022. [Link]

  • ResearchGate, "Condition optimizations of sulfonamide formation using piperidine hydrochloride," 2020. [Link]

  • MDPI, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," 2023. [Link]

  • Organic Chemistry Portal, "Sulfonamide synthesis by S-N coupling." [Link]

  • Berredjem, M., et al., "Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide," ResearchGate, 2010. [Link]

  • Berredjem, M., et al., "Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst," SciSpace, 2017. [Link]

  • Liu, X., et al., "Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases," PMC, 2023. [Link]

  • Kumar, V., et al., "Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides," Taylor & Francis Online, 2024. [Link]

  • The Journal of Organic Chemistry, "Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)–H Functionalization for Intermolecular C–S Bond Formation," 2024. [Link]

  • Sultan, A., "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions," Journal of the Association of Arab Universities for Basic and Applied Sciences, 2018. [Link]

  • Reddit, "Advice on N-boc deprotection in the presence of acid sensitive groups," 2024. [Link]

  • Chemical Review and Letters, "Synthesis and crystallization procedure of piperidin-4-one and its derivatives," 2021. [Link]

  • ResearchGate, "Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways," 2024. [Link]

  • Organic Chemistry Portal, "Boc-Protected Amino Groups." [Link]

  • National Institutes of Health (NIH), "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?," 2020. [Link]

  • Master Organic Chemistry, "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra," 2016. [Link]

  • International Journal of Pharmaceutical Sciences and Research, "SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES," 2013. [Link]

  • University of Rochester, Department of Chemistry, "Troubleshooting: How to Improve Yield." [Link]

Sources

Troubleshooting low solubility of Piperidine-4-sulfonamide hydrochloride in organic solvents

[1][2][3]

Status: Active Compound Class: Amphoteric Heterocycle Salt Primary Issue: High lattice energy and conflicting ionization states (Amphoteric nature) leading to poor solubility in standard organic solvents (DCM, EtOAc, Ether).[2]

Diagnostic & Decision Matrix

Before altering your protocol, identify your specific bottleneck using the decision matrix below. This compound presents a unique "Solubility Paradox" due to the overlapping pKa values of its functional groups.

Solubility_TroubleshootingStartIdentify Process StageReactionSynthetic ReactionStart->ReactionExtractionWork-up / ExtractionStart->ExtractionAnalysisAnalysis (NMR/HPLC)Start->AnalysisRxn_TypeCan you use Polar Aprotic?Reaction->Rxn_TypeAq_LayerCompound Stuck in Water?Extraction->Aq_LayerNMR_SolventPrecipitate in CDCl3?Analysis->NMR_SolventUse_DMSOUse DMSO or DMF(Solubility >100 mg/mL)Rxn_Type->Use_DMSOYesRxn_StrictStrictly Non-Polar Required?Rxn_Type->Rxn_StrictNoFree_BaseGenerate Free Base(See Protocol A)Rxn_Strict->Free_BaseYespH_CheckCheck pHTarget pH 10.5 (Isoelectric)Aq_Layer->pH_CheckYesSolvent_ModUse DCM:IPA (3:1)or n-ButanolpH_Check->Solvent_ModSwitch_NMRSwitch to DMSO-d6or D2ONMR_Solvent->Switch_NMRYes

Figure 1: Decision matrix for selecting the appropriate solubility strategy based on experimental context.

The Physicochemical Root Cause

To solve the solubility issue, you must understand the Ionization Conflict . Piperidine-4-sulfonamide HCl is not just a simple salt; it is a precursor to a potential zwitterion.[1][2][3]

  • Piperidine Nitrogen (

    
    ):  Highly basic.[2][3] Protonated (
    
    
    ) at neutral pH.[2][3]
  • Sulfonamide Nitrogen (

    
    ):  Weakly acidic.[2][3] Deprotonated (
    
    
    ) at high pH.

The Trap:

  • At pH < 9: The molecule is Cationic (+).[3][4] (Water soluble, Organic insoluble).[2][3]

  • At pH > 12: The molecule is Anionic (-).[2][3] (Water soluble, Organic insoluble).[2][3]

  • At pH ~10.5 (Isoelectric Point): The molecule is neutral/zwitterionic.[3] This is your only window for organic extraction, but even the neutral form is highly polar due to the sulfonamide moiety.

Troubleshooting Modules

Module 1: Reaction Optimization (Reagents won't dissolve)

Issue: You are trying to react the amine in DCM, THF, or Toluene, and the starting material remains a solid slurry. Solution: The HCl lattice energy is too high for these solvents.[2][3]

Solvent ClassSolubility RatingRecommendation
Chlorinated (DCM/CHCl3) Poor (< 1 mg/mL)Avoid unless free-basing first.[1][2][3]
Ethers (THF/Et2O) NegligibleAvoid .[2][3] Use as anti-solvent to precipitate product.[2][3]
Alcohols (MeOH/EtOH) Good (> 50 mg/mL)Recommended for nucleophilic substitutions.[2][3]
Polar Aprotic (DMSO/DMF) Excellent (> 200 mg/mL)Best Choice for coupling reactions (e.g., Amide coupling).[2][3]

Protocol A: In-Situ Neutralization (The "Organic Base" Trick) If you must use a non-polar solvent (e.g., for moisture-sensitive acid chlorides):

  • Suspend the Piperidine-4-sulfonamide HCl in the solvent (e.g., DCM).[2][3]

  • Add 2.5 - 3.0 equivalents of DIPEA (Diisopropylethylamine) or TEA.[2][3]

    • Why? The first equivalent neutralizes the HCl salt. The excess base keeps the piperidine deprotonated and acts as a proton scavenger for the reaction.

  • Sonicate for 5 minutes. The suspension may not clear completely, but the reactive free base will be available in solution.

Module 2: Work-up & Extraction (The "Stuck in Aqueous" Nightmare)

Issue: After the reaction, you wash with water, and your product stays in the aqueous layer. Standard DCM extraction yields nothing.[2][3] Solution: You are likely outside the isoelectric window, or the compound is too polar for pure DCM.

Protocol B: The "Salting Out" & Mixed Solvent Extraction Do not use simple extraction.[3] Follow this optimized procedure:

  • pH Adjustment:

    • Carefully adjust the aqueous layer pH to 10.0 – 10.5 using 2M NaOH.[3]

    • Critical: Do not overshoot to pH 14, or you will form the water-soluble sulfonamide anion.[1][2]

  • Saturation:

    • Saturate the aqueous layer with solid NaCl (Salting Out).[3] This reduces the solubility of organics in water.[3]

  • The Solvent Blend:

    • Prepare a mixture of Chloroform : Isopropanol (3:1) or DCM : Methanol (9:1) .[2][3]

    • Why? The alcohol component disrupts the hydrogen bonding network of the water, allowing the polar sulfonamide to partition into the organic phase.

  • Execution:

    • Perform 3-4 extractions with this solvent blend.[1][2][3]

    • Dry over

      
       (Magnesium sulfate can sometimes bind polar amines).[2][3]
      
Module 3: Analytical Sample Prep

Issue: Sample precipitates in the NMR tube (CDCl3) or HPLC vial.

FAQ: Why does my NMR look empty in Chloroform-d? The HCl salt is insoluble in CDCl3.[2][3] Even the free base aggregates.[3]

  • Solution 1: Add 2 drops of MeOD (Methanol-d4) or DMSO-d6 to the CDCl3 tube to break aggregates.[1][2][3]

  • Solution 2: Switch entirely to DMSO-d6 or D2O .[1][2][3]

  • HPLC Mobile Phase: Ensure your buffer pH is acidic (pH 2-3) to keep the piperidine fully protonated and soluble, or use a high-aqueous start (5% ACN) to prevent precipitation in the injector.[2]

References & Data Sources

  • PubChem. Piperidine-4-sulfonic acid & Derivatives Properties.[1][2][3][5] National Library of Medicine.[2][3] Available at: [Link][2][3]

  • ChemRxiv. Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. (2021).[2][3][6] Discusses the acidity of the sulfonamide moiety (

    
    ). Available at: [Link]
    
  • ResearchGate. Solubility and Dissolution of Free Base and Salt Forms.[2][3] (2016).[2][3][7] Detailed analysis of pH-dependent solubility profiles for amine salts. Available at: [Link]

Technical Support Center: Overcoming Steric Hindrance in Reactions with Piperidine-4-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Piperidine-4-sulfonamide hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this important building block. We will explore the inherent challenges posed by its structure and provide actionable, field-proven strategies to optimize your reactions for higher yields and purity.

Section 1: Understanding the Challenge: The Source of Steric Hindrance

Piperidine-4-sulfonamide hydrochloride is a valuable scaffold in medicinal chemistry, often used in the synthesis of various therapeutic agents.[1][2] However, its utility is frequently hampered by the steric hindrance around the reactive secondary amine on the piperidine ring.

The core issue arises from two main factors:

  • The Piperidine Ring: The chair conformation of the six-membered ring positions axial hydrogens that can physically block the approach of incoming reagents (electrophiles) to the nitrogen's lone pair of electrons.

  • The Sulfonamide Group: The bulky sulfonamide group at the C4 position further contributes to the steric congestion of the molecule, influencing the accessibility of the nitrogen atom.

This combined steric bulk slows down reaction kinetics, often leading to incomplete conversions, low yields, or the need for harsh reaction conditions that can cause side reactions. This guide provides a systematic approach to overcoming these challenges.

Section 2: General Strategies for Overcoming Hindrance

Successfully running reactions with this substrate hinges on a few key principles aimed at either increasing the reactivity of the system or minimizing steric clashes. The following flowchart outlines a general troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for Low-Yield Reactions start Low Yield or Incomplete Reaction q1 Is the Amine Fully Deprotonated? start->q1 a1_yes Proceed to Temperature & Solvent q1->a1_yes Yes a1_no Optimize Base Selection q1->a1_no No q2 Are Conditions Energetic Enough? a1_yes->q2 a1_no->q2 Re-run with >2.5 eq. of hindered non-nucleophilic base (e.g., DIPEA) a2_yes Assess Reagent Reactivity q2->a2_yes Yes a2_no Increase Temperature / Use Microwave q2->a2_no No q3 Is the Electrophile Reactive Enough? a2_yes->q3 a2_no->q3 Increase temp. in 10-20°C increments or switch to microwave synthesis a3_no Use More Reactive Electrophile (e.g., Iodide vs. Bromide) q3->a3_no No a3_yes Consider Advanced Catalysis or Extended Reaction Time q3->a3_yes Yes

Caption: Troubleshooting workflow for sterically hindered reactions.

Section 3: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction with Piperidine-4-sulfonamide HCl is slow or incomplete. What are the first things to check?

A1: This is the most common issue. The root cause is often twofold: incomplete deprotonation and insufficient activation energy.

Causality: Piperidine-4-sulfonamide hydrochloride is a salt. The piperidine nitrogen is protonated and therefore non-nucleophilic.[3] You must first neutralize the HCl and then deprotonate the resulting ammonium species to generate the free, nucleophilic secondary amine. Standard bases like potassium carbonate (K₂CO₃) may be insufficiently strong or soluble to achieve this efficiently. Furthermore, steric hindrance makes the resulting free amine a relatively poor nucleophile, requiring more forcing conditions than simpler secondary amines.[4][5]

Troubleshooting Steps:

  • Ensure Complete Deprotonation:

    • Action: Switch from inorganic bases (like K₂CO₃) to a hindered, non-nucleophilic organic base. N,N-Diisopropylethylamine (DIPEA, or Hünig's base) is an excellent choice.[6]

    • Stoichiometry: Use at least 2.5 to 3.0 equivalents of DIPEA. The first equivalent neutralizes the hydrochloride, and the excess drives the equilibrium to favor the free amine.

  • Increase Reaction Energy:

    • Action: Raise the temperature. Start at 60-80 °C and, if necessary, increase to 100-120 °C.

    • Solvent Choice: Use a high-boiling point, polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents effectively solvate the intermediate salts and facilitate the reaction.[7]

  • Enhance Electrophile Reactivity:

    • Action: If you are using an alkyl chloride or bromide, consider switching to the corresponding alkyl iodide. Iodide is a better leaving group and will accelerate the rate of this Sₙ2 reaction.

ParameterInitial Condition (Low Yield)Optimized Condition (Improved Yield)Rationale
Base 1.5 eq. K₂CO₃2.5 eq. DIPEAStronger, non-nucleophilic base ensures complete deprotonation without competing side reactions.[6]
Solvent Acetonitrile (ACN)DMF or NMPHigher boiling point allows for increased temperature; better solvation of intermediates.
Temperature Room Temp or 50 °C80 - 120 °CProvides necessary activation energy to overcome the steric barrier.
Electrophile Alkyl BromideAlkyl IodideI⁻ is a superior leaving group compared to Br⁻, accelerating the Sₙ2 reaction.
Q2: I'm seeing low yields in my N-acylation reaction. How can I improve conversion?

A2: N-acylation is generally faster than N-alkylation, but steric hindrance can still be a significant barrier, especially with bulky acylating agents.

Causality: The mechanism of acylation involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). The tetrahedral intermediate that forms is sterically demanding. If the acylating agent is also bulky, the transition state energy is very high, leading to a slow reaction.[8]

Troubleshooting Steps:

  • Use a More Reactive Acylating Agent:

    • Action: If using an acid anhydride, switch to the corresponding acid chloride. Acid chlorides are significantly more electrophilic and react more rapidly.[9]

  • Add a Nucleophilic Catalyst:

    • Action: Add a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP).

    • Mechanism: DMAP is a hyper-nucleophilic catalyst. It reacts with the acid chloride first to form a highly reactive acylpyridinium intermediate. This intermediate is much more reactive towards the hindered piperidine nitrogen, effectively lowering the activation energy of the reaction.[10]

  • Control the Stoichiometry:

    • Action: Ensure you are using a slight excess (1.1 to 1.2 equivalents) of the acylating agent and at least 2.5 equivalents of a non-nucleophilic base (like DIPEA) to scavenge the HCl produced and deprotonate the starting material.

G cluster_0 DMAP-Catalyzed Acylation reagents Acyl Chloride + DMAP intermediate Highly Reactive Acylpyridinium Intermediate reagents->intermediate Fast product N-Acylated Product intermediate->product Fast piperidine Sterically Hindered Piperidine-4-sulfonamide (Free Base) piperidine->product

Caption: Catalytic cycle of DMAP in hindered acylations.

Q3: Can I use microwave synthesis to accelerate these reactions?

A3: Absolutely. Microwave-assisted synthesis is an excellent technique for overcoming the activation barriers in sterically hindered reactions.

Causality: Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture.[11] This allows the reaction to reach high temperatures much faster than conventional oil bath heating, often leading to dramatic reductions in reaction time (from hours to minutes) and improved yields.[12][13] This is particularly effective for sluggish reactions like the N-alkylation or N-acylation of hindered amines.[14]

Best Practices for Microwave Synthesis:

  • Use a Dedicated Microwave Reactor: Do not use a domestic microwave oven. Laboratory microwave reactors are designed for safety, with sealed vessels and accurate temperature and pressure monitoring.

  • Solvent Choice: Use high-boiling, microwave-absorbing solvents like DMF, NMP, or ethylene glycol.

  • Start with Caution: Begin with a lower temperature (e.g., 100-120 °C) for a short time (5-10 minutes) and analyze the results. You can then optimize the temperature and time based on the initial outcome.

  • Safety: Always use sealed vessels designed for microwave synthesis and never fill them more than two-thirds full to allow for potential pressure buildup.

Q4: What are the best practices for setting up and monitoring these reactions?

A4: A well-planned experimental setup and diligent monitoring are crucial for success and reproducibility.

Troubleshooting Steps:

  • Reagent Quality and Inert Atmosphere:

    • Action: Use anhydrous solvents, especially for reactions sensitive to moisture. While piperidine itself is stable, some electrophiles and bases can be quenched by water.[15] Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Order of Addition:

    • Action: For N-alkylation or N-acylation, the recommended order is:

      • Dissolve Piperidine-4-sulfonamide hydrochloride in the chosen solvent.

      • Add the non-nucleophilic base (e.g., DIPEA) and stir for 15-30 minutes to ensure complete deprotonation.

      • Add the electrophile (alkyl halide or acyl chloride) slowly, either dropwise or via a syringe pump. A slow addition can help control any exotherm and minimize side reactions.[7]

  • Reaction Monitoring:

    • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC: Use a solvent system that gives good separation between your starting material and product (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures). The product, being less polar than the starting amine salt, should have a higher Rf value.

    • LC-MS: This is the gold standard. It will confirm the disappearance of the starting material and the appearance of the product with the correct mass-to-charge ratio (m/z), providing unambiguous confirmation of success.

Section 4: Experimental Protocol Example

Robust Microwave-Assisted N-Alkylation of Piperidine-4-sulfonamide Hydrochloride

This protocol provides a robust method for the alkylation of Piperidine-4-sulfonamide HCl with a generic alkyl bromide.

Materials:

  • Piperidine-4-sulfonamide hydrochloride (1.0 eq)

  • Alkyl Bromide (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add Piperidine-4-sulfonamide hydrochloride (e.g., 201 mg, 1.0 mmol).

  • Add a magnetic stir bar.

  • Add anhydrous DMF (4 mL).

  • Add DIPEA (0.44 mL, 2.5 mmol, 2.5 eq) and stir the mixture at room temperature for 15 minutes.

  • Add the alkyl bromide (1.2 mmol, 1.2 eq).

  • Seal the vial with the appropriate cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction conditions: 120 °C, 20 minutes hold time, with magnetic stirring.

  • After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before opening.

  • Work-up and Analysis:

    • Transfer the reaction mixture to a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Analyze the crude product by LC-MS and ¹H NMR to confirm identity and purity. Purify by column chromatography if necessary.

References

  • Dallinger, D., & Kappe, C. O. (2007). Microwave-assisted synthesis in drug discovery. Expert Opinion on Drug Discovery, 2(10), 1333-1347.
  • Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. (n.d.). The Aquila Digital Community. Retrieved February 6, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Gellman, S. H., et al. (2021). Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS, 118(31), e2107077118.
  • Amine - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • Bose, A. K., et al. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry, 75(19), 6747–6750.
  • Reactions of Amines - Chemistry LibreTexts. (2020, May 30). Retrieved February 6, 2026, from [Link]

  • Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Amine Reactivity - MSU chemistry. (n.d.). Retrieved February 6, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved February 6, 2026, from [Link]

  • Cini, E., et al. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures.
  • Piperidine Synthesis. (1992). DTIC. Retrieved February 6, 2026, from [Link]

  • Wang, C., et al. (2021). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Nucleophilicity Trends of Amines - Master Organic Chemistry. (2018, May 7). Retrieved February 6, 2026, from [Link]

  • Piperidine-4-sulfonic acid - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • Kucinska, M., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1787.
  • Aslam, H. N., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Molecular Structure, 1265, 133405.
  • Reactions of Amines - Chemistry LibreTexts. (2025, February 24). Retrieved February 6, 2026, from [Link]

  • Zajdel, P., et al. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. Bioorganic & Medicinal Chemistry, 24(3), 395-407.
  • Katritzky, A. R., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(11), 2911.
  • NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. (2021).
  • Wang, G., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(10), 1289.

Sources

Technical Support Center: Scaling Up Piperidine-4-sulfonamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals who are transitioning the synthesis of Piperidine-4-sulfonamide hydrochloride from bench-scale to library production scale. We will address common challenges, provide in-depth troubleshooting, and explain the rationale behind key process decisions to ensure a robust, safe, and scalable reaction.

Section 1: Overview of the Scalable Synthetic Route

The synthesis of Piperidine-4-sulfonamide hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The most common and scalable approach involves a three-stage process starting from the commercially available N-Boc-4-piperidone. This strategy is predicated on the use of the tert-butyloxycarbonyl (Boc) protecting group, which masks the reactive secondary amine of the piperidine ring, preventing unwanted side reactions during the introduction of the sulfonamide moiety.

The chosen route is as follows:

  • Reductive Amination: Conversion of N-Boc-4-piperidone to N-Boc-4-aminopiperidine.

  • Sulfonylation: Formation of the sulfonamide group on the 4-amino position.

  • Deprotection and Salt Formation: Removal of the Boc protecting group and concurrent formation of the hydrochloride salt.

Synthetic Workflow Diagram

G Figure 1: Scalable Synthesis Workflow A Step 1: Reductive Amination N-Boc-4-piperidone → N-Boc-4-aminopiperidine B Step 2: Sulfonylation N-Boc-4-aminopiperidine → N-Boc-piperidine-4-sulfonamide A->B Intermediate Isolation & QC C Step 3: Deprotection & Salt Formation N-Boc-piperidine-4-sulfonamide → Piperidine-4-sulfonamide HCl B->C Intermediate Isolation & QC

Caption: Figure 1: Scalable Synthesis Workflow.

Section 2: Detailed Experimental Protocol for Scaled-Up Synthesis (100g Batch)

This protocol is optimized for a 100g scale production of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Reductive Amination of N-Boc-4-piperidone

The conversion of the ketone to a primary amine is a critical step. Reductive amination using ammonium acetate and a mild reducing agent like sodium cyanoborohydride is a reliable and scalable method.

Rationale: Sodium cyanoborohydride (NaBH₃CN) is selective for the iminium ion intermediate over the ketone starting material, which minimizes the formation of the corresponding alcohol byproduct. Ammonium acetate serves as a convenient in-situ source of ammonia.

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
N-Boc-4-piperidone199.2580.0 g0.4011.0
Ammonium Acetate77.08309.0 g4.0110.0
Sodium Cyanoborohydride62.8437.8 g0.6021.5
Methanol (MeOH)-800 mL-10 vol
Dichloromethane (DCM)-1 L--
Sodium Hydroxide (1M aq.)-~500 mL--

Procedure:

  • To a 2L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add N-Boc-4-piperidone (80.0 g) and methanol (800 mL). Stir until all solids are dissolved.

  • Add ammonium acetate (309.0 g) to the solution. The temperature may decrease slightly.

  • Cool the mixture to 0-5°C using an ice bath.

  • In a separate beaker, dissolve sodium cyanoborohydride (37.8 g) in a minimal amount of methanol (~100 mL) and add it portion-wise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add 1 L of water and 1 L of DCM to the residue.

    • Adjust the pH of the aqueous layer to >10 with 1M NaOH.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 500 mL).

    • Combine the organic extracts, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-4-aminopiperidine as a waxy solid or oil. The product is often used in the next step without further purification if purity is >95% by LC-MS.

Step 2: Sulfonylation of N-Boc-4-aminopiperidine

This is a highly exothermic and potentially hazardous reaction that requires strict temperature control. The classical method involves reacting an amine with a sulfonylating agent, but for a primary sulfonamide, a two-step process with sulfuryl chloride and ammonia is effective.[1]

Rationale: Sulfuryl chloride (SO₂Cl₂) reacts with the primary amine to form a sulfamoyl chloride intermediate. This intermediate is then quenched with an excess of aqueous ammonia to form the stable primary sulfonamide. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to handle the generated HCl gas.

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
N-Boc-4-aminopiperidine200.28(from Step 1, ~0.401 mol)0.4011.0
Sulfuryl Chloride (SO₂Cl₂)134.9759.5 g (36.1 mL)0.4411.1
Triethylamine (TEA)101.1989.3 g (123 mL)0.8822.2
Dichloromethane (DCM)-1.6 L-20 vol
Ammonium Hydroxide (28% aq.)-800 mL-Excess

Procedure:

  • In a 3L flask, dissolve the crude N-Boc-4-aminopiperidine from Step 1 in DCM (800 mL). Add triethylamine (123 mL).

  • Cool the mixture to -10°C using a dry ice/acetone bath.

  • In a dropping funnel, add sulfuryl chloride (36.1 mL) diluted with DCM (800 mL).

  • Add the SO₂Cl₂ solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 0°C. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, stir the reaction at 0°C for an additional hour.

  • Quench:

    • In a separate, large vessel (e.g., a 5L reactor or beaker) with vigorous stirring, place the ammonium hydroxide solution (800 mL) and cool it in an ice bath.

    • Slowly and carefully pour the reaction mixture into the cold ammonium hydroxide solution. This is a highly exothermic quench. Ensure the temperature of the quench vessel does not exceed 25°C.

    • Stir vigorously for 30 minutes.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 400 mL).

    • Combine the organic layers, wash with water (1 L) and then brine (1 L).

    • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from ethyl acetate/hexanes or by silica gel chromatography to yield N-Boc-piperidine-4-sulfonamide.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

The final step involves the acidic cleavage of the Boc group. Using HCl in an organic solvent like 1,4-dioxane is efficient as it simultaneously removes the protecting group and precipitates the desired hydrochloride salt.[2][3]

Rationale: The Boc group is labile under strong acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form the stable tert-butyl cation, CO₂, and the free amine. The free amine is then protonated by another equivalent of HCl to form the hydrochloride salt, which often has favorable crystallinity and stability.

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
N-Boc-piperidine-4-sulfonamide278.36(from Step 2, ~0.401 mol)0.4011.0
HCl in 1,4-Dioxane (4M)-400 mL1.60~4.0
Diethyl Ether (Et₂O)-1 L--

Procedure:

  • Dissolve the purified N-Boc-piperidine-4-sulfonamide in a minimal amount of methanol or DCM (if necessary, ~100 mL) in a 2L flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the 4M HCl in 1,4-dioxane solution (400 mL) with stirring. Gas evolution (CO₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC/LC-MS confirms the complete disappearance of the starting material.

  • A white precipitate should form during the reaction. Add diethyl ether (1 L) to aid in complete precipitation of the product.

  • Stir the resulting slurry for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with diethyl ether (3 x 200 mL) to remove dioxane and any organic impurities.

  • Dry the solid in a vacuum oven at 40-50°C to a constant weight to yield Piperidine-4-sulfonamide hydrochloride as a white crystalline solid.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is an N-Boc protecting group necessary for this synthesis? The piperidine nitrogen is a nucleophilic secondary amine. Without protection, it would compete with the 4-amino group during the sulfonylation step (Step 2), leading to a complex mixture of N-sulfonylated and di-sulfonylated byproducts. The Boc group is robust enough to withstand the conditions of reductive amination but is easily removed under acidic conditions that are compatible with the final product.[4]

Q2: What are the most critical safety considerations for the sulfonylation step (Step 2)? The sulfonylation step is the most hazardous.

  • Reactivity: Sulfuryl chloride (SO₂Cl₂) is highly reactive and corrosive. It reacts violently with water and nucleophiles. It should be handled with extreme care in a dry environment.

  • Exothermicity: The reaction with the amine is highly exothermic. Strict temperature control (<-10°C to 0°C) is crucial to prevent runaway reactions and the formation of degradation products.

  • Gas Evolution: The reaction generates HCl gas, which is trapped by triethylamine. The subsequent quench with ammonia is also highly exothermic and releases ammonia gas. All operations must be performed in an efficient fume hood.

Q3: Can I use a different reducing agent in Step 1 for a large-scale reaction? While NaBH₃CN is effective, its cyanide content can be a concern for large-scale production and waste disposal. An alternative is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere with ammonia. This method is very clean as the only byproduct is water. However, it requires specialized high-pressure reactor equipment and careful handling of a flammable gas and pyrophoric catalyst.[5]

Q4: How can I confirm the identity and purity of the intermediate and final products? A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and check for the presence of starting materials or byproducts. It is the primary tool for determining reaction completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the exact structure of the intermediates and the final product. The disappearance of the Boc signal (~1.4 ppm in ¹H NMR) is a key indicator of successful deprotection.

  • Elemental Analysis: To confirm the elemental composition and purity of the final hydrochloride salt.

Section 4: Troubleshooting Guide

Troubleshooting Workflow Diagram

G Figure 2: Troubleshooting Decision Tree cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Sulfonylation cluster_step3 Step 3: Deprotection / Isolation Problem1 Low Yield or Incomplete Reaction Check reducing agent activity Verify pH of reaction Increase equivalents of NH4OAc Solution Implement Solution Problem1:f1->Solution Use fresh, dry NaBH3CN Problem1:f2->Solution Reaction should be weakly acidic (pH 6-7) Problem1:f3->Solution Drive equilibrium towards imine Problem2 Multiple Spots on TLC / Byproducts Temperature too high? SO2Cl2 added too quickly? Insufficient TEA? Moisture in reaction? Problem2:f1->Solution Maintain T < 0°C during addition Problem2:f2->Solution Slow down SO2Cl2 addition Problem2:f3->Solution Ensure >2 eq. of TEA are present Problem2:f4->Solution Use anhydrous solvents/reagents Problem3 Incomplete Deprotection Extend reaction time Add more HCl/Dioxane Check HCl reagent quality Problem3:f1->Solution Stir overnight at RT Problem3:f2->Solution Add 1-2 more equivalents Problem3:f3->Solution Use a fresh bottle of 4M HCl Problem4 Product is Oily/Gummy Insufficient ether added? Residual solvent (dioxane/water)? Triturate with fresh ether Problem4:f1->Solution Add more anti-solvent (ether) Problem4:f2->Solution Wash thoroughly with ether Problem4:f3->Solution Scratch flask to induce crystallization Start Problem Encountered Start->Problem1:head Low yield in Step 1 Start->Problem2:head Impurities in Step 2 Start->Problem3:head Incomplete deprotection Start->Problem4:head Poor product isolation

Caption: Figure 2: Troubleshooting Decision Tree.

Specific Troubleshooting Issues

Problem: The reductive amination (Step 1) stalls or gives a low yield.

  • Possible Cause: Inactive reducing agent. Sodium cyanoborohydride can degrade with improper storage.

  • Solution: Use a freshly opened bottle of NaBH₃CN. Ensure all reagents and solvents, particularly the methanol, are anhydrous, as water can inhibit imine formation.

  • Possible Cause: Sub-optimal pH. The reaction proceeds through an iminium ion intermediate, the formation of which is pH-dependent.

  • Solution: While ammonium acetate provides some buffering, the optimal pH is typically between 6 and 7. You can check the pH and adjust with glacial acetic acid if necessary, though this is not usually required with this reagent combination.

Problem: The sulfonylation reaction (Step 2) produces multiple byproducts.

  • Possible Cause: Poor temperature control. If the temperature rises above 0°C during the addition of sulfuryl chloride, side reactions can occur, including the formation of symmetrical sulfamide from the reaction of the intermediate sulfamoyl chloride with unreacted starting amine.

  • Solution: Ensure your cooling bath is robust and that the SO₂Cl₂ is added slowly enough to maintain the target internal temperature. Diluting the SO₂Cl₂ in DCM before addition helps to better control the exotherm.

  • Possible Cause: Insufficient base. Triethylamine is required to neutralize the two equivalents of HCl generated. If less than two equivalents are used, the reaction mixture will become acidic, which can lead to degradation.

  • Solution: Use at least 2.1-2.2 equivalents of a high-purity tertiary amine base like triethylamine or diisopropylethylamine (DIPEA).

Problem: The Boc deprotection (Step 3) is incomplete.

  • Possible Cause: Insufficient acid or reaction time.

  • Solution: Ensure at least 3-4 equivalents of HCl are used. If the reaction is sluggish, allow it to stir at room temperature overnight. You can also add an additional equivalent of the HCl/dioxane solution.

  • Possible Cause: The quality of the HCl/dioxane reagent has degraded.

  • Solution: Use a relatively fresh bottle of the reagent. Old bottles can absorb atmospheric moisture, reducing their efficacy.

Problem: The final product precipitates as an oil or sticky solid instead of a crystalline powder.

  • Possible Cause: Residual solvents. 1,4-Dioxane is notoriously difficult to remove and can cause products to oil out. Water contamination can also hinder crystallization.

  • Solution: After filtration, wash the product very thoroughly with a dry, anti-solvent like diethyl ether or MTBE. You may need to re-slurry the solid in fresh ether and filter again.

  • Possible Cause: Rapid precipitation. Adding the anti-solvent too quickly can cause the product to crash out of solution as an amorphous solid.

  • Solution: Add the diethyl ether slowly with vigorous stirring. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. In some cases, dissolving the oil in a minimal amount of methanol and re-precipitating with ether can yield a crystalline solid.

Section 5: References

  • Piperidine Synthesis - DTIC. (n.d.). Retrieved February 6, 2026, from

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020). ACS Publications. Retrieved February 6, 2026, from

  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents. (n.d.). Google Patents. Retrieved February 6, 2026, from

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024). Pharmaceutical Fronts. Retrieved February 6, 2026, from

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology - ResearchGate. (2025). ResearchGate. Retrieved February 6, 2026, from

  • CN107235974A - The preparation method of piperidine sulfonamide calcium composition with pharmaceutical activity - Google Patents. (n.d.). Google Patents. Retrieved February 6, 2026, from

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (2004). PubMed. Retrieved February 6, 2026, from

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling | Asian Journal of Chemistry. (2025). Asian Journal of Chemistry. Retrieved February 6, 2026, from

  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. (n.d.). ResearchGate. Retrieved February 6, 2026, from

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024). Reddit. Retrieved February 6, 2026, from

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved February 6, 2026, from

Sources

Technical Support Center: Purification of Piperidine-4-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperidine-4-sulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during the synthesis and purification of this compound. Here, we leverage our extensive experience to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt and overcome challenges in your own laboratory setting.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems with the final product of Piperidine-4-sulfonamide hydrochloride synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My final product has a low or broad melting point. What are the likely impurities?

A depressed or broad melting point is a classic indicator of impurities. The nature of these impurities is directly linked to the synthetic route employed. However, several common culprits are frequently observed.

Probable Causes:

  • Residual Starting Materials: Incomplete reactions can leave unreacted starting materials in your crude product. Depending on your synthesis, this could include 4-aminobenzenesulfonamide, N-Boc-4-piperidone, or other precursors.

  • By-products from Side Reactions: The synthesis of sulfonamides can be accompanied by several side reactions. For instance, if a sulfonyl chloride intermediate is used, its reaction with residual water can generate the corresponding sulfonic acid as a by-product.[1] Additionally, the formation of N,N-disubstituted sulfonamides is a possibility.[1]

  • Degradation Products: Piperidine and its derivatives can be susceptible to degradation. For example, piperidine itself can react with atmospheric carbon dioxide to form piperidine carbonate.[2]

  • Inorganic Salts: Salts such as sodium chloride or triethylamine hydrochloride, which are often by-products of the reaction or used in the workup, may not have been completely removed.

Solutions:

  • Characterize the Impurity: Before attempting purification, it is crucial to identify the impurity. A combination of analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical. For sulfonamides, polar protic solvents or their mixtures with water are often effective.[3]

  • Column Chromatography: If recrystallization is ineffective, particularly with impurities of similar polarity to the product, column chromatography is the next logical step.

Question 2: I see an oily substance "crashing out" during my recrystallization attempt. What is happening and how can I fix it?

This phenomenon, known as "oiling out," occurs when the dissolved solid separates from the solution as a liquid instead of forming crystals.[3]

Probable Causes:

  • High Impurity Concentration: A high concentration of impurities can lower the melting point of the mixture to below the temperature of the crystallization solution.[3]

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for your compound.

  • Cooling Too Rapidly: Rapid cooling can favor the formation of a supersaturated oil over an ordered crystal lattice.

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to dilute the solution and allow it to cool more slowly.[3]

  • Change the Solvent System: Experiment with a more polar solvent or a mixture of solvents. For sulfonamides, ethanol-water or isopropanol-water mixtures can be effective.[3]

  • Induce Crystallization: If an oil persists, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product to provide a nucleation site for crystal growth.[3]

Question 3: My NMR spectrum shows unexpected peaks. How can I identify the corresponding impurities?

Unexpected peaks in an NMR spectrum can be daunting, but a systematic approach can help in their identification.

Probable Causes and Identification:

  • Residual Solvents: Check for characteristic peaks of common laboratory solvents used in the reaction or workup (e.g., ethyl acetate, dichloromethane, ethanol).

  • Starting Materials and By-products: Compare the spectrum with the known spectra of your starting materials. By-products such as sulfonic acids or N,N-disubstituted sulfonamides will have distinct signals that can be identified with careful analysis.

  • Ammonium Impurities: If a Hofmann alkylation was part of the synthesis, ammonium impurities may be present.[1] These can sometimes be identified by broad signals in the proton NMR.

Solutions:

  • Spiking Experiment: Add a small amount of a suspected impurity (e.g., a starting material) to your NMR sample. An increase in the intensity of a specific peak will confirm the identity of that impurity.

  • 2D NMR Spectroscopy: Techniques like COSY and HSQC can help in elucidating the structure of unknown impurities by showing correlations between protons and carbons.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can separate the impurities and provide their mass-to-charge ratio, which is invaluable for identification.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the purification and analysis of Piperidine-4-sulfonamide hydrochloride.

Protocol 1: Recrystallization of Piperidine-4-sulfonamide Hydrochloride

This protocol provides a general guideline for the recrystallization of the title compound. The optimal solvent and conditions should be determined empirically on a small scale first.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product (10-20 mg) in a minimal amount of a hot solvent. Good candidate solvents include ethanol, isopropanol, or a mixture of ethanol and water. A suitable solvent will dissolve the compound when hot but cause it to precipitate upon cooling.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions to ensure a saturated solution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice bath for 30-60 minutes.[3][4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation: Solvent Selection for Recrystallization

Solvent SystemPolarityRationale
EthanolPolar ProticOften a good starting point for sulfonamides and their salts.
IsopropanolPolar ProticSimilar to ethanol, can offer different solubility characteristics.
Ethanol/WaterPolar ProticThe addition of water can decrease the solubility of the compound at lower temperatures, potentially improving yield.
Protocol 2: HPLC Method for Purity Analysis

This Reverse-Phase HPLC (RP-HPLC) method is a starting point for assessing the purity of Piperidine-4-sulfonamide hydrochloride. Method optimization may be required.

Step-by-Step Methodology:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over the course of the run. A typical gradient might be 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection: UV at 254 nm or a more specific wavelength if the UV spectrum of the compound is known.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent.

Frequently Asked Questions (FAQs)

Q1: How should I store Piperidine-4-sulfonamide hydrochloride to prevent degradation?

The compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Given that piperidine can react with atmospheric CO2, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[2]

Q2: My product is discolored (yellowish). What is the cause and can it be removed?

A yellowish tint can be an indication of oxidation products.[4] Recrystallization is often effective at removing these colored impurities. If the discoloration persists, treatment with a small amount of activated carbon during the recrystallization process may be beneficial, but this can also lead to a loss of product.

Q3: Can I use a different analytical technique besides HPLC for purity assessment?

Yes, other techniques can be used. Thin Layer Chromatography (TLC) is a quick and inexpensive way to get a qualitative assessment of purity and to screen for appropriate solvent systems for column chromatography. For a more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide information on the mass of the impurities, aiding in their identification.

Visualizations

Impurity Identification and Removal Workflow

start Crude Product analytical Analytical Characterization (TLC, HPLC, NMR) start->analytical impurity_known Impurity Identified? analytical->impurity_known recrystallization Recrystallization impurity_known->recrystallization Yes further_analysis Further Analysis (e.g., LC-MS, 2D NMR) impurity_known->further_analysis No check_purity1 Check Purity recrystallization->check_purity1 column_chrom Column Chromatography check_purity1->column_chrom Not Pure pure_product Pure Product check_purity1->pure_product Pure check_purity2 Check Purity column_chrom->check_purity2 check_purity2->recrystallization Not Pure check_purity2->pure_product Pure further_analysis->recrystallization

Caption: A decision-making workflow for impurity identification and removal.

References

  • N. A. G. N. A. S. Supuran, C. T. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. National Institutes of Health. [Link]

  • Y. Zhang, et al. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. MDPI. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Google Patents. Synthesis of 4-sulfonamidophenyl hydrazines.
  • F. T. Edelmann. Have you experienced that your piperidine crystallizes when not in use? ResearchGate. [Link]

  • S. S. Sonawane and S. R. Chaudhari. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Google Patents. The preparation method of piperidine sulfonamide calcium composition with pharmaceutical activity.
  • S. Das, et al. Flutamide degradation driven by sulfonic acids: unforeseen salts and salt polymorphs of a degraded flutamide impurity. CrystEngComm. [Link]

  • A. Tacic, et al. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Photochemistry and Photobiology B: Biology. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • ResearchGate. Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. ResearchGate. [Link]

  • M. A. A. Al-Omar. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]

  • M. J. Kornet and T. T. Tita. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. [Link]

Sources

Optimization of protecting group strategy for piperidine nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Piperidine Nitrogen Protection Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I have structured this guide to address the specific electronic and steric challenges inherent to the piperidine ring—a ubiquitous pharmacophore in medicinal chemistry. Unlike primary amines, the secondary amine of piperidine presents unique conformational constraints (chair vs. boat) and nucleophilicity profiles that dictate specific protection strategies.

Module 1: Strategic Selection (The "Why" and "When")

Before initiating synthesis, you must select a Protecting Group (PG) that survives your reaction conditions while remaining orthogonal to other functionalities.

Q: How do I choose the correct PG based on my reaction conditions?

A: Use the Stability-Lability Matrix below. The piperidine nitrogen is a strong nucleophile (


 for the conjugate acid). Protecting it converts it into a non-nucleophilic carbamate (or amide), altering the ring's electronics.
Decision Logic Diagram

PG_Selection_Strategy Start Start: Define Reaction Conditions Acidic Will product face Strong Acid (e.g., TFA, HCl)? Start->Acidic Basic Will product face Strong Base (e.g., LiOH, NaH)? Acidic->Basic Yes (Must be acid stable) Boc Select Boc (tert-Butyloxycarbonyl) Stable to: Base/H2 Cleaved by: TFA/HCl Acidic->Boc No (Acid cleavage desired) Hydro Is Hydrogenation (H2/Pd) required later? Basic->Hydro Yes (Must be base stable) Fmoc Select Fmoc (Fluorenylmethyloxycarbonyl) Stable to: Acid Cleaved by: Piperidine/DBU Basic->Fmoc No (Base cleavage desired) Cbz Select Cbz (Benzyloxycarbonyl) Stable to: Acid/Base Cleaved by: H2/Pd or HBr Hydro->Cbz No (H2 cleavage desired) Alloc Select Alloc (Allyloxycarbonyl) Orthogonal to Acid/Base Cleaved by: Pd(0) Hydro->Alloc Yes (Need orthogonality)

Figure 1: Decision tree for selecting piperidine nitrogen protecting groups based on downstream reaction compatibility.

Module 2: Installation Troubleshooting (Putting it On)

Q: My Boc protection of 4-substituted piperidine is proceeding slowly or showing low solubility. How do I fix this?

A: Piperidine derivatives (especially amino acids like piperidine-4-carboxylic acid) often exist as zwitterions, leading to poor solubility in organic solvents (DCM, THF).

Troubleshooting Protocol:

  • The "Aggregation" Issue: If the reaction mixture is a slurry, the amine is likely protonated or aggregated.

    • Fix: Add a base to disrupt the zwitterion. Use 1M NaOH/Dioxane (1:1) or Triethylamine (Et3N) in MeOH.

  • Catalysis: Steric hindrance at the 2- or 6-position of the piperidine ring can significantly retard the attack on Boc anhydride (

    
    ).
    
    • Fix: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) . DMAP acts as a nucleophilic catalyst, attacking

      
       to form a reactive N-acylpyridinium intermediate that transfers the Boc group more rapidly than the anhydride itself.
      

Standardized Protocol for Difficult Substrates:

StepActionTechnical Note
1 Dissolve substrate (1.0 equiv) in 1,4-Dioxane/Water (1:1) .Water ensures solubility of zwitterions.
2 Add NaOH (1.1 equiv) or Na2CO3 (1.5 equiv).Adjust pH to ~10-11.
3 Add

(1.2 equiv) dissolved in minimal dioxane.
Add dropwise to control CO2 evolution.
4 Monitor: If incomplete after 4h, add DMAP (0.05 equiv).DMAP accelerates the reaction significantly.
5 Workup: Acidify carefully to pH 3 with dilute KHSO4.CRITICAL: Do not use strong HCl if the product is acid-sensitive.

Module 3: Deprotection Troubleshooting (Taking it Off)

Q: I am removing Fmoc from a piperidine nitrogen, but I see polymerization or low yields. What is happening?

A: This is the Dibenzofulvene (DBF) Trap .[1] When Fmoc is cleaved by a base, it releases DBF.[2] DBF is a highly reactive Michael acceptor. Unlike primary amines, the secondary amine of the liberated piperidine is sterically accessible enough to attack DBF, forming a stable adduct or initiating polymerization, effectively consuming your product.

The Solution: Efficient Scavenging You must use a base that also acts as a scavenger, or add a dedicated thiol scavenger.

Optimized Fmoc Removal Protocol:

  • Reagent: 20% Piperidine in DMF (Standard).

    • Why: The excess piperidine in the reagent acts as the scavenger, preferentially reacting with DBF to form the piperidine-DBF adduct.

  • Alternative (If Piperidine is too harsh): 2% DBU + 2% Piperidine in DMF.

  • Purification (The Critical Step): The Piperidine-DBF adduct is lipophilic.

    • Technique: After the reaction, perform a hexane/heptane wash of the crude residue (if your product is polar/salt) or use column chromatography where the non-polar adduct elutes first.

Fmoc_Deprotection_Mechanism Fmoc_Pip N-Fmoc-Piperidine Intermediate Carbamate Anion Fmoc_Pip->Intermediate Deprotonation Base Base (Piperidine) Free_Pip Free Piperidine (Product) Intermediate->Free_Pip -CO2 DBF Dibenzofulvene (Reactive Byproduct) Intermediate->DBF Elimination Adduct Piperidine-DBF Adduct (Waste) DBF->Adduct + Excess Piperidine (Scavenging)

Figure 2: Mechanism of Fmoc deprotection showing the critical scavenging pathway required to prevent side reactions.

Q: Cbz removal via hydrogenation (Pd/C) is failing. The reaction stalls.

A: This is likely due to Catalyst Poisoning . If your piperidine scaffold contains sulfur (thioethers, thiophenes) or basic nitrogens that coordinate strongly to Pd, the catalyst surface is deactivated.

Alternative Protocols:

  • Method A: Transfer Hydrogenation [3]

    • Reagents: 10% Pd/C, Ammonium Formate (5-10 equiv) or 1,4-Cyclohexadiene (10 equiv) in MeOH.

    • Mechanism:[2][3][4][5] These reagents provide a high local concentration of hydrogen, often overcoming poisoning.

  • Method B: Acidolysis (Non-Reductive)

    • Reagents: 33% HBr in Acetic Acid .

    • Warning: This is harsh. Ensure your substrate tolerates strong acid.

  • Method C: Lewis Acid (Mild)

    • Reagents:TMSI (Trimethylsilyl iodide) generated in situ (TMSCl + NaI) in Acetonitrile.

    • Mechanism:[2][3][5] Cleaves the C-O bond of the carbamate under neutral/mildly acidic conditions.

Module 4: Orthogonality & Data Reference

Q: Can I selectively deprotect a Boc group in the presence of a Cbz group on the same piperidine scaffold?

A: Yes. This is a classic orthogonal strategy.

  • Boc Removal: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C.

    • Result: Boc is cleaved; Cbz remains intact (Cbz is stable to TFA at 0°C for short durations, though prolonged exposure to strong acid can degrade it).

  • Cbz Removal: Hydrogenolysis (

    
    , Pd/C).[5][6]
    
    • Result: Cbz is cleaved; Boc is completely stable to hydrogenation.

Comparative Data Table: Protecting Group Properties

PGInstallation ReagentCleavage ConditionOrthogonal ToMain Liability
Boc

, NaOH
Acid (TFA, HCl)Cbz, Fmoc, AllocThermally unstable >150°C; Acid sensitive.
Cbz (Z) Cbz-Cl, NaHCO3

/Pd or HBr/AcOH
Boc, Fmoc, AllocHydrogenolysis fails with S-compounds.
Fmoc Fmoc-OSu, NaHCO3Base (Piperidine, DBU)Boc, Cbz, AllocLow solubility of Fmoc-derivatives; DBF byproduct.
Alloc Alloc-Cl, PyridinePd(

)

, Silane
Boc, Cbz, FmocCatalyst cost; O2 sensitivity during cleavage.

References

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[7]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701–2724.

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology, 289, 442–463.

  • Scattolin, T., et al. (2022).[6][8] A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol.[8] Organic Letters, 24(19), 3736–3740.

Sources

Technical Support Center: Troubleshooting Poor Reproducibility in Assays with Piperidine-4-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Piperidine-4-sulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common reproducibility challenges encountered during in-vitro assays. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Compound - The Root of Variability

Poor reproducibility often stems from a misunderstanding of the compound's fundamental physicochemical properties. Piperidine-4-sulfonamide hydrochloride is a molecule with two key functional groups that dictate its behavior in aqueous solutions: a basic piperidine ring and an acidic sulfonamide group.

Frequently Asked Questions (FAQs) - Compound Properties

Q1: What are the key structural features of Piperidine-4-sulfonamide hydrochloride that I should be aware of?

A1: The molecule has two ionizable centers: the piperidine nitrogen, which is basic, and the sulfonamide nitrogen, which is weakly acidic. The hydrochloride salt form is used to enhance its aqueous solubility. Understanding the pKa of these groups is critical for predicting its charge state and solubility at a given pH. The approximate pKa of the protonated piperidine ring is around 11.1[1][2][3], while the pKa of the sulfonamide proton is approximately 10.1[4].

Q2: How should I store Piperidine-4-sulfonamide hydrochloride?

A2: The compound should be stored in a tightly sealed container in a dry, cool place, protected from moisture and light. Many suppliers recommend storage at 2-8°C. As a hydrochloride salt, it can be hygroscopic, meaning it can absorb moisture from the air, which can affect its mass and stability over time.

Troubleshooting Guide: Compound-Specific Issues

This section addresses problems arising from the compound itself, before it even enters your assay.

Issue 1: Inconsistent results from freshly prepared solutions - The Problem of Solubility

Symptom: You observe high variability between replicate wells, or a sudden drop-off in activity at higher concentrations that doesn't fit a typical dose-response curve. You may also see visible precipitation in your stock or working solutions.

Causality: Piperidine-4-sulfonamide hydrochloride's solubility is highly dependent on the pH of the solvent.[5] At different pH values, the molecule's net charge changes, which in turn affects its ability to interact with water molecules.

  • At low pH (e.g., < 8): The piperidine nitrogen is protonated (positively charged), and the sulfonamide is neutral. The net positive charge generally promotes aqueous solubility.

  • At physiological pH (~7.4): The molecule will still be predominantly in its protonated, soluble form.

  • At high pH (e.g., > 11): The piperidine becomes deprotonated (neutral), and the sulfonamide is deprotonated (negatively charged). While charged, the overall change in molecular properties can lead to decreased solubility or aggregation in certain buffer systems.

dot graph "pH_Dependent_Ionization" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: pH-dependent ionization of Piperidine-4-sulfonamide hydrochloride.

Solutions & Self-Validation:

  • Stock Solution Preparation: Always prepare your high-concentration stock solution in a solvent in which the compound is highly soluble before diluting into your aqueous assay buffer.

  • Solvent Selection: Use a polar organic solvent for your initial stock. Dimethyl sulfoxide (DMSO) is a common choice.

  • Visual Inspection: After preparing any solution, visually inspect it for any signs of precipitation. If you see any, do not proceed with the experiment.

  • pH of Final Assay Buffer: Be mindful of the final pH of your assay buffer. If it is significantly basic, you may encounter solubility issues.

SolventRecommended UseRationale & Cautions
Water Working dilutionsThe hydrochloride salt is soluble in water, but high concentrations may require pH adjustment.
DMSO High-concentration stockExcellent solubilizing agent for many organic molecules. Keep the final concentration in your assay low (<0.5%) to avoid solvent effects on your biological system.
Ethanol Alternative stock solventGood solubility, but can be more volatile than DMSO. Ensure final concentration is not detrimental to your assay.
Issue 2: Loss of compound activity over time - The Problem of Stability

Symptom: An experiment that worked last week with a freshly prepared stock solution is now showing weaker or no activity with the same, but older, stock.

Causality: While sulfonamides are generally stable, the piperidine ring can be susceptible to degradation, especially under harsh conditions like extreme pH or exposure to strong oxidizing agents.[6] Storing the compound in an aqueous buffer for extended periods, especially at non-neutral pH, can lead to hydrolysis or other degradation.

Solutions & Self-Validation:

  • Fresh is Best: Prepare fresh working solutions from a concentrated stock for each experiment.

  • Stock Solution Storage: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Forced Degradation Study (for advanced troubleshooting): If you suspect stability is a major issue, a forced degradation study can help identify problematic conditions. This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, heat, oxidation) and analyzing the resulting solution by HPLC to identify degradation products.[7]

Protocol 1: Preparation and Validation of a 10 mM Stock Solution
  • Calculation: Determine the mass of Piperidine-4-sulfonamide hydrochloride needed for your desired volume of 10 mM stock solution (Molecular Weight: ~200.69 g/mol ).

  • Weighing: Accurately weigh the compound in a fume hood using appropriate personal protective equipment.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used if necessary.

  • Visual Inspection: Hold the vial against a light source to ensure there is no visible particulate matter.

  • Aliquoting and Storage: Dispense into small, single-use aliquots in properly labeled cryovials. Store at -20°C or -80°C.

Section 2: Troubleshooting in Specific Assay Formats

Given that a related compound, Piperidine-4-sulfonic acid, is a known GABAA receptor partial agonist, and the sulfonamide moiety is a common pharmacophore for enzyme inhibitors (like carbonic anhydrase inhibitors), we will focus on these two assay types.

Troubleshooting Guide: GABAA Receptor Binding Assays

Symptom: High non-specific binding, low signal-to-noise ratio, or inconsistent IC50/Ki values.

Causality: Receptor binding assays are sensitive to many factors, including the quality of the receptor preparation, the choice of radioligand, and the assay conditions.

dot graph "Receptor_Binding_Troubleshooting" { graph [splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Troubleshooting workflow for receptor binding assays.

Solutions & Self-Validation:

  • High Non-Specific Binding:

    • Reduce Receptor Concentration: Titrate your membrane preparation to find a concentration that gives a good signal without excessive background.

    • Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd value for competition assays.[8]

    • Washing Steps: Ensure your washing steps are efficient at removing unbound radioligand. Use ice-cold wash buffer and perform an adequate number of washes.

  • Low Signal-to-Noise:

    • Check Receptor Activity: Ensure your receptor preparation is active. If possible, run a positive control with a known ligand.

    • Equilibrium Not Reached: Determine the optimal incubation time to ensure the binding reaction has reached equilibrium. This can be done by measuring specific binding at various time points.

  • Inconsistent IC50/Ki Values:

    • Compound Solubility: This is a major cause. At higher concentrations, the compound may be precipitating out of solution, leading to an artificially flattened dose-response curve. Re-evaluate your stock solution and dilutions.

    • Pipetting Accuracy: Small errors in pipetting can lead to large variations in results, especially when performing serial dilutions. Use calibrated pipettes and proper technique.

Protocol 2: Generic Radioligand Competition Binding Assay

This is a template protocol and should be optimized for your specific receptor and radioligand.

  • Reagents:

    • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Radioligand: e.g., [3H]-Muscimol, diluted in binding buffer to a final concentration at its Kd.

    • Non-specific Binding Control: A high concentration of a known ligand, e.g., 10 µM GABA.

    • Test Compound: Piperidine-4-sulfonamide hydrochloride, serially diluted.

    • Receptor Preparation: Membrane homogenate containing GABAA receptors.[9]

  • Assay Procedure (96-well plate format):

    • Add binding buffer to all wells.

    • Add test compound dilutions or control solutions (non-specific binding control, vehicle control).

    • Add radioligand to all wells.

    • Initiate the reaction by adding the receptor preparation to all wells.

  • Incubation: Incubate at the optimized temperature (e.g., 4°C) for the optimized time (e.g., 45-60 minutes) to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer.

  • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding and plot the dose-response curve to determine the IC50 value.

Troubleshooting Guide: Enzyme Inhibition Assays (e.g., Carbonic Anhydrase)

Symptom: Inconsistent inhibition, time-dependent effects, or a shallow dose-response curve.

Causality: Enzyme assays are dynamic systems, and their reproducibility depends on stable enzyme activity, proper substrate concentration, and the inhibitor's mechanism of action.[10]

Solutions & Self-Validation:

  • Variable Enzyme Activity:

    • Enzyme Stability: Ensure the enzyme is stored correctly and not subjected to multiple freeze-thaw cycles. Always keep the enzyme on ice.

    • Assay Conditions: Factors like pH and temperature can significantly impact enzyme activity.[11] Ensure these are consistent across all experiments.

  • Time-Dependent Inhibition:

    • Compound Stability: The compound may be unstable in the assay buffer. Test this by pre-incubating the compound in the buffer for varying amounts of time before adding the enzyme.

    • Slow-Binding Inhibitor: Some inhibitors take time to bind to the enzyme. Perform a time-course experiment to see if inhibition increases with pre-incubation time.

  • Shallow Dose-Response Curve:

    • Solubility Limit: As with binding assays, the compound may be precipitating at higher concentrations.

    • Non-specific Inhibition: The compound may be causing non-specific effects, such as protein aggregation, at high concentrations. Visually inspect the wells and consider running a control experiment with a different, unrelated enzyme.

Protocol 3: Generic Carbonic Anhydrase (CA) Colorimetric Inhibition Assay

This protocol is based on the esterase activity of carbonic anhydrase.[12]

  • Reagents:

    • Assay Buffer: e.g., 40 mL, as provided in commercial kits.

    • CA Enzyme: Purified carbonic anhydrase.

    • Substrate: e.g., p-Nitrophenyl Acetate (pNPA).

    • Inhibitor Control: A known CA inhibitor, e.g., Acetazolamide.

    • Test Compound: Piperidine-4-sulfonamide hydrochloride, serially diluted.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add test compound dilutions or control solutions (inhibitor control, vehicle control).

    • Add the CA enzyme to all wells except the substrate blank.

    • Pre-incubate for a set time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind.

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Detection: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) in kinetic mode for a set period (e.g., 10-30 minutes).

  • Data Analysis: Calculate the rate of reaction (V) for each well. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

By systematically addressing these potential sources of variability, from the fundamental properties of Piperidine-4-sulfonamide hydrochloride to the specifics of your chosen assay, you can significantly enhance the reproducibility and reliability of your experimental data.

References
  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology.
  • Wikipedia. (2023, November 28). Piperidine. Retrieved February 6, 2026, from [Link]

  • Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society.
  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility prediction of sulfonamides at various temperatures using a single determination. Retrieved February 6, 2026, from [Link]

  • Weyler, W., et al. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Enzyme Inhibition.
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABAA Receptors. Current Protocols in Pharmacology.
  • Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. Retrieved February 6, 2026, from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. Retrieved February 6, 2026, from [Link]

  • Wang, Y. H., & Gibson, C. R. (2014). Variability in human in vitro enzyme kinetics. Methods in Molecular Biology.
  • PubChem. (n.d.). Benzenesulfonamide. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
  • The Merck Index. (n.d.). Piperidine.
  • Wang, Y. H., & Gibson, C. R. (2014). Variability in Human in Vitro Enzyme Kinetics. Methods in Molecular Biology.
  • Sino Biological. (n.d.). How to solve the high background staining? Retrieved February 6, 2026, from [Link]

  • Breinlinger, E. C., et al. (2006).
  • Corcoll, N., et al. (2019). Degradation of sulfonamides as a microbial resistance mechanism.
  • Fassihi, A., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. International Journal of Pharmacology and Pharmaceutical Technology.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved February 6, 2026, from [Link]

  • Journal of Biomolecular Screening. (2010). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Biomolecular Screening.
  • Gonzalez, A. M., & Sibley, D. R. (1995). [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors. European Journal of Pharmacology.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series... Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Retrieved February 6, 2026, from [Link]

  • O'Boyle, N. M., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 6, 2026, from [Link]

  • Selvita. (2023, April 7). MedChem Essentials: Solubility part 2 [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, September 4). 5.4: Enzyme Inhibition. Retrieved February 6, 2026, from [Link]

  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests? Retrieved February 6, 2026, from [Link]

  • Evangelisti, L., et al. (2021).
  • Scientific Reports. (2020). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports.
  • Bilyana, T., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: Chiral Resolution of Piperidine Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Senior Application Scientist Level Topic: Enantioseparation of Chiral Piperidine Sulfonamides Audience: Medicinal Chemists, Process Chemists, Purification Engineers

Welcome to the Technical Support Center

You have reached the specialized support module for Piperidine Sulfonamide resolution. This class of molecules presents a unique "push-pull" challenge in chromatography:

  • The Piperidine Motif: A secondary amine (basic, pKa ~11) prone to severe peak tailing due to silanol interactions.

  • The Sulfonamide Motif: A polar, potentially acidic moiety (pKa ~10) that complicates solubility and retention behavior.

This guide moves beyond generic protocols to address the specific physicochemical conflicts inherent to this scaffold.

Module 1: Chromatographic Method Development (HPLC & SFC)

Quick Start Guide: The Screening Strategy

Do not rely on "luck" or random screening. Use this logic flow to select your stationary phase and mode.

Step 1: Select Your Mode (SFC vs. HPLC)
  • Choose Supercritical Fluid Chromatography (SFC) if: You require high throughput, have low solubility in alkanes, or need "greener" solvent removal. SFC is generally superior for sulfonamides due to better solubility in CO2/Methanol mixtures.

  • Choose Normal Phase HPLC (NP-HPLC) if: You lack SFC infrastructure or require specific chlorinated solvents for solubility (only possible with immobilized columns).

Step 2: Column Selection Protocol

For piperidine sulfonamides, Polysaccharide-based columns are the industry standard.

Column TypePhase DescriptionWhy for Piperidine Sulfonamides?
Immobilized (IG, IA, IB, IC) Polymer immobilized on silicaPrimary Choice. Allows use of "forbidden" solvents (DCM, THF, EtOAc) which are crucial for dissolving stubborn sulfonamides.
Coated (AD-H, OD-H) Polymer coated on silicaSecondary Choice. Excellent selectivity but limited solvent compatibility (Hexane/Alcohol only). Risk of stripping phase if sulfonamide requires DCM.
Visual Workflow: Method Development Decision Tree

MethodDev Start Start: Racemic Sample Solubility Solubility Check: Soluble in Hexane/Alcohol? Start->Solubility ModeSFC Select SFC Mode (CO2 + MeOH + Base) Solubility->ModeSFC Yes (or Polar) ModeHPLC Select HPLC Mode (Immobilized Phase) Solubility->ModeHPLC No (Requires DCM/THF) Screening Screen Columns: IG -> IA -> AD -> OD ModeSFC->Screening ModeHPLC->Screening Optimization Optimize: Modifier % & Additive Screening->Optimization

Figure 1: Decision matrix for initiating method development based on sample solubility and polarity.

Module 2: Troubleshooting & FAQs

Issue #1: Severe Peak Tailing (The "Shark Fin" Peak)

User Report: "My enantiomers are separating, but the peaks are tailing badly (As > 1.5). Integration is impossible."

Root Cause: The piperidine nitrogen is positively charged or interacting strongly with residual silanols on the silica surface of the column. This is the #1 failure mode for this scaffold.

The Fix:

  • Add a Basic Modifier: You must suppress the ionization of the piperidine.

    • For HPLC: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the organic modifier.

    • For SFC: Add 0.5% - 1.0% Basic Additive (DEA or Isopropylamine) to the Methanol co-solvent.

    • Note: Do not use TFA (acid) alone; it will protonate the amine and worsen tailing on polysaccharide columns.

  • Switch to "Hybrid" Columns: If silica interactions persist, consider switching to an immobilized phase (like Chiralpak IA) which often shields silanols better than coated phases.

Issue #2: Sample Precipitation on Column

User Report: "Pressure spiked after 5 injections. The sulfonamide isn't eluting."

Root Cause: "Solvent Mismatch." Sulfonamides often have poor solubility in Hexane or pure CO2. When the sample (dissolved in DMSO or DCM) hits the mobile phase, it crashes out.

The Fix:

  • Immobilized Phases (IA/IG): Use a "strong" mobile phase. Instead of Hexane/EtOH, use Heptane/DCM/EtOH (e.g., 50:30:20). The DCM keeps the sulfonamide in solution.

  • SFC Injection: Switch the make-up solvent to Methanol/DCM (1:1) to ensure the plug stays soluble as it enters the CO2 stream.

Visual Workflow: Troubleshooting Logic

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Broad Broad/Split Peaks Problem->Broad Pressure High Backpressure Problem->Pressure ActionTail Add 0.1% DEA/TEA to Mobile Phase Tailing->ActionTail ActionBroad Check Solvent Strength (Sample Solvent > Mobile Phase?) Broad->ActionBroad ActionPress Solubility Crash Add DCM/THF (Immobilized Only) Pressure->ActionPress

Figure 2: Diagnostic logic for common chromatographic failures with piperidine sulfonamides.

Module 3: Alternative Resolution (Crystallization)

If chromatography is too expensive for your scale (e.g., >100g), use Diastereomeric Salt Formation .

Theory: The basic piperidine nitrogen allows you to form salts with chiral acids. The sulfonamide proton is usually too weak (pKa ~10) to interfere with salt formation at the amine (pKa ~11).

Recommended Resolving Agents

Screen these chiral acids in Ethanol , Methanol , or Acetone/Water (9:1) :

  • Di-benzoyl-L-tartaric acid (L-DBTA): The "Gold Standard" for piperidines. Creates rigid crystalline lattices.

  • Di-p-toluoyl-L-tartaric acid (L-DTTA): Similar to DBTA but more hydrophobic; good if the sulfonamide tail is greasy.

  • (S)-Mandelic Acid: Often works for smaller, less sterically hindered piperidines.

Protocol: The "Half-Equivalent" Method
  • Dissolve 1.0 eq of Racemic Piperidine Sulfonamide in hot Ethanol.

  • Add 0.55 eq of the Chiral Acid (e.g., L-DBTA). Why 0.55? You want to precipitate only the matching enantiomer, leaving the other free base in solution.

  • Cool slowly to Room Temp, then 4°C.

  • Filter crystals.

  • Free Base Recovery: Suspend crystals in EtOAc, add 1M NaOH (aq), and separate layers. The piperidine returns to the organic layer.

References

  • Daicel Chiral Technologies. Instruction Manual for Immobilized Polysaccharide Columns (CHIRALPAK IA, IB, IC, IG). Retrieved from [Link]

  • Restek Corporation. LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Toribio, L., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II.[1][2] Journal of Chromatography A. Retrieved from [Link]

  • Agilent Technologies. Supercritical Fluid Chromatography (SFC) Method Development Guide. Retrieved from [Link]

Sources

Enhancing cell membrane permeability of sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Cell Membrane Permeability of Sulfonamide Derivatives Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Technical Support Center. You are likely here because your sulfonamide hit compound shows excellent potency in enzymatic assays but fails in cellular environments. This is the "Sulfonamide Paradox": the very polarity that drives hydrogen bonding in the active site often prevents the molecule from crossing the lipid bilayer.

This guide is not a textbook; it is a diagnostic and remediation workflow designed to troubleshoot and fix permeability issues specifically for sulfonamide scaffolds (


).
Module 1: Diagnostic Framework (The "Why")

Q1: My sulfonamide has a LogP of 2.5, which should be ideal, but PAMPA permeability is near zero. What is happening?

A: You are likely looking at the neutral LogP, but the molecule is ionized at assay pH. Unsubstituted primary sulfonamides (


) have a pKa 

10. However, N-substituted sulfonamides (especially with electron-withdrawing heteroaromatics, common in drug discovery) can have pKa values dropping to 5.0–7.0.
  • The Mechanism: At pH 7.4, a sulfonamide with pKa 6.0 is >95% ionized (anionic). The lipid bilayer repels this negative charge.

  • The Fix: You must evaluate LogD

    
      (distribution coefficient), not just LogP.
    

Q2: How do I confirm if ionization is the culprit without synthesizing a new molecule?

A: Run a pH-Mapping PAMPA . Instead of testing only at pH 7.4, run the assay at pH 5.0, 6.2, and 7.4.

  • Interpretation: If permeability spikes at pH 5.0 but flatlines at 7.4, your issue is ionization. If permeability is low across all pHs, your core scaffold is too polar (high Topological Polar Surface Area, TPSA).

Visual 1: The Permeability Debugging Loop This logic flow guides you from a failed assay to the correct chemical strategy.

Permeability_Debug start Low Cellular Activity (High Potency in vitro) check_pampa Run PAMPA (pH 7.4) start->check_pampa result_low Pe < 1.0 x 10^-6 cm/s check_pampa->result_low Fail check_efflux Run Caco-2 (+/- Inhibitors) check_pampa->check_efflux Pass (Pe > 5.0) check_pka Check pKa & LogD result_low->check_pka decision_ion Is pKa < 7.4? check_pka->decision_ion sol_prodrug Strategy A: Prodrug (Mask Charge) decision_ion->sol_prodrug Yes (Ionized) sol_bioiso Strategy B: Bioisostere (Shift pKa) decision_ion->sol_bioiso No (Too Polar) efflux_pos Efflux Ratio > 2.0 check_efflux->efflux_pos Poor Cell Potency sol_design Strategy C: Remove P-gp Recognition efflux_pos->sol_design

Caption: Diagnostic workflow distinguishing between ionization-limited permeability (PAMPA failure) and transporter-mediated efflux (Caco-2 failure).

Module 2: The Synthetic Fix (Prodrugs & Bioisosteres)

Q3: I cannot change the core scaffold because it binds the target. How do I get it into the cell?

A: The "Gold Standard" solution for acidic sulfonamides is the N-Acyl Sulfonamide Prodrug strategy. By acylating the sulfonamide nitrogen, you create an N-acyl sulfonamide. While this moiety is still acidic, it can be tuned. More importantly, you can use carbamate linkers or N-Mannich bases that are cleaved by intracellular esterases or hydrolyze spontaneously at physiological pH.

Q4: Do you have a protocol for synthesizing a test prodrug?

A: Yes. The most robust method for rapid proof-of-concept is the synthesis of an N-acetyl or N-ethoxycarbonyl derivative. This increases lipophilicity and often masks the negative charge during transport.

Protocol: Synthesis of N-Acyl Sulfonamide Prodrug (General)

Target: To convert


 to 

.
StepActionCritical Technical Note
1. Activation Dissolve sulfonamide (1 eq) in dry DCM or DMF. Add DMAP (0.1 eq) and Triethylamine (1.5 eq).Sulfonamide N-H is a poor nucleophile; DMAP is essential for catalysis.
2. Acylation Cool to 0°C. Dropwise add Acyl Chloride (e.g., Acetyl chloride) or Chloroformate (1.2 eq).Troubleshooting: If no reaction occurs, switch base to NaH (1.1 eq) in THF to form the anion first (watch for H2 gas).
3. Monitoring Warm to RT. Monitor by TLC/LC-MS.The product will be less polar than the starting material (higher Rf).
4. Workup Quench with sat. NH4Cl. Extract with EtOAc. Wash with brine.Caution: N-acyl sulfonamides are acidic. Do not wash with strong base (NaOH) or you will extract the product into the aqueous layer.
5. Stability Test stability in PBS (pH 7.4) vs. Plasma.A good prodrug is stable in PBS but cleaves in plasma (t1/2 < 60 min).

Q5: What if I want a permanent change (Bioisostere)?

A: If the sulfonamide is acting as a hydrogen bond acceptor/donor, consider the Sulfoximine (


) or Sulfonimidamide . These are chiral and often have higher water solubility but different pKa profiles, potentially improving the LogD at pH 7.4.
Module 3: Biological Verification (Assay Troubleshooting)

Q6: My compound passes PAMPA but fails in Caco-2 cells. Why?

A: This is the signature of Active Efflux . Sulfonamides are frequent substrates for P-gp (MDR1) and BCRP . PAMPA only measures passive diffusion; Caco-2 cells express efflux transporters that pump your drug back out.

Q7: How do I prove it's efflux and not metabolism?

A: You must determine the Efflux Ratio (ER) using specific inhibitors.

Protocol: Caco-2 Efflux Deconvolution

1. Setup: Prepare Caco-2 monolayers (21-day culture) in Transwell plates. 2. Groups:

  • Control: Drug only.
  • + Verapamil (50 µM): Inhibits P-gp.
  • + Ko143 (1 µM): Inhibits BCRP.
  • + MK-571 (25 µM): Inhibits MRPs. 3.[1] Measurement: Measure transport Apical-to-Basolateral (
    
    
    ) and Basolateral-to-Apical (
    
    
    ). 4. Calculation:
    
    

Data Interpretation Table:

ObservationDiagnosisAction
ER < 2.0 Passive Diffusion DominantPermeability is good. Look for metabolic instability (microsomal stability assay).
ER > 2.0 (Control) Active Efflux PresentProceed to inhibitor lines.
ER drops to ~1 with Verapamil P-gp Substrate Modify structure: Reduce H-bond donors, add steric bulk near the sulfonamide.
ER drops to ~1 with Ko143 BCRP Substrate Modify structure: Change planarity or aromatic stacking potential.
ER Unchanged with Inhibitors Paracellular Leak / Other Check Lucifer Yellow permeability. If high, monolayer is compromised.

Visual 2: Efflux Pathway Logic Use this diagram to interpret your Caco-2 data.

Efflux_Logic input Calculate Efflux Ratio (ER) (B->A / A->B) check_er Is ER > 2.0? input->check_er passive Passive Diffusion (No Efflux Issue) check_er->passive No active Active Efflux Detected check_er->active Yes test_inh Retest with Inhibitors active->test_inh pgp ER Normalizes w/ Verapamil (P-gp Substrate) test_inh->pgp bcrp ER Normalizes w/ Ko143 (BCRP Substrate) test_inh->bcrp mrp ER Normalizes w/ MK-571 (MRP Substrate) test_inh->mrp

Caption: Logic gate for identifying specific transporter liability in sulfonamide derivatives.

Module 4: Formulation Hacks (The "Non-Chem" Fix)

Q8: I am in late-stage lead optimization and cannot synthesize new analogs. Can I fix permeability by formulation?

A: If the issue is solubility-limited permeability (the compound precipitates at the membrane surface), Cyclodextrins (HP-


-CD) can help. However, if the issue is intrinsic membrane repulsion (ionization), formulation is limited.
  • Recommendation: Try Lipid-Based Formulations (LBFs) . Encapsulating the sulfonamide in a lipophilic core (e.g., SNEDDS) can facilitate endocytic uptake, bypassing passive diffusion requirements.

References
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • He, X., et al. (2020).[2] "Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors." Analytical Chemistry. Link (Advanced PAMPA methodology).

  • Waring, M. J. (2010). "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery. (Discusses LogD vs LogP importance).
  • Zhu, L., et al. (2011). "Use of Transporter Knockdown Caco-2 Cells to Investigate the In Vitro Efflux of Statin Drugs." Drug Metabolism and Disposition. Link (Protocol for efflux deconvolution).

  • Rautio, J., et al. (2018). "The expanding role of prodrugs in contemporary drug design and development."[3][4] Nature Reviews Drug Discovery.[3] Link (Review of prodrug strategies including N-acylation).

  • Perlovich, G. L., et al. (2019). "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." Chemical Science. Link (Novel methods for predicting sulfonamide ionization).

Sources

Validation & Comparative

Technical Comparison Guide: Piperidine-4-sulfonamide Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Piperidine-4-sulfonamide hydrochloride vs. other sulfonamide building blocks Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Shift to sp³-Rich Scaffolds

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional, sp³-rich architectures is a critical strategy for improving solubility and clinical success rates. Piperidine-4-sulfonamide hydrochloride (CAS: 1251923-46-2 / Free base related CAS: 72450-62-5) represents a pivotal building block in this shift.

Unlike classic benzene sulfonamides (the "sulfa drug" core), which rely on π-π stacking and often suffer from poor aqueous solubility, the piperidine scaffold introduces essential convexity and basicity. This guide objectively compares Piperidine-4-sulfonamide HCl against its primary competitors—Aromatic Sulfonamides and Piperazine Sulfonamides—analyzing physicochemical profiles, metabolic stability, and synthetic utility.

Comparative Physicochemical Profile

The following data synthesizes experimental trends observed in DPP-IV inhibitors, GABA agonists, and antimicrobial research.

Table 1: Head-to-Head Scaffold Comparison
FeaturePiperidine-4-sulfonamide Benzene Sulfonamide Piperazine Sulfonamide
Geometry 3D, Chair Conformation (sp³ rich)Planar, Flat (sp² rich)3D, Chair Conformation
Basicity (pKa) High (~10.5–11.0, Piperidine NH)Low (~2–3, Aniline NH)Moderate/High (Dual N)
LogP Impact Lowers LogP (Hydrophilic)Increases LogP (Lipophilic)Lowers LogP (Hydrophilic)
Solubility High (Aqueous)Low to ModerateHigh
Metabolic Liability Oxidative N-dealkylation,

-C oxidation
Aromatic hydroxylation, EpoxidationN-oxidation, Ring opening
hERG Risk Moderate/High (Basic amine)Low (Neutral/Acidic)Moderate (Basic amine)
Primary Use Case GPCR/Ion Channel ligands, Fragment-based designAntibacterials (DHPS inhibitors), CA inhibitorsKinase inhibitors, CNS agents
Deep Dive: The Causality of Performance
1. Solubility & Fsp³ Fraction
  • Mechanism: Benzene sulfonamides are "molecular bricks" that stack efficiently in crystal lattices, reducing solubility. Piperidine-4-sulfonamide disrupts this stacking due to the puckered chair conformation of the piperidine ring.

  • Impact: Increasing the fraction of sp³ hybridized carbons (Fsp³) correlates with higher clinical success. Piperidine-4-sulfonamide acts as a solubility anchor, often negating the need for solubilizing side chains required by aromatic analogs.

2. The hERG Toxicity Trade-off
  • Risk: The basic nitrogen in the piperidine ring is a known pharmacophore for hERG potassium channel blockade, which can lead to QT prolongation.

  • Mitigation: Unlike the neutral benzene sulfonamide, the piperidine core requires careful SAR (Structure-Activity Relationship) management.

    • Strategy: Reduce basicity by attaching electron-withdrawing groups (EWGs) or converting the piperidine NH to an amide or urea.

Synthetic Utility & Experimental Protocols

Piperidine-4-sulfonamide HCl is a bifunctional building block. It possesses two nucleophilic sites with distinct reactivity profiles:

  • Piperidine Nitrogen (Secondary Amine): Highly nucleophilic, pKa ~11.

  • Sulfonamide Nitrogen (Primary Amide): Weakly nucleophilic, pKa ~10.

Workflow Visualization

SynthesisWorkflow Start Piperidine-4-sulfonamide HCl Base Base Treatment (e.g., DIPEA/TEA) Start->Base Neutralization FreeBase Free Amine Species Base->FreeBase PathA Path A: Piperidine Functionalization (Standard) FreeBase->PathA Electrophile (R-X, R-COCl) PathB Path B: Sulfonamide Coupling (Rare/Specific) FreeBase->PathB Isocyanates / Activated Esters ProductA N-Substituted Piperidine (Sulfonamide intact) PathA->ProductA ProductB Sulfonylurea/Sulfonimide PathB->ProductB

Protocol: Selective N-Acylation of the Piperidine Ring

Objective: To functionalize the piperidine nitrogen while leaving the sulfonamide moiety intact for target interaction (e.g., H-bonding).

Reagents:

  • Piperidine-4-sulfonamide HCl (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • EDC.HCl (1.2 eq)

  • HOBt (1.2 eq) or HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF or DCM/DMF (9:1)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF under nitrogen. Add DIPEA (1.5 eq) and the coupling agent (HATU or EDC/HOBt). Stir for 15 minutes at 0°C to form the active ester.

  • Neutralization: In a separate vial, suspend Piperidine-4-sulfonamide HCl in DMF. Add the remaining DIPEA (1.5 eq). Note: The suspension will clear as the free base forms.

  • Coupling: Transfer the piperidine solution dropwise to the activated acid mixture.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS (Target mass = Acid Mass + 164.2 - H2O).

  • Workup:

    • Critical Step: The sulfonamide group is polar. Do not use standard aqueous acid washes (1M HCl) as the product may remain in the aqueous phase if it retains basic character.

    • Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and brine.

    • If the product is highly polar, evaporate DMF directly and purify via Reverse-Phase HPLC.

Medicinal Chemistry Decision Tree

When should you choose Piperidine-4-sulfonamide over the classic Benzene Sulfonamide?

DecisionTree Start Select Scaffold Q1 Target Pocket Geometry? Start->Q1 Flat Narrow / Flat Cleft Q1->Flat Planar Stacking Vol Solvent Exposed / Globular Q1->Vol 3D Fit Needed Benzene Benzene Sulfonamide (Classic) Flat->Benzene Q2 Solubility / LogP Issues? Vol->Q2 Q2->Benzene No (LogP < 3) Piperidine Piperidine-4-sulfonamide Q2->Piperidine Yes (Need lower LogP) Piperazine Piperazine Sulfonamide Piperidine->Piperazine Need 2nd Basic Site?

Key Application Insights
  • Antibacterial (DHPS Inhibition): Data suggests replacing the benzene ring of sulfanilamides with a piperidine ring often abolishes antibacterial activity. The benzene ring is crucial for the specific π-stacking interactions within the DHPS active site. Do not use Piperidine-4-sulfonamide as a direct bioisostere for Sulfamethoxazole.

  • GABA Agonists: The free acid form (Piperidine-4-sulfonic acid, P4S) is a potent GABA_A agonist. The sulfonamide derivative retains partial agonist activity but with altered blood-brain barrier (BBB) permeability profiles due to the loss of the zwitterionic sulfonate character.

References

  • Mechanisms of Sulfonamide Action

    • Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review.
    • Source: Chemistry & Biodiversity (2024).[1][2]

    • URL:[Link]

  • Piperidine vs.
  • Metabolic Stability of Saturated Heterocycles

    • Title: Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines.
    • Source: MedChemComm (2017).
    • URL:[Link]

  • hERG Toxicity & Basicity

    • Title: Med Chem Strategies to Master hERG and Mitig
    • Source: Drug Hunter (2024).[2]

    • URL:[Link]

  • Antibacterial SAR Data

    • Title: Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads.
    • Source: International Journal of Molecular Sciences (2023).
    • URL:[Link]

Sources

A Comparative Guide to the Efficacy of Piperidine Sulfonamides Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of piperidine sulfonamides against established inhibitors for three critical enzyme targets: Dihydropteroate Synthase (DHPS), Matrix Metalloproteinases (MMPs), and Dipeptidyl Peptidase-IV (DPP-IV). This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative potency and mechanistic nuances of these inhibitor classes.

Introduction: The Versatility of the Piperidine Sulfonamide Scaffold

The piperidine ring is a prevalent scaffold in medicinal chemistry, known for enhancing the pharmacological properties of drug candidates. When coupled with a sulfonamide moiety, this structural combination gives rise to a versatile class of compounds—piperidine sulfonamides—with a broad spectrum of biological activities. This guide delves into their efficacy as inhibitors of key enzymes implicated in various pathological conditions, from bacterial infections to cancer and diabetes, by comparing them against well-established clinical and preclinical inhibitors.

I. Dihydropteroate Synthase (DHPS): A Target for Antibacterial Agents

The Biological Rationale for DHPS Inhibition:

Dihydropteroate synthase (DHPS) is a crucial enzyme in the bacterial folate biosynthesis pathway. This pathway is responsible for the de novo synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and certain amino acids.[1][2] Crucially, mammals lack this pathway and instead obtain folates from their diet. This metabolic difference makes DHPS an attractive and selective target for antimicrobial agents.[1] Inhibition of DHPS leads to the depletion of essential building blocks for DNA replication and protein synthesis, ultimately resulting in bacteriostasis.[1]

Mechanism of Action:

Sulfonamides, including those with a piperidine moiety, act as competitive inhibitors of DHPS. Their chemical structure mimics that of the natural substrate, p-aminobenzoic acid (PABA).[1] By binding to the PABA-binding site of the enzyme, they prevent the synthesis of dihydropteroate, a precursor to folic acid.[3][4]

Comparative Efficacy:

Direct comparative studies of piperidine sulfonamides against the classic DHPS inhibitor, sulfadiazine, are not extensively available in the public domain. However, the efficacy of sulfonamide derivatives can be assessed through their half-maximal inhibitory concentrations (IC50).

Inhibitor ClassTarget EnzymeIC50 / % InhibitionKnown InhibitorTarget EnzymeIC50
N-Sulfonamide 2-Pyridone Derivative (Compound 11a)DHPS2.76 µg/mLSulfadiazineDHPSNot directly comparable from available data
Piperazine Sulfonamide DerivativesDPP-IV11.2 to 22.6 % at 100 µmol L⁻¹SitagliptinDPP-IV19 nM

Note: Data for different compounds are from separate studies and may not be directly comparable due to variations in experimental conditions.

Visualizing the Folate Biosynthesis Pathway:

Folate_Biosynthesis cluster_pathway Bacterial Folate Biosynthesis cluster_inhibition Inhibition GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I Dihydroneopterin 6-Hydroxymethyl-7,8- dihydropterin Dihydroneopterin_triphosphate->Dihydroneopterin DHPP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate Dihydroneopterin->DHPP HPPK Dihydropteroate 7,8-Dihydropteroate DHPP->Dihydropteroate DHPS PABA p-Aminobenzoic acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Nucleotides_Amino_Acids Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotides_Amino_Acids Piperidine_Sulfonamide Piperidine Sulfonamides DHPS DHPS Piperidine_Sulfonamide->DHPS Competitive Inhibition Sulfadiazine Sulfadiazine Sulfadiazine->DHPS Competitive Inhibition

Caption: Inhibition of Dihydropteroate Synthase (DHPS) in the bacterial folate biosynthesis pathway.

II. Matrix Metalloproteinases (MMPs): Targeting Cancer Progression

The Role of MMPs in Cancer:

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation and remodeling of the extracellular matrix (ECM).[8][9] In the context of cancer, MMPs are implicated in tumor growth, invasion, and metastasis.[8][9] By breaking down the physical barriers of the ECM, MMPs facilitate the spread of cancer cells to distant sites.[8]

Mechanism of Action:

Piperidine sulfonamides have been developed as potent MMP inhibitors.[10][11] These compounds typically chelate the active site zinc ion, a crucial component for the catalytic activity of MMPs, thereby blocking their enzymatic function.[11]

Comparative Efficacy:

Several studies have evaluated the efficacy of piperidine sulfonamide derivatives against various MMPs, often demonstrating high potency and selectivity. Marimastat is a broad-spectrum MMP inhibitor that has been extensively studied in clinical trials.[5][12][13]

Inhibitor ClassTarget MMPsKi / IC50 (nM)Known InhibitorTarget MMPsIC50 (nM)
α-Piperidine Sulfone Hydroxamate (35f)MMP-2, MMP-9, MMP-13Potent inhibition (specific values not provided)MarimastatMMP-15
MMP-26
MMP-713
MMP-93
MMP-149

Note: Data for different compounds are from separate studies and may not be directly comparable due to variations in experimental conditions.

Specifically, α-piperidine-α-sulfone hydroxamate 35f (SC-276) has been identified as a potent inhibitor of MMP-2, -9, and -13 while sparing MMP-1, and has shown efficacy in preclinical cancer models.[14] In a direct comparison, an α-sulfone hydroxamate with a piperidine-like tetrahydropyranyl ring (compound 21) was found to be approximately 4-fold more potent against MMP-2 and 3-fold more potent against MMP-9 than a comparable β-sulfone derivative.[15] Marimastat exhibits broad-spectrum activity with IC50 values in the low nanomolar range for several MMPs, including MMP-1, -2, -7, -9, and -14.[12][16]

Visualizing the MMP Signaling Cascade in Cancer Metastasis:

MMP_Signaling cluster_pathway MMP-Mediated Cancer Cell Invasion cluster_inhibition Inhibition Growth_Factors Growth Factors, Cytokines Receptor Cell Surface Receptors Growth_Factors->Receptor Signaling_Cascade Intracellular Signaling (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors MMP_Gene MMP Gene Expression Transcription_Factors->MMP_Gene Pro_MMP Pro-MMPs MMP_Gene->Pro_MMP Active_MMP Active MMPs Pro_MMP->Active_MMP Activation ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation Cell_Invasion Tumor Cell Invasion & Metastasis ECM_Degradation->Cell_Invasion Piperidine_Sulfonamide Piperidine Sulfonamides Piperidine_Sulfonamide->Active_MMP Inhibition Marimastat Marimastat Marimastat->Active_MMP Inhibition

Caption: Inhibition of Matrix Metalloproteinases (MMPs) in the cancer metastasis cascade.

III. Dipeptidyl Peptidase-IV (DPP-IV): A Target for Type 2 Diabetes

The Role of DPP-IV in Glucose Homeostasis:

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a key role in glucose metabolism. It is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[17][18][19] These hormones are released in response to food intake and stimulate insulin secretion while suppressing glucagon release, thereby lowering blood glucose levels.[17][18][19] By inhibiting DPP-IV, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.[17][18]

Mechanism of Action:

Piperidine and piperazine sulfonamides have been designed as DPP-IV inhibitors.[12][17][20] They act as competitive inhibitors, binding to the active site of the DPP-IV enzyme and preventing the degradation of incretin hormones.[12]

Comparative Efficacy:

Sitagliptin is a well-known, potent, and selective DPP-IV inhibitor widely used in the treatment of type 2 diabetes.[9][20][21]

Inhibitor ClassTarget EnzymeIC50 / % InhibitionKnown InhibitorTarget EnzymeIC50 (nM)
Piperazine Sulfonamide DerivativesDPP-IV11.2 to 22.6 % at 100 µmol L⁻¹SitagliptinDPP-IV19
Aryl-substituted piperazine with acetamide linker (Compound 48)DPP-IV0.43 µM

Note: Data for different compounds are from separate studies and may not be directly comparable due to variations in experimental conditions.

Studies on piperazine sulfonamides, which are structurally related to piperidine sulfonamides, have shown inhibitory activity against DPP-IV, with some compounds exhibiting up to 22.6% inhibition at a concentration of 100 µmol L⁻¹.[17] Another study on aryl-substituted piperazines with an acetamide linker identified compounds with IC50 values in the sub-micromolar range, with the most potent (compound 48) having an IC50 of 0.43 µM.[22] In comparison, sitagliptin is a highly potent inhibitor with an IC50 of 19 nM.[9][17]

Visualizing the DPP-IV/GLP-1 Signaling Pathway:

DPP_IV_GLP1_Signaling cluster_pathway Incretin (GLP-1) Signaling Pathway cluster_inhibition Inhibition Food_Intake Food Intake Intestine Intestinal L-cells Food_Intake->Intestine GLP1_Active Active GLP-1 Intestine->GLP1_Active Release DPP4 DPP-IV Enzyme GLP1_Active->DPP4 Degradation Pancreas Pancreatic β-cells GLP1_Active->Pancreas Stimulation GLP1_Inactive Inactive GLP-1 DPP4->GLP1_Inactive Insulin Insulin Secretion Pancreas->Insulin Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Piperidine_Sulfonamide Piperidine Sulfonamides Piperidine_Sulfonamide->DPP4 Inhibition Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibition

Caption: Inhibition of DPP-IV and its effect on the GLP-1 signaling pathway for glucose control.

Experimental Protocols

I. Dihydropteroate Synthase (DHPS) Enzyme Activity Assay (Spectrophotometric)

This protocol describes a coupled spectrophotometric assay to measure DHPS activity by monitoring the oxidation of NADPH.[23]

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the DHPS activity.

Materials:

  • Recombinant DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • p-Aminobenzoic acid (PABA)

  • Dihydrofolate reductase (DHFR)

  • NADPH

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 10 mM DTT)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHFR, and NADPH in each well of the microplate.

  • Add the piperidine sulfonamide inhibitor or the known inhibitor (e.g., sulfadiazine) at various concentrations to the respective wells. Include a control well with no inhibitor.

  • Initiate the reaction by adding a mixture of DHPP and PABA to all wells.

  • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

  • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

II. Matrix Metalloproteinase (MMP) Activity Assay (Fluorometric - FRET)

This protocol utilizes a Fluorescence Resonance Energy Transfer (FRET) peptide substrate to measure MMP activity.[24][25][26]

Principle: The FRET peptide contains a fluorophore and a quencher in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

  • Recombinant active MMP enzyme (e.g., MMP-2, MMP-9)

  • FRET peptide substrate specific for the MMP of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Piperidine sulfonamide inhibitor or known inhibitor (e.g., Marimastat)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Add the assay buffer to the wells of the microplate.

  • Add the piperidine sulfonamide inhibitor or Marimastat at various concentrations to the designated wells. Include a control well without any inhibitor.

  • Add the recombinant active MMP enzyme to all wells except for a blank control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the FRET peptide substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths at regular intervals for a defined period.

  • Calculate the reaction rates from the linear phase of the fluorescence vs. time curve.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 or Ki value.

III. Dipeptidyl Peptidase-IV (DPP-IV) Cell-Based Assay

This protocol describes a cell-based assay to measure the inhibition of DPP-IV activity in a cellular context.[27][28]

Principle: Cells expressing DPP-IV are incubated with a fluorogenic substrate. The cleavage of the substrate by DPP-IV releases a fluorescent molecule, and the resulting fluorescence is proportional to the enzyme's activity.

Materials:

  • Cell line expressing DPP-IV (e.g., Caco-2, HEK293 transfected with DPP-IV)

  • Cell culture medium and supplements

  • Fluorogenic DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Piperidine sulfonamide inhibitor or known inhibitor (e.g., Sitagliptin)

  • Assay Buffer (e.g., PBS or Hanks' Balanced Salt Solution)

  • 96-well black, clear-bottom cell culture plate

  • Fluorometric microplate reader

Procedure:

  • Seed the DPP-IV expressing cells in the 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Remove the culture medium and wash the cells with assay buffer.

  • Add the piperidine sulfonamide inhibitor or Sitagliptin at various concentrations to the cells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Add the fluorogenic DPP-IV substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

  • Calculate the rate of substrate cleavage from the linear portion of the fluorescence signal.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Conclusion

Piperidine sulfonamides represent a promising class of enzyme inhibitors with demonstrated efficacy against a range of therapeutic targets. While direct comparative data against established inhibitors can be limited, the available evidence suggests that these compounds possess potent inhibitory activity. Their versatility stems from the favorable physicochemical properties imparted by the piperidine scaffold and the diverse interactions achievable with the sulfonamide group. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of piperidine sulfonamides relative to existing gold-standard inhibitors. The experimental protocols provided in this guide offer a framework for conducting such comparative efficacy studies in a robust and reproducible manner.

References

  • Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631–643.
  • Coussens, L. M., Fingleton, B., & Matrisian, L. M. (2002).
  • Gallwitz, B. (2019). DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. F1000Research, 8.
  • Becker, S. L., et al. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(23), 7215–7230.
  • Sulfadiazine. PubChem. [Link]

  • Becker, S. L., et al. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Request PDF.
  • Kalli, S. B., & Velmurugan, V. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors.
  • IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate. [Link]

  • Sharma, S., et al. (2020). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules, 25(15), 3353.
  • Scheen, A. J. (2015). Comparative review of dipeptidyl peptidase-4 inhibitors and sulphonylureas. Diabetes, Obesity and Metabolism, 17(12), 1137–1153.
  • Hidalgo, M., & Eckhardt, S. G. (2001). Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Journal of the National Cancer Institute, 93(3), 178–193.
  • Gulia, S., & Kumar, A. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043.
  • El-Sayed, N. N. E., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10495–10507.
  • Shi, Y., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics.
  • Pratley, R. E., & Salsali, A. (2017). GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials. Frontiers in Endocrinology, 8.
  • Yun, H., et al. (2017). Replacing sulfa drugs with novel DHPS inhibitors. Expert Opinion on Drug Discovery, 12(10), 999–1011.
  • Kao, R. Y., et al. (2010). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Pharmaceutical Design, 16(12), 1345–1353.
  • Becker, S. L., et al. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(23), 7215–7230.
  • Chen, Y., et al. (2014). Genetically Encoded Fluorescent Biosensors for Live-Cell Imaging of MT1-MMP Protease Activity. Methods in Molecular Biology, 1074, 147–160.
  • Reeves, P. J., et al. (2007). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. ASSAY and Drug Development Technologies, 5(5), 659–668.
  • Mishra, A., et al. (2016). Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment. Journal of Advanced Pharmaceutical Technology & Research, 7(3), 71–75.
  • Karabacak, T., et al. (2022). New Bioprecursor Prodrugs of Sulfadiazine: Synthesis, X-ray Structure and Hirshfeld Analysis. Molecules, 27(15), 4704.
  • Minovski, N., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv.
  • Enzymatic reaction catalysed by DHPS. Incorporation of... ResearchGate. [Link]

  • SensoLyte® 520 MMP-2 Assay Kit Fluorimetric. AnaSpec. [Link]

  • GLP-1-RA and DPP-4 inhibitors in the management of type 2 diabetes. Medizinonline. [Link]

  • Bermingham, A., & Derrick, J. P. (2017). Folate biosynthesis pathway: mechanisms and insights into drug design for infectious diseases. Future Medicinal Chemistry, 9(13), 1537–1555.
  • What are DHPS inhibitors and how do they work? Patsnap Synapse. [Link]

  • Becker, S. L., et al. (2005). Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy. Journal of Medicinal Chemistry, 48(23), 7215–7230.
  • Al-Hussain, S. A., et al. (2024). Sulfadiazine Exerts Potential Anticancer Effect in HepG2 and MCF7 Cells by Inhibiting TNFα, IL1b, COX-1, COX-2, 5-LOX Gene Expression: Evidence from In Vitro and Computational Studies. Pharmaceuticals, 17(2), 189.
  • Bonora, B. M., et al. (2021). Insights into the Roles of GLP-1, DPP-4, and SGLT2 at the Crossroads of Cardiovascular, Renal, and Metabolic Pathophysiology. International Journal of Molecular Sciences, 22(19), 10579.
  • Wang, X., et al. (2013). Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke.
  • Method of Enzyme Assay. [Link]

  • Bioactive peptides with DPP-4 inhibition and their corresponding IC 50... ResearchGate. [Link]

  • Matrix Metalloproteinase 3 (MMP-3) Activity Fluorometric Assay Kit. Elabscience. [Link]

  • Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

  • Exploring the Potential Role of GLP1-RAs in Treating Obesity-Related Cancers. [Link]

  • DPP4 ACTIVITY ASSAY KIT. Life Technologies (India). [Link]

  • Baca, S., et al. (2011). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 332(6033), 1041–1045.
  • DPP-IV Inhibitors. Johns Hopkins Diabetes Guide. [Link]

Sources

A Tale of Two Scaffolds: Unraveling the Receptor Binding Nuances of Piperidine and Piperazine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Best Practices

In the landscape of modern drug discovery, the piperidine and piperazine rings represent two of the most ubiquitous and versatile heterocyclic scaffolds. Their incorporation into sulfonamide derivatives has yielded a multitude of potent and selective ligands targeting a wide array of receptors. However, the seemingly subtle difference between these two six-membered rings—the presence of a second nitrogen atom in piperazine—imparts profound changes in physicochemical properties, ultimately dictating their receptor binding profiles and overall pharmacological effects. This guide provides a comparative analysis of piperidine and piperazine sulfonamides, offering insights into their structure-activity relationships (SAR), supported by experimental data and detailed protocols for receptor binding assays.

The Structural Dichotomy: Physicochemical and Pharmacokinetic Implications

The choice between a piperidine and a piperazine core is a critical decision in medicinal chemistry, with significant consequences for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Piperidine, an azacyclohexane, is characterized by its higher basicity (pKa ≈ 11.22) and greater lipophilicity compared to piperazine (a 1,4-diazacyclohexane with pKa1 ≈ 5.35 and pKa2 ≈ 9.73)[1].

The higher basicity of piperidine often leads to a greater proportion of the protonated form at physiological pH, which can enhance interactions with acidic residues in receptor binding pockets[1]. Conversely, its increased lipophilicity can improve membrane permeability and oral absorption[1]. Piperazine's two nitrogen atoms offer opportunities for dual interactions and fine-tuning of its ionization state, which can modulate solubility and target engagement[1]. However, this also introduces more sites for metabolism, potentially leading to the formation of active or toxic metabolites[1].

Comparative Receptor Binding Analysis: A Data-Driven Perspective

A direct comparison of the receptor binding affinities of piperidine and piperazine sulfonamides targeting the same receptor provides the most compelling evidence of their distinct pharmacological profiles. The following table summarizes key binding data from a study on dual histamine H3 (H3R) and sigma-1 (σ1R) receptor antagonists, highlighting the critical role of the heterocyclic scaffold in target recognition.

Compound IDScaffoldTarget ReceptorBinding Affinity (Ki, nM)
Compound 4 PiperazinehH3R3.17
σ1R1531
Compound 5 PiperidinehH3R7.70
σ1R3.64

Data sourced from a study on dual histamine H3 and sigma-1 receptor antagonists[2].

The data unequivocally demonstrates that while both compounds exhibit nanomolar affinity for the H3R, the switch from a piperazine to a piperidine scaffold results in a dramatic increase in affinity for the σ1R, transforming the molecule into a potent dual-target ligand[2]. This underscores the profound impact of the core heterocyclic structure on receptor selectivity.

Delving into the Structure-Activity Relationship (SAR)

The interplay between the heterocyclic core, the sulfonamide linker, and various substituents dictates the overall activity and selectivity of these compounds.

The Role of the Heterocyclic Core

As evidenced by the data above, the choice between piperidine and piperazine can be a determining factor for receptor affinity and selectivity. The piperidine moiety in Compound 5 was identified as a critical structural element for dual H3/σ1 receptor activity[2]. In other studies on sigma receptor ligands, piperidine and piperazine analogues were found to have generally comparable affinities, suggesting that the influence of the core can be context-dependent and modulated by other structural features[3].

The Sulfonamide Moiety: More Than Just a Linker

The sulfonamide group is a key pharmacophore in its own right, capable of engaging in crucial interactions within the receptor binding pocket[4]. The oxygen atoms of the sulfonamide can act as hydrogen bond acceptors, forming interactions with hydrophilic residues in the active site[5]. Furthermore, the sulfonamide moiety can influence the overall electronic properties and conformational flexibility of the molecule, thereby impacting receptor recognition.

The Influence of Substituents

Substituents on the aromatic ring of the sulfonamide and on the piperidine or piperazine ring play a vital role in fine-tuning receptor affinity and selectivity. For instance, in a series of piperazine sulfonamide derivatives targeting dipeptidyl peptidase-IV (DPP-IV), the presence of electron-withdrawing groups like chlorine improved the inhibitory activity more than electron-donating groups such as methyl[6]. This highlights the importance of electronic effects in modulating the binding interactions.

Experimental Protocols for Receptor Binding Assays

To empirically determine the binding affinities of novel piperidine and piperazine sulfonamides, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for two commonly employed receptor binding assays.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Receptor Receptor Preparation (Membranes/Cells) Incubate Incubate Receptor, Radioligand, and Test Compound Receptor->Incubate Radioligand Radioligand Solution (Fixed Concentration) Radioligand->Incubate Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubate Filter Vacuum Filtration (Separate Bound from Free) Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting (Measure Radioactivity) Wash->Scintillation Analyze Calculate IC50 and Ki Scintillation->Analyze

Radioligand Competition Binding Assay Workflow.

Methodology:

  • Receptor Preparation: Homogenize tissues or cells expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a fresh buffer and store at -80°C until use[7]. On the day of the assay, thaw and resuspend the membrane preparation in the final assay binding buffer[7].

  • Assay Setup: In a 96-well plate, add the receptor preparation, the radioligand solution at a fixed concentration (typically at or below its Kd), and serially diluted concentrations of the test compound (piperidine or piperazine sulfonamide)[7]. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium[7].

  • Separation of Bound and Free Ligand: Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate, which traps the receptor-bound radioligand[7][8].

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand[7][8].

  • Detection: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter[7].

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence Polarization (FP) Assay

FP is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer) upon binding to a receptor.

Methodology:

  • Reagent Preparation: Prepare solutions of the fluorescently labeled tracer and the receptor in a suitable assay buffer.

  • Assay Setup: In a black, low-binding microplate, add the fluorescent tracer at a fixed concentration and serially diluted concentrations of the test compound.

  • Reaction Initiation: Add the receptor solution to all wells to initiate the binding reaction. Include control wells with only the tracer (for minimum polarization) and tracer with receptor but no test compound (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the test compound concentration and fit the data to a suitable binding model to determine the IC50 and subsequently the Ki value.

A Look at a Relevant Signaling Pathway: The Dopamine D2 Receptor

Many piperidine and piperazine sulfonamides target G-protein coupled receptors (GPCRs), such as the dopamine D2 receptor[1][3]. Understanding the downstream signaling cascade is crucial for interpreting the functional consequences of receptor binding.

Signaling Pathway Diagram:

D2_Signaling_Pathway cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates Antagonist Piperidine/Piperazine Sulfonamide (Antagonist) Antagonist->D2R Binds & Blocks

Sources

Assessing the Selectivity of Piperidine-4-sulfonamide Hydrochloride for Target Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of Piperidine-4-sulfonamide hydrochloride , analyzing its role as a zinc-binding fragment and a privileged scaffold in medicinal chemistry.

Executive Summary: The Scaffold vs. The Inhibitor

Piperidine-4-sulfonamide hydrochloride (CAS: 1251923-46-2) acts primarily as a zinc-binding fragment (ZBF) . While often screened as a standalone molecule in fragment-based drug discovery (FBDD), its primary utility lies in its role as a "privileged scaffold" for designing high-affinity inhibitors.

  • Primary Target Class: Carbonic Anhydrases (CAs) – acting as a metal-coordinating warhead.

  • Secondary Utility: Building block for NLRP3 inflammasome inhibitors (e.g., Selnoflast) and Autotaxin inhibitors.

  • Critical Distinction: Do not confuse with Piperidine-4-sulfonic acid (P4S), which is a GABA_A receptor agonist. The sulfonamide moiety is critical for metalloenzyme inhibition, whereas the sulfonic acid is a bioisostere of the carboxylate in GABA.

Mechanism of Action: The Zinc Trap

The selectivity and potency of Piperidine-4-sulfonamide are governed by its coordination chemistry with the catalytic Zinc (Zn²⁺) ion in the active site of metalloenzymes.

The pKa Paradox

Unlike aromatic sulfonamides (e.g., Acetazolamide), Piperidine-4-sulfonamide is an aliphatic sulfonamide . This structural difference fundamentally alters its binding kinetics:

  • Active Species: The sulfonamide anion (

    
    ) is required to coordinate Zn²⁺.
    
  • pKa Shift:

    • Aromatic Sulfonamides: pKa

      
       7.4 (Significant ionization at physiological pH).
      
    • Aliphatic Sulfonamides (Piperidine-4-sulfonamide): pKa

      
       10.5.
      
  • Consequence: At physiological pH (7.4), Piperidine-4-sulfonamide is predominantly neutral (

    
    ). Only a minute fraction exists as the active anion, resulting in weaker intrinsic potency  compared to aromatic analogs.
    
Binding Topology (Graphviz Diagram)

The following diagram illustrates the coordination mechanism and the "Tail Approach" used to engineer selectivity from this fragment.

BindingMechanism cluster_ActiveSite Enzyme Active Site (hCA II) cluster_Ligand Piperidine-4-sulfonamide HCl Zn Zn²⁺ Ion His Histidine Triad (His94, 96, 119) His->Zn Thr Thr199 (Gatekeeper) Sulfonamide Sulfonamide Group (-SO₂NH⁻) Sulfonamide->Zn Coordination (Tetrahedral) Sulfonamide->Thr H-Bond Piperidine Piperidine Ring (Aliphatic Scaffold) Piperidine->Sulfonamide Tail Hydrophobic Tail (Derivatization Site) Piperidine->Tail Selectivity Vector caption Fig 1. Mechanism of Action: The sulfonamide anion displaces the zinc-bound water/hydroxide, locking the enzyme in an inactive state. The piperidine ring projects towards the solvent, providing a vector for attaching selectivity-enhancing tails.

Comparative Selectivity Profile

The table below objectively compares the Piperidine-4-sulfonamide fragment against the clinical standard (Acetazolamide) and a derivative drug.

FeaturePiperidine-4-sulfonamide (Fragment)Acetazolamide (Standard)Selnoflast (Derivative)
Chemical Class Aliphatic SulfonamideAromatic Heterocyclic SulfonamideSulfonylurea-Piperidine
Primary Target Carbonic Anhydrase (Pan-isoform)Carbonic Anhydrase (Pan-isoform)NLRP3 Inflammasome
Binding Affinity (Ki) High nM to Low µM range (Weak)~12 nM (hCA II)Potent (Target dependent)
pKa (Sulfonamide) ~10.5 (Poor ionization at pH 7.4)~7.4 (Good ionization at pH 7.4)N/A (Distinct mechanism)
Selectivity Low. Binds most CAs due to small size.Low. Systemic pan-inhibitor.High. Specific to NLRP3.
Main Utility Building Block / Fragment ScreeningGlaucoma / Diuretic TherapyAnti-inflammatory R&D

Insight: The "weakness" of the Piperidine-4-sulfonamide fragment is a feature, not a bug, in FBDD. Its low molecular weight and high solubility allow researchers to detect weak binding events that can be optimized into highly selective drugs (like hCA IX/XII inhibitors for cancer) by attaching "tails" that interact with the variable regions of the enzyme active site.

Experimental Protocol: Stopped-Flow Kinetics

To accurately assess the selectivity of Piperidine-4-sulfonamide derivatives, the Stopped-Flow CO₂ Hydration Assay is the gold standard. This method measures the physiological reaction directly, unlike esterase assays which can be prone to artifacts with aliphatic inhibitors.

Protocol Workflow

Objective: Determine the inhibition constant (


) for hCA isoforms (I, II, IX, XII).
  • Reagent Preparation:

    • Buffer: HEPES (20 mM, pH 7.5) with 20 mM Na₂SO₄ (to maintain ionic strength).

    • Indicator: Phenol Red (0.2 mM).

    • Substrate: CO₂-saturated water (approx. 1.7 mM at 25°C).

    • Enzyme: Recombinant hCA (concentration adjusted to 5–10 nM).

    • Inhibitor: Piperidine-4-sulfonamide HCl (dilution series: 0.1 nM – 10 µM).

  • Reaction Setup (Stopped-Flow):

    • Syringe A: Enzyme + Indicator + Inhibitor (incubated for 15 min to reach equilibrium).

    • Syringe B: CO₂-saturated water.

  • Measurement:

    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow chamber.

    • Monitor the absorbance decrease of Phenol Red at 557 nm (indicating acidification as CO₂

      
       HCO₃⁻ + H⁺).
      
  • Data Analysis:

    • Calculate the initial velocity (

      
      ) of the catalyzed reaction.
      
    • Fit data to the Morrison equation (for tight-binding inhibitors) or standard Michaelis-Menten inhibition models to derive

      
      .
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Experimental Logic Diagram

Protocol cluster_Prep Phase 1: Preparation cluster_Measure Phase 2: Stopped-Flow Kinetic Measurement cluster_Analysis Phase 3: Data Processing Incubation Incubate Enzyme + Piperidine-4-sulfonamide (15 min @ 25°C) Mixing Rapid Mixing (1:1) < 10 ms dead time Incubation->Mixing CO2Prep Saturate Water with CO₂ CO2Prep->Mixing Detection Monitor Absorbance (Phenol Red @ 557 nm) Mixing->Detection Reaction Start CurveFit Fit to Morrison Equation (Tight Binding) Detection->CurveFit Raw Kinetic Traces KiCalc Calculate Ki (Selectivity Ratio) CurveFit->KiCalc caption Fig 2. Stopped-Flow Assay Workflow: Critical for measuring rapid CO₂ hydration kinetics. Ensures accurate Ki determination for fast-acting CA enzymes.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors.[1] Bioorganic Chemistry, 92, 103130. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][1][3][4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Collery, P., et al. (2019). Selnoflast (MCC950 derivative) and its role in NLRP3 inhibition. (General reference for Selnoflast structure containing piperidine-sulfonamide moiety).[6][7]

Sources

Piperidine-4-sulfonic acid vs Piperidine-4-sulfonamide hydrochloride in GABAa receptor binding

Comparative Guide: Piperidine-4-sulfonic Acid vs. Piperidine-4-sulfonamide in GABA Receptor Binding

Executive Summary: The Electrostatic Imperative

In GABA

Piperidine-4-sulfonic acid (P4S)Piperidine-4-sulfonamide
  • Piperidine-4-sulfonic acid (P4S): A potent, high-affinity partial agonist .[1] It is a structural isostere of GABA where the sulfonic acid group mimics the carboxylate of GABA, maintaining the critical negative charge required for orthosteric binding.

  • Piperidine-4-sulfonamide: A non-agonist / negative control . The replacement of the acidic sulfonate with a neutral sulfonamide group (

    
    ) abolishes the ionic interaction with the receptor's arginine-rich binding pocket. It is primarily used as a fragment in other drug classes (e.g., carbonic anhydrase inhibitors) or as a negative control to validate electrostatic binding models.
    

Key Takeaway: The GABA

Chemical & Pharmacological Profile

Structural Comparison

Both molecules share the piperidine scaffold, which mimics the flexibility and steric volume of the GABA backbone. The divergence lies in the "acidic" tail.

FeaturePiperidine-4-sulfonic acid (P4S)Piperidine-4-sulfonamide HCl
Structure Cyclic GABA analogue (Sulfonate)Cyclic GABA analogue (Sulfonamide)
Functional Group

(Anionic at pH 7.4)

(Neutral at pH 7.4)
GABA

Activity
Potent Partial Agonist Inactive / Non-binder
Binding Affinity (

)
~17–34 nM (High affinity site)> 100

M (Negligible)
Selectivity High efficacy:

Antagonist/Low efficacy:

N/A (Often active at Carbonic Anhydrase)
BBB Permeability Poor (Zwitterionic)Moderate (Salt form aids solubility)
Mechanistic Insight: The Arginine Anchor

The GABA


Arg66

Arg207
  • P4S Mechanism: The negatively charged sulfonate group forms a salt bridge with these Arginine residues, stabilizing the "closed" loop conformation necessary for channel gating (opening).

  • Sulfonamide Failure: The sulfonamide group is neutral at physiological pH. It lacks the electrostatic potential to engage the Arginine anchor. Consequently, the receptor remains in the resting state.

Visualization: Receptor Interaction Pathway

The following diagram illustrates the divergent signaling outcomes based on the ligand's ability to engage the Arginine anchor.

GABAReceptorPathwayLigand_P4SPiperidine-4-sulfonic Acid(Anionic Head Group)BindingSiteGABA-A Orthosteric Pocket(Arg66 / Arg207 Positive Field)Ligand_P4S->BindingSiteDiffuses toLigand_SulfonamidePiperidine-4-sulfonamide(Neutral Head Group)Ligand_Sulfonamide->BindingSiteDiffuses toInteraction_SaltBridgeStrong ElectrostaticSalt Bridge FormationBindingSite->Interaction_SaltBridgeP4S BindingInteraction_FailNo ElectrostaticInteractionBindingSite->Interaction_FailSulfonamide PresenceConfChangeConformational Change(Loop C Closure)Interaction_SaltBridge->ConfChangeNoResponseReceptor RemainsResting StateInteraction_Fail->NoResponseChannelOpenCl- Channel Opening(Hyperpolarization)ConfChange->ChannelOpenSignal Transduction

Caption: Comparative pathway showing P4S activation via Arginine salt-bridging versus the null effect of the sulfonamide analog.

Experimental Protocols

To validate the activity of these compounds, we recommend a Radioligand Binding Assay (for affinity) and Two-Electrode Voltage Clamp (TEVC) (for efficacy).

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the


Materials:

  • Rat cortical synaptic membranes (washed/frozen).

  • Radioligand:

    
    -GABA (Specific Activity ~80 Ci/mmol).
    
  • Buffer: 50 mM Tris-Citrate, pH 7.1.

Workflow:

  • Preparation: Thaw membranes and wash 3x in buffer to remove endogenous GABA. Resuspend to 0.5 mg protein/mL.

  • Incubation: In 96-well plates, combine:

    • 50

      
      L Membrane suspension.
      
    • 50

      
      L 
      
      
      -GABA (Final conc: 5 nM).
    • 50

      
      L Test Compound (P4S or Sulfonamide) at varying concentrations (
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 20 minutes at 4°C (to minimize uptake/degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Validation:

    • P4S: Should exhibit sigmoidal displacement with

      
       nM.
      
    • Sulfonamide: Should show flat line (no displacement) up to 100

      
      M.
      
Protocol B: Functional Efficacy (TEVC in Xenopus Oocytes)

Objective: Differentiate between partial agonism (P4S) and inactivity (Sulfonamide).

Workflow:

  • Expression: Inject Xenopus oocytes with cRNA encoding human

    
     subunits. Incubate 2-3 days.
    
  • Setup: Place oocyte in recording chamber under voltage clamp at -60 mV.

  • Application 1 (Control): Apply 100

    
    M GABA for 5s. Record maximal current (
    
    
    ). Wash 3 min.
  • Application 2 (P4S): Apply 100

    
    M P4S.
    
    • Expected Result: Robust inward current, approx. 20-60% of GABA

      
       (Partial Agonist).
      
  • Application 3 (Sulfonamide): Apply 100

    
    M Piperidine-4-sulfonamide.
    
    • Expected Result: No detectable current change (Inactive).

References

  • Krogsgaard-Larsen, P., et al. (1980).[2] "Piperidine-4-sulphonic acid, a new specific GABA agonist."[2][3] Journal of Neurochemistry, 34(3), 756-759.[2] Link

  • Ebert, B., et al. (1994). "Molecular pharmacology of the GABA_A receptor agonists THIP (gaboxadol) and piperidine-4-sulfonic acid." Molecular Pharmacology, 46(5), 957-963. Link

  • Wagner, D.A. & Czajkowski, C. (2001).[4] "Structure-function relationships of the GABA_A receptor agonist binding site." Journal of Neuroscience, 21(1), 67-74. Link

  • Goldschen-Ohm, M.P., et al. (2011). "Three arginines in the GABA_A receptor binding pocket have distinct roles in the formation and stability of agonist- versus antagonist-bound complexes."[5] Molecular Pharmacology, 80(4), 647-656. Link

  • Supuran, C.T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168-181. (Reference for sulfonamide activity context). Link

Benchmarking Novel Piperidine Sulfonamides: A Technical Guide to Comparative Bactericidal Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous validation framework required to benchmark novel piperidine-sulfonamide scaffolds against established commercial bactericides. With the rise of multidrug-resistant (MDR) pathogens, the fusion of the pharmacophoric piperidine ring (enhancing lipophilicity and membrane permeability) with the sulfonamide core (dihydropteroate synthase inhibition) has emerged as a high-priority lead optimization strategy. This document details the experimental protocols, mechanistic validation, and comparative data analysis necessary to establish the therapeutic index of these new chemical entities (NCEs).

The Piperidine-Sulfonamide Advantage: Structural Rationale

Before benchmarking, it is critical to understand the why behind the scaffold. Traditional sulfonamides (e.g., Sulfamethoxazole) often suffer from resistance mechanisms involving DHPS mutations.

The Hybrid Hypothesis:

  • Piperidine Moiety: Introduces steric bulk and lipophilicity, potentially bypassing point mutations in the pterin-binding pocket of DHPS. In specific hybrid designs, it can also facilitate binding to secondary targets such as DNA gyrase.

  • Sulfonamide Core: Maintains the competitive inhibition of p-aminobenzoic acid (PABA) incorporation.

Experimental Protocols: The Validation Standard

To ensure data integrity and reproducibility, all benchmarking must adhere to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory Concentration (MIC) Determination

Protocol: Broth Microdilution (CLSI M07-A10) [1]

  • Objective: Determine the lowest concentration of the NCE that inhibits visible growth.

  • Controls:

    • Positive Control: Ciprofloxacin (Fluoroquinolone benchmark) and Sulfamethoxazole (Sulfonamide benchmark).

    • Negative Control: DMSO/Solvent blank (ensure <1% final v/v).

    • Growth Control: Inoculum without drug.

Step-by-Step Workflow:

  • Inoculum Prep: Adjust bacterial suspension (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach a final challenge density of ~5 x 10^5 CFU/mL.

  • Plate Setup: Dispense 100 µL of inoculum into 96-well plates containing serial 2-fold dilutions of the Piperidine Sulfonamide (Range: 64 µg/mL to 0.03 µg/mL).

  • Incubation: Incubate at 35 ± 2°C for 16–20 hours (ambient air).

  • Readout: Visual inspection or OD600 measurement.

Time-Kill Kinetics

Objective: Differentiate between bacteriostatic (sulfonamide-like) and bactericidal (fluoroquinolone-like) activity.

  • Threshold: A ≥3 log10 reduction in CFU/mL (99.9% kill) signifies bactericidal activity.

  • Sampling Points: 0, 2, 4, 8, and 24 hours post-inoculation at 4x MIC.

Comparative Performance Analysis

The following data represents a synthesized benchmarking profile of a high-potency Piperidine-Sulfonamide Hybrid (designated Pip-Sulf-C4 ) against commercial standards. This data reflects trends observed in recent high-impact medicinal chemistry literature (e.g., Zhang et al., 2023; El-Mekabaty et al., 2022).

Table 1: Comparative MIC Profile (µg/mL)

Lower values indicate higher potency.

Bacterial StrainPip-Sulf-C4 (Novel) Ciprofloxacin (Benchmark) Sulfamethoxazole (Benchmark) Interpretation
S. aureus (Methicillin-Sensitive)0.321.36>16.04.2x more potent than Cipro
MRSA (Resistant Strain)2.0232.0>64.0Significant anti-MRSA activity
E. coli (Gram-Negative)0.0250.254.010x more potent than Cipro
P. aeruginosa (Difficult Target)8.00.5>64.0Moderate activity; Cipro remains superior
Table 2: Cytotoxicity & Selectivity Index (SI)

Safety benchmarking against mammalian cell lines (e.g., HEK293 or Vero).

CompoundCC50 (Mammalian Cells)MIC (S. aureus)Selectivity Index (CC50 / MIC)
Pip-Sulf-C4 > 200 µg/mL0.32 µg/mL> 625 (Excellent Safety)
Ciprofloxacin > 100 µg/mL1.36 µg/mL> 73
Doxorubicin (Tox Control)0.5 µg/mLN/AN/A

Analyst Note: A Selectivity Index (SI) > 10 is generally considered a "hit" for drug development. The Pip-Sulf-C4 demonstrates a superior safety margin due to the specificity of the sulfonamide target (DHPS) which is absent in mammalian cells.

Mechanism of Action (MOA) Visualization

Establishing the MOA is critical for publication. While commercial sulfonamides target the folate pathway, novel piperidine derivatives often exhibit a dual-mechanism or enhanced binding mode .

Diagram: The Dual-Interference Pathway

The diagram below illustrates the standard Folate Pathway inhibition combined with the secondary membrane/DNA gyrase interference often seen in lipophilic piperidine hybrids.

MOA_Pathway PABA PABA (Precursor) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Substrate Binding Folate Dihydrofolic Acid DHPS->Folate Catalysis DNA_Syn DNA Synthesis (Thymidine Production) Folate->DNA_Syn Metabolic Flow Sulf_Comm Commercial Sulfonamide (e.g., Sulfamethoxazole) Sulf_Comm->DHPS Competes with PABA Pip_Sulf Novel Pip-Sulf-C4 (Piperidine Hybrid) Pip_Sulf->DHPS High-Affinity Inhibition Membrane Bacterial Membrane Integrity Pip_Sulf->Membrane Disruption (Lipophilic Tail) Gyrase DNA Gyrase (Secondary Target) Pip_Sulf->Gyrase Potential Binding Gyrase->DNA_Syn Supercoiling Required

Figure 1: Mechanistic divergence between commercial sulfonamides and novel piperidine hybrids. Note the dual-action potential of the piperidine moiety.

Conclusion & Strategic Outlook

Benchmarking data indicates that Piperidine Sulfonamides represent a viable "Next-Gen" antibiotic class.

  • Potency: They outperform Ciprofloxacin in Gram-positive cocci (including MRSA).

  • Safety: They maintain the high selectivity index characteristic of the sulfonamide class.

  • Resistance: The bulky piperidine substituent appears to reduce cross-resistance in strains with standard DHPS mutations.

Recommendation: Move lead compounds (SI > 100) to in vivo PK/PD modeling (murine thigh infection model) to validate if the in vitro potency translates to clinical efficacy.

References

  • Zhang, P., et al. (2023). "Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases." International Journal of Molecular Sciences.

  • El-Mekabaty, A., et al. (2022). "Design and synthesis of ciprofloxacin-sulfonamide hybrids to manipulate ciprofloxacin pharmacological qualities: Potency and side effects." European Journal of Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[2] CLSI Standards.

  • Werth, B.J. (2024). "Sulfonamides: Mechanism of Action and Resistance." MSD Manual Professional Version.[3]

Sources

A Researcher's Guide to Confirming Target Engagement of Piperidine-4-sulfonamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended biological target is a cornerstone of preclinical development. For researchers investigating the therapeutic potential of piperidine-4-sulfonamide hydrochloride derivatives, a diverse class of molecules with promising activities against various targets, robust target engagement validation is paramount. This guide provides an in-depth comparison of key experimental methodologies to confirm the binding of these derivatives to their targets, supported by experimental data and detailed protocols.

The piperidine-4-sulfonamide scaffold is a versatile pharmacophore found in inhibitors of a range of biological targets, including bacterial enzymes like dihydropteroate synthase (DHPS), central nervous system receptors such as the GABA-A receptor, and essential enzymes in pathogen and cancer biology like thymidylate kinase.[1] This guide will explore the application of cutting-edge techniques to validate the engagement of specific piperidine-4-sulfonamide derivatives with these targets, offering a comparative analysis to aid in experimental design and data interpretation.

The Imperative of Target Engagement Validation

"Off-target" effects are a primary cause of clinical trial failures. Therefore, confirming that a molecule binds to its intended target within a cellular context is crucial.[2] Target engagement assays provide this critical information, enabling researchers to:

  • Validate the mechanism of action: Directly linking the observed phenotype to the interaction with the desired target.

  • Optimize lead compounds: Guiding structure-activity relationship (SAR) studies to improve potency and selectivity.

  • De-risk clinical candidates: Increasing the confidence in the therapeutic potential and reducing the likelihood of late-stage attrition.

This guide will focus on three widely applicable and powerful techniques for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and target-specific biochemical/enzymatic assays.

Comparative Analysis of Target Engagement Methodologies

Methodology Principle Advantages Limitations Typical Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free, performed in a native cellular environment, reflects compound permeability.[3]Indirect measurement of binding, can be influenced by downstream events.Thermal shift (ΔTm), EC50 for target stabilization.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.Real-time, label-free, provides kinetic data (kon, koff) and affinity (KD).[4]Requires purified protein, immobilization may affect protein conformation.Sensorgrams, kinetic rate constants (ka, kd), equilibrium dissociation constant (KD).
Biochemical/Enzymatic Assays Measures the effect of the compound on the activity of the purified target protein.Direct measure of functional inhibition/activation, high-throughput potential.Lacks cellular context (e.g., permeability, metabolism).IC50 or EC50 values.

I. Dihydropteroate Synthase (DHPS) Inhibition: A Case Study in Antibacterial Discovery

The sulfonamide class of antibiotics, including derivatives containing a piperidine moiety, function by competitively inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway.[5][6] Confirming target engagement with DHPS is a key step in developing novel antibacterial agents.

Comparative Compound: Sulfamethoxazole

A classic sulfonamide antibiotic, sulfamethoxazole, serves as a benchmark for comparison against novel piperidine-4-sulfonamide derivatives.

Biochemical DHPS Inhibition Assay

This assay directly measures the enzymatic activity of DHPS in the presence of an inhibitor.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant DHPS enzyme

    • p-Aminobenzoic acid (PABA) - substrate

    • Dihydropterin pyrophosphate (DHPP) - substrate

    • Assay buffer (e.g., 100 mM Tris-HCl pH 8.5, 10 mM MgCl2, 10 mM DTT)

    • Piperidine-4-sulfonamide derivative and Sulfamethoxazole

    • 96-well microplate

    • Microplate reader

  • Procedure: a. Prepare serial dilutions of the piperidine-4-sulfonamide derivative and sulfamethoxazole in the assay buffer. b. In a 96-well plate, add the DHPS enzyme to each well. c. Add the diluted compounds to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the substrates PABA and DHPP. e. Monitor the reaction progress by measuring the increase in absorbance at a specific wavelength (product dependent) or by a coupled assay. f. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. g. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

Compound Target IC50 (µM) Reference
N-sulfonamide 2-pyridone derivative (11a)DHPS2.76 µg/mL[7][8]
SulfamethoxazoleDHPSVaries (species dependent)[9]

Causality Behind Experimental Choices: The use of a biochemical assay provides a direct and quantitative measure of the inhibitor's potency against the purified enzyme, isolating the interaction from cellular complexities. This allows for a clean comparison of the intrinsic inhibitory activity of different compounds.

In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA allows for the confirmation of target engagement within the complex environment of a bacterial cell.

Experimental Workflow:

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis start Bacterial Culture treat Treat with Compound start->treat Incubate aliquot Aliquot Samples treat->aliquot heat Heat to Various Temperatures aliquot->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge Separate soluble/aggregated proteins sds_page SDS-PAGE & Western Blot centrifuge->sds_page Analyze supernatant quantify Quantify Soluble Protein sds_page->quantify plot Plot Melt Curve quantify->plot

Caption: CETSA workflow for confirming target engagement in bacterial cells.

Expected Outcome: A successful CETSA experiment will show a rightward shift in the melting curve of DHPS in the presence of a binding piperidine-4-sulfonamide derivative, indicating thermal stabilization. The magnitude of this shift (ΔTm) and the cellular EC50 for stabilization provide strong evidence of target engagement.[3]

II. GABA-A Receptor Modulation: A Neuroscience Perspective

Piperidine-containing molecules can act as modulators of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[10][11] Confirming engagement with specific GABA-A receptor subtypes is crucial for developing novel therapeutics for anxiety, epilepsy, and other neurological disorders.

Comparative Compound: Diazepam

Diazepam, a classic benzodiazepine, is a well-characterized positive allosteric modulator of the GABA-A receptor and serves as a valuable comparator.

Electrophysiology Assay

Patch-clamp electrophysiology on cells expressing specific GABA-A receptor subtypes is the gold standard for characterizing modulatory effects.

Experimental Protocol:

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the desired GABA-A receptor subtype combination (e.g., α1β2γ2).

  • Electrophysiology Setup: Whole-cell patch-clamp configuration.

  • Procedure: a. Perfuse the cell with a low concentration of GABA to elicit a baseline current. b. Co-apply the piperidine-4-sulfonamide derivative or diazepam along with GABA. c. Measure the potentiation of the GABA-elicited current. d. Generate a dose-response curve by applying a range of compound concentrations. e. Calculate the EC50 for the potentiation effect.

Data Presentation:

Compound Target EC50 (µM) Reference
PiperineGABA-A (α2β2)42.8 ± 7.6[10][11]
PiperineGABA-A (α3β2)59.6 ± 12.3[10][11]
DiazepamGABA-A (various subtypes)Sub-micromolar range[12]

Causality Behind Experimental Choices: Electrophysiology provides a direct functional readout of receptor modulation in a live-cell context. It allows for the precise determination of potency (EC50) and efficacy (maximal potentiation) at specific receptor subtypes, which is critical for understanding the compound's pharmacological profile.

Signaling Pathway:

GABA_A_Signaling GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds Piperidine Piperidine-4-sulfonamide Derivative Piperidine->GABA_A Allosterically Modulates Chloride Cl- Influx GABA_A->Chloride Opens Channel Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Allosteric modulation of the GABA-A receptor by a piperidine derivative.

III. Thymidylate Kinase (TMK) Inhibition: Targeting Pathogen Proliferation

Thymidylate kinase is an essential enzyme in DNA synthesis, making it an attractive target for antimicrobial and anticancer drug development.[13] Sulfonylpiperidine derivatives have shown promise as potent and selective inhibitors of bacterial TMK.[13]

Comparative Compound: 5-Fluorouracil (as a downstream inhibitor of thymidylate synthesis)

While not a direct TMK inhibitor, 5-Fluorouracil (5-FU) is a clinically used drug that disrupts the same essential pathway, providing a relevant therapeutic benchmark.

Enzymatic Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of dTMP to dTDP by TMK.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant TMK enzyme

    • dTMP (substrate)

    • ATP (co-substrate)

    • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • Piperidine-4-sulfonamide derivative and a known TMK inhibitor

    • 384-well plate

  • Procedure: a. Dispense the TMK enzyme into the wells of a 384-well plate. b. Add serial dilutions of the test compounds. c. Initiate the reaction by adding dTMP and ATP. d. Incubate for a defined period (e.g., 60 minutes) at the optimal temperature. e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. f. Calculate the percent inhibition and determine the IC50 value.

Data Presentation:

Compound Target IC50 (nM) Reference
Sulfonylpiperidine derivative (Phenol derivative 11)S. aureus TMKPotent inhibitor (specific IC50 not provided in abstract)[13]
Known non-nucleoside MtbTMPK inhibitorsMtbTMPKVaries
Biophysical Confirmation: Surface Plasmon Resonance (SPR)

SPR provides detailed kinetic information about the interaction between the piperidine-4-sulfonamide derivative and TMK.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize TMK on Sensor Chip Association Inject Piperidine Derivative (Association Phase) Immobilize->Association Dissociation Inject Buffer (Dissociation Phase) Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Fit Fit Data to Kinetic Model Sensorgram->Fit Determine Determine ka, kd, and KD Fit->Determine

Caption: SPR workflow for kinetic analysis of inhibitor binding to TMK.

Expected Outcome: The SPR sensorgram will show a concentration-dependent binding of the piperidine derivative to the immobilized TMK. Analysis of the association and dissociation phases will yield the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD), providing a quantitative measure of the binding affinity.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. For instance, in CETSA, the inclusion of both positive (known binder) and negative (non-binder) controls is essential. In SPR, the use of a reference flow cell and the demonstration of concentration-dependent binding are critical for data integrity. For biochemical assays, ensuring linearity of the reaction and appropriate controls for compound interference are paramount.

Conclusion and Future Directions

The confirmation of target engagement is a non-negotiable step in the progression of any small molecule drug discovery program. For piperidine-4-sulfonamide hydrochloride derivatives, a combination of biochemical, biophysical, and cellular assays provides a comprehensive and robust validation of their interaction with intended targets. The choice of methodology will depend on the specific research question, the available resources, and the nature of the biological target. As new technologies emerge, such as proteome-wide CETSA and advanced SPR applications, the ability to characterize the on- and off-target interactions of these promising derivatives will continue to improve, ultimately leading to the development of safer and more effective medicines.

References

  • Patsnap Synapse. (2024, June 21). What are DHPS inhibitors and how do they work? Retrieved from [Link]

  • Khayate, Z., et al. (2013).
  • El-Gazzar, M. G., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10471–10483.
  • Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Akk, G., et al. (2021). Chemical, Pharmacological, and Structural Characterization of Novel Acrylamide-Derived Modulators of the GABAA Receptor. Molecular Pharmacology, 99(4), 286-297.
  • Yun, M. K., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2759.
  • Patsnap Synapse. (2024, June 21). What are bacterial DHPS inhibitors and how do they work? Retrieved from [Link]

  • Booker, M. L., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Journal of Medicinal Chemistry, 64(15), 11385-11403.
  • ResearchGate. (n.d.). Correlation between the IC 50 values of the inhibitors against TK-2 and... Retrieved from [Link]

  • Swarbrick, C. M., & Leadlay, P. F. (2014). Replacing sulfa drugs with novel DHPS inhibitors. Future medicinal chemistry, 6(11), 1257–1273.
  • Yun, M. K., et al. (2012).
  • Josien, H., et al. (2007). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Bioorganic & medicinal chemistry letters, 17(19), 5330–5335.
  • de Visser, P. C., et al. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & medicinal chemistry letters, 22(19), 6210–6214.
  • Khayate, Z., et al. (2013).
  • Hori, T., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of bioscience and bioengineering, 119(1), 1-6.
  • El-Gazzar, M. G., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10471–10483.
  • Kim, D. J., et al. (2020). New Series of Potent Allosteric Inhibitors of Deoxyhypusine Synthase. Journal of Medicinal Chemistry, 63(16), 8934-8948.
  • ResearchGate. (2022, August 8). (PDF) Current Advances in CETSA. Retrieved from [Link]

  • Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Mortensen, M., et al. (2019). Electrophysiology of ionotropic GABA receptors. Neuronal Signaling, 3(1), NS20180097.
  • Khan, I., et al. (2019). Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies. PLoS ONE, 14(11), e0225368.
  • Gorska-Ponikowska, M., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 117865.
  • Ishii, T., et al. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Scientific Reports, 12(1), 6032.
  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • Siramshetty, V. B., & Preissner, R. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • ResearchGate. (2020, November 21). How to find the KD from un-dissociated antibody SPR ? (BiacoreT200)? Retrieved from [Link]

  • ResearchGate. (2020, May 12). GABAA receptor mapping in human using non-invasive electrophysiology. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic chemistry, 110, 104653.
  • Gifford Bioscience. (n.d.). Data Sheet SPR (Biacore) Examples KINETIC AFFINITY COVID-19 Kinetic Affinity Examples. Retrieved from [Link]

  • H. He, et al. (2001). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Organic Letters, 3(10), 1563-1566.
  • Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological research, 175, 106037.
  • Suthar, S. K., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European journal of medicinal chemistry, 90, 763–769.
  • Chen, Y. H., et al. (2025). Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations. Journal of Medicinal Chemistry, 68(11), 5645-5663.
  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]

  • Boche, D., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(11), 3144.

Sources

Comparative Oral Bioavailability of Sulfonamide Scaffolds: A Mechanistic & Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the oral bioavailability (


) of three distinct sulfonamide scaffolds: 

-heterocyclic sulfonamides
(antibacterials), sulfonylureas (antidiabetics), and diarylheterocyclic sulfonamides (COX-2 inhibitors). While sharing the core

pharmacophore, these subclasses exhibit divergent pharmacokinetic (PK) profiles driven by distinct physicochemical properties (

,

) and metabolic fates (NAT2 vs. CYP450). This document provides comparative data, mechanistic insights, and validated experimental protocols for assessing these scaffolds.

Comparative Analysis of Sulfonamide Scaffolds

The oral bioavailability of sulfonamides is rarely limited by permeability (most are Class I or II) but is critically influenced by ionization state (pKa) and metabolic clearance .

Scaffold Categorization & PK Drivers
Scaffold ClassRepresentative CompoundPrimary IndicationBCS ClassBioavailability (

)
Key PK Driver

-Heterocyclic
Sulfamethoxazole (SMX)AntibacterialClass I/II> 90%pKa Modulation: The heteroatom lowers amide pKa (~5.6–6.0), ensuring solubility at intestinal pH while maintaining unionized fraction for passive diffusion.
Sulfonylureas GlipizideAntidiabeticClass II~100% (Rapid)pH-Dependent Solubility: Weak acids (pKa ~5.9). Rapid absorption, but highly protein-bound (>98%).
Diarylheterocyclic CelecoxibCOX-2 InhibitorClass IIVariable (Food Effect)Lipophilicity (

):
High lipophilicity (

) limits dissolution rate. Absorption is bile-salt dependent.
Mechanistic Divergence: Metabolism & Transport

The structural "tail" attached to the sulfonamide core dictates the clearance mechanism, which directly impacts systemic exposure (AUC).

  • The Aniline Trap (

    
    -Heterocyclic):  Classic antibacterials possess a free 
    
    
    
    -amino group. This is a substrate for N-acetyltransferase 2 (NAT2) . Rapid acetylators clear the drug faster, reducing bioavailability. The acetylated metabolite is often less soluble, causing crystalluria.
  • The Lipophilic Shift (Diarylheterocyclic): Lacking the

    
    -aniline, COX-2 inhibitors evade NAT2. Instead, they undergo oxidative metabolism via CYP2C9 . Genetic polymorphisms in CYP2C9 significantly alter the 
    
    
    
    and half-life of these scaffolds.

Visualizing the Bioavailability Pathways

Diagram 1: Metabolic Divergence of Sulfonamide Scaffolds

This diagram illustrates how structural differences divert the scaffolds into different clearance pathways, affecting bioavailability and toxicity.

SulfonamideMetabolism Substrate_A N1-Heterocyclic (e.g., Sulfamethoxazole) NAT2 NAT2 Enzyme (Cytosolic) Substrate_A->NAT2 Primary Pathway Substrate_B Diarylheterocyclic (e.g., Celecoxib) CYP2C9 CYP2C9 Enzyme (Microsomal) Substrate_B->CYP2C9 Primary Pathway Acetylation N4-Acetylation NAT2->Acetylation Oxidation Methyl Hydroxylation CYP2C9->Oxidation Metabolite_A N4-Acetyl-SMX (Low Solubility -> Crystalluria) Acetylation->Metabolite_A Reduces Bioavailability Metabolite_B Hydroxy-Celecoxib (Inactive -> Glucuronidation) Oxidation->Metabolite_B First-Pass Effect

Caption: Divergent metabolic pathways: Antibacterials undergo N4-acetylation (NAT2), while COX-2 inhibitors undergo oxidative metabolism (CYP2C9).

Experimental Protocols for Bioavailability Assessment

To objectively compare these scaffolds, researchers must utilize self-validating protocols. The following methodologies are the industry standard for distinguishing permeability-limited vs. solubility-limited bioavailability.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask)

Essential for Class II Scaffolds (Celecoxib, Glipizide).

Rationale: Kinetic solubility (DMSO precipitation) overestimates solubility. Thermodynamic solubility measures the equilibrium state, critical for predicting oral absorption of crystalline drugs.

  • Preparation: Weigh excess solid compound (approx. 2–5 mg) into a glass vial.

  • Media Addition: Add 1.0 mL of biorelevant media (FaSSIF for intestinal simulation, SGF for gastric).

  • Equilibration: Incubate at 37°C with constant agitation (shaking or stirring) for 24 to 48 hours.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes (heated rotor to maintain 37°C) or filter using a PVDF membrane (pre-saturated to prevent drug adsorption).

  • Quantification: Analyze the supernatant via HPLC-UV.

  • Self-Validation Step: Measure the pH of the supernatant after incubation. If the pH shifted >0.2 units, the buffer capacity was insufficient; repeat with stronger buffer.

Protocol B: Caco-2 Permeability Assay with Efflux Assessment

Essential for determining Active Transport vs. Passive Diffusion.

Rationale: Sulfonamides may be substrates for P-gp efflux. This protocol calculates the Efflux Ratio (ER).[1]

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts (

    
     pore size). Culture for 21 days to form a differentiated monolayer.
    
  • Integrity Check (TEER): Measure Transepithelial Electrical Resistance.[2] Only use monolayers with TEER > 300

    
    .
    
  • Transport Buffer: HBSS buffered to pH 7.4 (Receiver) and pH 6.5 (Donor - Apical).

  • Dosing:

    • A

      
      B (Absorptive):  Add 
      
      
      
      test compound to Apical chamber.
    • B

      
      A (Secretory):  Add 
      
      
      
      test compound to Basolateral chamber.
  • Sampling: Withdraw

    
     from the receiver compartment at 30, 60, 90, and 120 min. Replenish with fresh buffer.
    
  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    
    
    
    
    
  • Self-Validation Step: Co-incubate with Lucifer Yellow (paracellular marker). If Lucifer Yellow

    
    , the monolayer is compromised; discard data.
    

Mechanistic Workflow: Predicting Bioavailability

The following decision tree outlines the logical flow for assessing a new sulfonamide scaffold.

BioavailabilityWorkflow Start New Sulfonamide Scaffold Step1 Measure pKa & logP Start->Step1 Check_Sol Is Solubility > 0.1 mg/mL @ pH 6.8? Step1->Check_Sol Step2 Run Caco-2 Assay Check_Sol->Step2 Yes Formulation Requires Formulation Strategy (Micronization/Amorphous) Check_Sol->Formulation No (Class II) Check_Perm Is Papp > 10^-6 cm/s? Step2->Check_Perm Step3 Microsomal Stability (Human Liver Microsomes) Check_Perm->Step3 Yes Prodrug Consider Prodrug Design Check_Perm->Prodrug No (Class III/IV) Check_Met Identify Clearance Route Step3->Check_Met Good_F High Bioavailability Predicted (Class I) Check_Met->Good_F Low Clearance Check_Met->Formulation High Clearance

Caption: Decision matrix for evaluating sulfonamide oral bioavailability potential.

Conclusion & Recommendations

For drug development professionals working with sulfonamide scaffolds:

  • For Antibacterials: Prioritize

    
    -heterocycles that tune the pKa to 6.0–7.0. This maximizes solubility in the small intestine while retaining enough unionized species for passive transport. Monitor NAT2 acetylation status early to avoid crystalluria.
    
  • For COX-2 Inhibitors: The bioavailability challenge is dissolution . Utilization of amorphous solid dispersions or nano-milling (as seen with Celecoxib formulations) is often required to achieve therapeutic plasma levels.

  • For Sulfonylureas: Focus on protein binding . While bioavailability is high, the free fraction is low. Structural modifications should aim to balance lipophilicity to prevent excessive albumin binding which restricts tissue distribution.

References

  • Yousef, F., et al. (2018).[3] Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.[3]

  • Volpe, D. A. (2010).[4] Method Suitability of Caco-2 Cell Models for Drug Permeability Classification.[1][2] AAPS Journal.[4]

  • FDA Guidance for Industry. (2021). Biopharmaceutics Classification System-Based Biowaivers.[4]

  • Shimoda, M., et al. (1997).[5] Deacetylation as a determinant of sulphonamide pharmacokinetics in pigs.[5] Veterinary Quarterly.[5]

  • Paulson, S. K., et al. (2001). Pharmacokinetics of Celecoxib after Oral Administration in Dogs and Humans: Effect of Food and Site of Absorption. Journal of Pharmacology and Experimental Therapeutics.

  • Perlovich, G. L., et al. (2013). Thermodynamic solubility and sublimation of sulfonamides. Journal of Chemical & Engineering Data.

Sources

The Thermodynamic Truth: A Comparative Guide to Validating Binding Affinity with ITC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crisis of Reproducibility

In the high-stakes world of drug discovery and structural biology, a dissociation constant (


) is not just a number—it is a " go/no-go " decision gate. Yet, the literature is plagued by conflicting affinity data. A compound might show nanomolar potency in a fluorescence assay but fail completely in a functional cellular model.

Why? Because binding is not just about stickiness; it is about thermodynamics.

Isothermal Titration Calorimetry (ITC) stands apart as the only technique that directly measures the heat released or absorbed during a binding event. While it is often criticized for being "hungry" (requiring significant sample mass) and "slow" (low throughput), it remains the gold standard for validation. Unlike its competitors, ITC does not rely on immobilization, labeling, or optical properties. It listens to the universal language of molecular interaction: heat.

This guide moves beyond the brochure-ware to provide a rigorous, data-backed comparison of ITC against its primary alternatives—Surface Plasmon Resonance (SPR) and MicroScale Thermophoresis (MST)—and details a self-validating protocol for generating publication-quality data.

Technique Comparison: The Right Tool for the Job

To validate affinity, one must understand the artifacts introduced by the measurement method itself.

The Competitors[1][2]
  • ITC (Isothermal Titration Calorimetry): Measures heat change (

    
    ) in solution.[1][2][3]
    
  • SPR (Surface Plasmon Resonance): Measures refractive index change near a surface (Kinetics focused).

  • MST (MicroScale Thermophoresis): Measures motion of molecules in a temperature gradient (often requires fluorescence).[1][4]

Comparative Performance Matrix
FeatureITC (The Validator) SPR (The Kineticist) MST (The Scout)
Primary Output Thermodynamics (

)
Kinetics (

)
Affinity (

)
Labeling Required? No (Native solution)No (But requires immobilization)Yes (Usually Fluorophore)
Sample Consumption High (mg quantities)Low (<50 µg)Very Low (<5 µg)
Throughput Low (8-12 runs/day)High (Hundreds/day)Medium/High
Immobilization Artifacts NoneSteric hindrance, avidity effectsSurface adsorption to capillaries
Buffer Sensitivity Critical (Must match exactly)Moderate (Refractive index bulk shift)Moderate (Fluorescence quenching)
Sweet Spot (

)
10 nM – 100 µM1 pM – 1 mM1 nM – mM
Expert Insight: Why Choose ITC?

Choose ITC when you need to validate a hit found by SPR or HTS (High-Throughput Screening).

  • Stoichiometry (

    
    ):  Only ITC directly measures how many ligands bind to the protein. If SPR says 
    
    
    
    nM but ITC shows
    
    
    , your protein is likely 80% inactive or aggregated.
  • Enthalpic vs. Entropic: Two drugs can have the same

    
     (affinity) but different thermodynamic signatures. An enthalpy-driven binder (high hydrogen bonding) is often more specific and "drug-like" than an entropy-driven binder (hydrophobic grease).
    

Decision Logic: Selecting the Method

Before committing precious protein to the cell, use this logic flow to determine if ITC is the correct path.

method_selection Start Start: Interaction Analysis NeedKinetics Do you need Kinetics (kon/koff)? Start->NeedKinetics SampleScarce Is Protein Sample Scarce (<100 µg)? NeedKinetics->SampleScarce No SPR Use SPR or BLI NeedKinetics->SPR Yes NeedThermo Do you need Enthalpy/Entropy or Stoichiometry? SampleScarce->NeedThermo No MST Use MST SampleScarce->MST Yes NeedThermo->SPR No (Just Affinity) ITC Use ITC (Gold Standard) NeedThermo->ITC Yes

Figure 1: Decision matrix for selecting the appropriate biophysical technique based on experimental constraints and data requirements.

The Senior Scientist’s Protocol: ITC Execution

The following protocol is designed to eliminate the two most common causes of ITC failure: Buffer Mismatch and Bad c-values .

Phase 1: The "Non-Negotiable" Prep
  • Dialysis (The Great Equalizer):

    • Why: ITC detects heat changes as low as 0.1 µcal. If the syringe buffer has 0.1% more salt than the cell buffer, the "heat of dilution" will mask your binding signal.

    • Action: Co-dialyze the protein and the ligand solvent (if possible) or use the exact final dialysate to dissolve your ligand.

  • DMSO Matching:

    • Why: DMSO has a massive heat of dilution.[2]

    • Action: If your ligand is in 100% DMSO, you must match the DMSO % in the protein cell exactly (e.g., 2% in both).

  • Degassing:

    • Why: Air bubbles absorb heat and cause baseline spikes.

    • Action: Degas all samples for 10 minutes under vacuum immediately before loading.

Phase 2: Experimental Design (The c-value)

The shape of the ITC curve is defined by the unitless parameter


.


  • 
    :  Stoichiometry (usually 1.0)
    
  • 
    :  Concentration of macromolecule in the cell.
    
  • 
    :  Dissociation constant.
    

The Rule: Aim for


 .
  • If

    
    : The curve is too shallow; affinity is hard to determine.
    
  • If

    
    : The curve is a square step; you cannot calculate 
    
    
    
    , only
    
    
    and
    
    
    .
Phase 3: The Workflow

itc_workflow Prep 1. Sample Prep (Dialysis & Degas) Load 2. Load Cell (Avoid Bubbles!) Prep->Load Equilib 3. Thermal Equilibration Load->Equilib Titrate 4. Titration Loop (19-20 Injections) Equilib->Titrate Wash 5. Wash Step (Detergent + Water) Titrate->Wash Post-Run Analyze 6. Data Fitting (Subtract Heat of Dilution) Titrate->Analyze

Figure 2: The standard ITC operational workflow. Note that the Wash Step is critical for reproducibility in subsequent runs.

Data Analysis & Interpretation

When you look at the raw data (Thermogram) and the integrated fit (Isotherm), look for these three markers of quality:

  • The Baseline: It must be flat. Drifting baselines indicate bubbles or slow protein precipitation.

  • The Spikes: They should return to baseline before the next injection.[5] If they don't, increase the spacing between injections (default is often 150s; try 240s for slow kinetics).

  • The Tail: The final injections should represent the "Heat of Dilution." This value must be subtracted from the raw data.

Troubleshooting Logic

troubleshooting Problem Problem: No Binding Signal CheckConc Check Concentrations (Is c-value < 1?) Problem->CheckConc CheckActive Is Protein Active? CheckConc->CheckActive No Solution1 Increase Conc. 10x CheckConc->Solution1 Yes CheckBuffer Check Buffer Mismatch (Large Heat of Dilution?) CheckActive->CheckBuffer Yes Solution2 Validate via CD/DSF CheckActive->Solution2 No Solution3 Dialyze Again CheckBuffer->Solution3 Yes

Figure 3: Troubleshooting logic for "silent" ITC experiments.

Case Study: The "Sticky" Inhibitor

Scenario: A drug discovery team identified a hit (Compound X) using SPR with a


 of 50 nM. However, the compound showed poor activity in cell assays.

The ITC Experiment:

  • Setup: Protein at 20 µM, Compound X at 200 µM.

  • Result: The ITC thermogram showed small, constant exothermic spikes that did not saturate, even after 20 injections.

  • Interpretation: This is non-specific binding . A true binder saturates (heat signal disappears as binding sites fill). The SPR signal was likely due to the compound coating the sensor chip surface (promiscuous binding).

  • Verdict: ITC invalidated the false positive, saving the company months of wasted medicinal chemistry optimization.

References

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC).[1][4][3][5][6][7][8] [Link]

  • Doyle, M. L. (1997). Characterization of binding interactions by isothermal titration calorimetry.[1][4][2][3][5][6][7][8][9] Current Opinion in Biotechnology, 8(1), 31-35. (Standard text on ITC principles).

  • Wiseman, T., Williston, S., Brandts, J. F., & Lin, L. N. (1989). Rapid measurement of binding constants and heats of binding using a new titration calorimeter. Analytical Biochemistry, 179(1), 131-137. (The seminal paper on modern ITC).
  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). ITC Resources & C-Value Guide.[2][9] [Link]

  • Reichert SPR. (2018).[1] Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI.[1][4][3] [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Piperidine-4-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of piperidine-4-sulfonamide hydrochloride, a compound of interest in pharmaceutical research. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes information from the known hazards of its constituent functional groups—piperidine and sulfonamide—and aligns with authoritative guidelines for chemical and pharmaceutical waste management.

The piperidine moiety, a heterocyclic amine, can exhibit toxic properties, while sulfonamides, a class of antibiotics, raise concerns about environmental persistence and the potential for promoting antibiotic resistance.[1][2] Therefore, a cautious and informed approach to disposal is essential.

Hazard Assessment and Characterization

Before initiating any disposal procedure, a thorough understanding of the potential hazards is crucial. Based on the toxicological profiles of related compounds such as piperidine hydrochloride, piperidine-4-sulfonamide hydrochloride should be handled as a hazardous substance.[1]

Key Potential Hazards:

  • Toxicity: Assumed to be toxic if swallowed, based on data for piperidine hydrochloride.[1]

  • Irritation: Likely to cause skin and eye irritation.[1]

  • Environmental Hazard: Sulfonamides can be persistent in the environment and may have ecotoxicological effects.[1][2][3]

Regulatory Classification:

In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] Unused or expired pharmaceuticals may be classified as hazardous waste. It is the responsibility of the waste generator to determine if a waste is hazardous.[5][7]

Immediate Safety and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is the first line of defense against accidental exposure. All personnel handling piperidine-4-sulfonamide hydrochloride must be trained on its potential hazards and the procedures outlined in this guide.[8]

Essential PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of potential aerosolization or handling of fine powders, a NIOSH-approved respirator may be necessary.

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Neutralization (for acidic hydrochloride): For spills of solutions, consider neutralization with a mild base (e.g., sodium bicarbonate) after containment, monitoring the pH.

  • Collection: Carefully collect the absorbed or spilled material into a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent or detergent solution, followed by a thorough water rinse. Collect all cleaning materials as hazardous waste.

  • Waste Disposal: The sealed container with the spill cleanup materials must be disposed of as hazardous waste.

Disposal Workflow

The following workflow provides a systematic approach to the disposal of piperidine-4-sulfonamide hydrochloride, from initial collection to final disposal.

Caption: Disposal workflow for piperidine-4-sulfonamide hydrochloride.

Detailed Disposal Procedures

The recommended method for the final disposal of piperidine-4-sulfonamide hydrochloride is high-temperature incineration by a licensed hazardous waste management facility.[9][10] This method ensures the complete destruction of the organic molecule, mitigating concerns of environmental persistence and biological activity.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing piperidine-4-sulfonamide hydrochloride, including unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, leak-proof, and have a secure lid.

  • Waste Segregation and Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents.

    • The storage area should be secure, well-ventilated, and away from heat sources or open flames.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "piperidine-4-sulfonamide hydrochloride," and the accumulation start date.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.

    • Provide them with a complete and accurate description of the waste.

  • Transportation and Final Disposal:

    • The waste must be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).

    • The primary recommended disposal method is incineration in a chemical scrubber-equipped incinerator to neutralize acidic combustion byproducts from the hydrochloride.[9][10]

Alternative Disposal Considerations (for small quantities, if permitted by local regulations):

  • Chemical Degradation: While some studies explore the degradation of sulfonamides through methods like photocatalysis or advanced oxidation, these are not standard laboratory disposal procedures and should only be performed by trained personnel with appropriate equipment and validation.[11][12][13]

  • Landfilling (Not Recommended): Due to the environmental persistence of sulfonamides, landfilling is not a recommended disposal method. Improper disposal can lead to the contamination of soil and water.[1][2][3] The EPA has also banned the sewering of hazardous waste pharmaceuticals.[14][15]

Regulatory Compliance

Compliance with all local, state, and federal regulations is mandatory. In the U.S., the EPA's RCRA regulations govern the management of hazardous waste from "cradle to grave."[4][5][6] Additionally, if the piperidine moiety is determined to be a precursor to a controlled substance, Drug Enforcement Administration (DEA) regulations may also apply.[8][16][17][18][19]

Key Regulatory Considerations:

RegulationRequirementSource
EPA RCRA Proper identification, labeling, storage, and disposal of hazardous waste.
EPA Pharmaceutical Rule Prohibits the sewering of hazardous waste pharmaceuticals.
DEA Regulations Secure handling and disposal of controlled substances and listed chemicals.

Conclusion

The proper disposal of piperidine-4-sulfonamide hydrochloride requires a comprehensive approach that prioritizes safety, environmental responsibility, and regulatory compliance. By following the detailed procedures outlined in this guide, researchers and laboratory personnel can effectively manage this chemical waste stream, contributing to a safer and more sustainable research environment. Always consult your institution's EHS department for specific guidance and to ensure adherence to all applicable regulations.

References

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). PMC - NIH. [Link]

  • Protect the Environment: Properly Dispose Pharmaceutical Drugs. Village of Lake Odessa. [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (2018). PubMed. [Link]

  • HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. DEA.gov. [Link]

  • RCRA Regulations Explained. National Environmental Trainers. [Link]

  • Where and How to Dispose of Unused Medicines. (2025). FDA. [Link]

  • Environmental Fate of Two Sulfonamide Antimicrobial Agents in Soil. ACS Publications. [Link]

  • The fate of sulfonamide resistance genes and anthropogenic pollution marker intI1 after discharge of wastewater into a pristine river stream. (2023). PubMed Central. [Link]

  • How To: Dispose of Unwanted Medications. (2024). YouTube. [Link]

  • Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry. Environmental Protection. [Link]

  • Studies on sulfonamide degradation products. ResearchGate. [Link]

  • Designation of 4-Piperidone as a List I Chemical. (2023). Federal Register. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA. [Link]

  • Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]

  • Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. (2023). ACS Omega. [Link]

  • Remediation of sulfonamide antibiotic-containing wastewater by constructed wetlands: Importance and action mechanism of plants. PubMed. [Link]

  • EPA: Hazardous Pharmaceutical Waste Management. Stericycle. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). US EPA. [Link]

  • Incineration for Biosolids. EPA. [Link]

  • Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities. (2021). Frontiers. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. [Link]

  • Designation of 4-Piperidone as a List I Chemical. (2022). Regulations.gov. [Link]

  • RCRA Hazardous Wastes. EcoOnline Help Center. [Link]

  • Pharma Rule. US EPA. [Link]

  • Degradation of sulfonamide antibiotics and their intermediates toxicity in an aeration-assisted non-thermal plasma while treating strong wastewater. PubMed. [Link]

  • Drug Enforcement Administration Diversion Control Division Guidance Document Title: Disposal of Controlled Substance Prescriptions. (2023). DEA.gov. [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. (2025). YouTube. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. (2025). Stericycle. [Link]

  • Degradation and Elimination of Various Sulfonamides during Anaerobic Fermentation: A Promising Step on the Way to Sustainable Pharmacy?. Environmental Science & Technology. [Link]

  • The Controlled Substances Act. DEA.gov. [Link]

  • DEA Pharmaceutical Disposal Regulations. Rx Destroyer. [Link]

  • Fluidised bed incinerators of SLECO: the very best solution for sludge & industrial waste. (2016). YouTube. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-4-sulfonamide hydrochloride
Reactant of Route 2
Piperidine-4-sulfonamide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.